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  • Product: 6-fluoro-N,N-dimethylpyridin-2-amine
  • CAS: 909187-41-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 6-fluoro-N,N-dimethylpyridin-2-amine: Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-fluoro-N,N-dimethylpyridin-2-amine....

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-fluoro-N,N-dimethylpyridin-2-amine. As a functionalized pyridine derivative, this compound holds significant interest for researchers in medicinal chemistry and materials science. It combines the electronic influence of a fluorine atom with the nucleophilic and directing properties of a dimethylamino group, making it a valuable building block in synthetic chemistry. Due to the limited availability of direct experimental data in public repositories, this guide synthesizes information from closely related structural analogs and established chemical principles to provide a robust and scientifically grounded resource for laboratory professionals.

Introduction and Structural Analysis

6-fluoro-N,N-dimethylpyridin-2-amine belongs to the class of substituted aminopyridines, a scaffold frequently employed in the development of pharmaceuticals and functional materials. The structure is characterized by a pyridine ring substituted at the 2-position with a dimethylamino group and at the 6-position with a fluorine atom.

The strategic placement of these substituents imparts a unique electronic and steric profile:

  • The Dimethylamino Group (-N(CH₃)₂): This is a strong electron-donating group (EDG) through resonance (+M effect) and a weak electron-withdrawing group through induction (-I effect). Its primary influence is activating the pyridine ring towards electrophilic substitution and increasing the nucleophilicity of the ring nitrogen.

  • The Fluorine Atom (-F): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect), which deactivates the ring towards electrophilic attack and lowers the pKa of the pyridine nitrogen. It can also participate in hydrogen bonding and other non-covalent interactions, which is significant in drug-receptor binding.

The interplay of these opposing electronic effects—the activating dimethylamino group and the deactivating fluorine atom—governs the molecule's reactivity, stability, and physicochemical properties.

Caption: 2D Structure of 6-fluoro-N,N-dimethylpyridin-2-amine.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for 6-fluoro-N,N-dimethylpyridin-2-amine is scarce. However, we can reliably estimate its properties by comparing them with those of its structural analogs.

Property6-fluoro-N,N-dimethylpyridin-2-amine (Target)2-Fluoro-N,N-dimethylpyridin-4-amine[1]6-Chloro-N,N-dimethylpyridin-2-amine[2]N,N-Dimethylpyridin-2-amine[3]2-Amino-6-fluoropyridine[4]
CAS Number Not assigned849937-80-01060801-42-45683-33-01597-32-6
Molecular Formula C₇H₉FN₂C₇H₉FN₂C₇H₉ClN₂C₇H₁₀N₂C₅H₅FN₂
Molecular Weight 140.16 g/mol 140.16 g/mol 156.61 g/mol 122.17 g/mol 112.11 g/mol
Physical Form Estimated: Liquid or low-melting solid-Liquid-Crystalline Solid
Boiling Point Estimated: ~180-200 °CNot availableNot available179-181 °C164-166 °C
Melting Point Estimated: < 25 °CNot availableNot availableNot available59-61 °C
pKa (Conjugate Acid) Estimated: ~5-6Not availableNot available6.58Not available

Expert Insights:

  • Boiling and Melting Point: The addition of a fluorine atom, compared to the parent N,N-Dimethylpyridin-2-amine, is expected to increase the boiling point due to the increased molecular weight and polarity. However, the removal of the N-H bond, capable of hydrogen bonding, from 2-Amino-6-fluoropyridine suggests that the melting point of the target compound will be significantly lower, likely rendering it a liquid at room temperature.

  • pKa: The strong electron-withdrawing effect of the fluorine at the 6-position will decrease the basicity of the pyridine ring nitrogen compared to N,N-Dimethylpyridin-2-amine (pKa 6.58).

Proposed Synthesis: N,N-Dimethylation of 2-Amino-6-fluoropyridine

A robust and high-yielding synthesis of the title compound can be achieved via the Eschweiler-Clarke reaction . This classic method facilitates the exhaustive methylation of primary amines using formaldehyde as the carbon source and formic acid as the reducing agent. A key advantage of this reaction is that it cleanly stops at the tertiary amine stage without the formation of quaternary ammonium salts.[5][6]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification A 2-Amino-6-fluoropyridine D Combine & Reflux (100 °C, 2-4h) A->D B Formaldehyde (aq.) B->D C Formic Acid C->D E Basify with NaOH D->E F Extract with Ethyl Acetate E->F G Dry & Evaporate F->G H Column Chromatography G->H I 6-fluoro-N,N-dimethylpyridin-2-amine H->I

Caption: Proposed synthesis workflow via Eschweiler-Clarke reaction.

Detailed Experimental Protocol:

Materials:

  • 2-Amino-6-fluoropyridine (1.0 eq)[4]

  • Formaldehyde (37% aqueous solution, 2.5 eq)

  • Formic Acid (98-100%, 2.5 eq)

  • Sodium Hydroxide (NaOH) solution (e.g., 2M)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Amino-6-fluoropyridine (1.0 eq).

  • Reagent Addition: Add formic acid (2.5 eq) followed by the aqueous formaldehyde solution (2.5 eq).

  • Heating: Heat the reaction mixture to 100 °C (reflux) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction is typically accompanied by the evolution of CO₂ gas.[5]

  • Quenching and Basification: After completion, cool the mixture to room temperature. Carefully add 2M NaOH solution until the pH is strongly basic (pH > 10) to neutralize the excess formic acid and deprotonate the product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 6-fluoro-N,N-dimethylpyridin-2-amine.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):
  • δ ~7.50-7.65 ppm (dd, 1H): This signal corresponds to the proton at the C4 position. It will appear as a doublet of doublets due to coupling with the adjacent C3 and C5 protons.

  • δ ~6.60-6.75 ppm (d, 1H): This signal is for the proton at the C5 position, coupled to the C4 proton.

  • δ ~6.35-6.50 ppm (d, 1H): This signal corresponds to the C3 proton, coupled to the C4 proton. The fluorine at C6 will cause a downfield shift for the adjacent protons compared to the non-fluorinated analog.

  • δ ~3.10 ppm (s, 6H): A sharp singlet integrating to 6 protons, characteristic of the two equivalent methyl groups of the -N(CH₃)₂ moiety.

¹³C NMR Spectroscopy (Predicted, CDCl₃, 101 MHz):
  • δ ~163 ppm (d, J_CF ≈ 240 Hz): The C6 carbon directly attached to the fluorine will show a large one-bond carbon-fluorine coupling constant.

  • δ ~159 ppm (s): The C2 carbon attached to the dimethylamino group.

  • δ ~140 ppm (d, J_CCF ≈ 15 Hz): The C4 carbon, showing a smaller three-bond coupling to fluorine.

  • δ ~105 ppm (d, J_CCF ≈ 5 Hz): The C5 carbon, showing a two-bond coupling to fluorine.

  • δ ~103 ppm (s): The C3 carbon.

  • δ ~38 ppm (s): The two equivalent methyl carbons of the dimethylamino group.

¹⁹F NMR Spectroscopy (Predicted, CDCl₃):

A single resonance is expected, likely in the typical range for fluoro-aromatic compounds, which will provide confirmation of the fluorine's presence.

Chemical Reactivity and Synthetic Potential

The dual substitution pattern of 6-fluoro-N,N-dimethylpyridin-2-amine makes it a versatile synthetic intermediate.

Reactivity cluster_reactivity Key Reactive Sites Mol 6-fluoro-N,N-dimethylpyridin-2-amine N_Ring Pyridine Nitrogen (Basicity & Nucleophilicity) Mol->N_Ring Protonation, Alkylation C_Fluoro C6-F Position (Nucleophilic Aromatic Substitution) Mol->C_Fluoro Strong Nucleophiles C3_C5 C3 & C5 Positions (Electrophilic Aromatic Substitution) Mol->C3_C5 Electrophiles (e.g., Halogenation)

Caption: Key reactive sites on the 6-fluoro-N,N-dimethylpyridin-2-amine scaffold.

  • Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom at the 6-position is activated towards SₙAr by the electron-withdrawing nature of the pyridine ring nitrogen. This allows for the displacement of fluoride by strong nucleophiles (e.g., alkoxides, thiolates, amines), providing a pathway to a wide range of 2,6-disubstituted pyridine derivatives.

  • Electrophilic Aromatic Substitution: The powerful electron-donating dimethylamino group directs electrophiles primarily to the C3 and C5 positions. While the fluorine atom is deactivating, reactions like halogenation or nitration can be achieved under controlled conditions, favoring substitution at the position para to the amino group (C5) or ortho (C3).

  • Reactions at the Ring Nitrogen: The lone pair on the pyridine nitrogen remains available for reactions such as protonation, alkylation to form pyridinium salts, or coordination to metal centers.

Applications in Research and Drug Development

Substituted aminopyridines are privileged structures in medicinal chemistry. The introduction of a fluorine atom is a common strategy to modulate metabolic stability, binding affinity, and bioavailability.

  • Scaffold for Kinase Inhibitors: Many clinically successful kinase inhibitors feature a 2-aminopyridine core that forms key hydrogen bonds with the kinase hinge region. The 6-fluoro-N,N-dimethylpyridin-2-amine scaffold could serve as a valuable starting point or intermediate in the synthesis of novel inhibitors targeting enzymes like CDK4/6, which are implicated in cancer.[7]

  • Building Block for Complex Molecules: Its utility as a functionalized building block allows for its incorporation into larger, more complex molecules through reactions at its various active sites. This makes it a target for library synthesis in high-throughput screening campaigns.

  • Materials Science: Pyridine derivatives are used in the synthesis of polymers, dyes, and ligands for catalysis. The specific electronic properties of this molecule could be harnessed in the design of new functional materials.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 6-fluoro-N,N-dimethylpyridin-2-amine is not available, precautions should be based on closely related compounds such as 2-Amino-6-fluoropyridine.[4]

  • Hazard Classification (Anticipated):

    • Harmful if swallowed (Acute Oral Toxicity).

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear nitrile or other suitable chemical-resistant gloves and a lab coat.

    • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.

  • Handling and Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

    • Avoid contact with skin, eyes, and clothing. Do not breathe vapor or dust.

    • Wash hands thoroughly after handling.

Conclusion

6-fluoro-N,N-dimethylpyridin-2-amine is a synthetically accessible and highly versatile chemical building block. Although direct experimental characterization is not widely published, its properties and reactivity can be confidently inferred from established chemical principles and comparison with its structural analogs. Its unique combination of a nucleophilic center, an electron-donating group, and a site for nucleophilic aromatic substitution makes it a compound of high interest for chemists engaged in the synthesis of novel pharmaceuticals and advanced materials. This guide provides the foundational knowledge and practical protocols necessary for its synthesis and safe handling in a research setting.

References

  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. (2025). MDPI. Available at: [Link]

  • Eschweiler–Clarke reaction. (n.d.). Wikipedia. Available at: [Link]

  • Eschweiler-Clarke Reaction. (n.d.). SynArchive. Available at: [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). Molecules. Available at: [Link]

  • Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. (2019). European Journal of Medicinal Chemistry. Available at: [Link]

  • A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. (2025). ResearchGate. Available at: [Link]

  • Eschweiler–Clarke reaction: Methylation on amines. (2019). YouTube. Available at: [Link]

  • Aminomethylation of imidazopyridines using N,N-dimethylformamide as an aminomethylating reagent under Cu(II)-catalysis. (n.d.). ResearchGate. Available at: [Link]

  • 6-Chloro-N,N-dimethylpyridin-2-amine. (n.d.). Hoffman Fine Chemicals. Available at: [Link]

  • Eschweiler-Clarke Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. (1966). Oregon State University. Available at: [Link]

  • A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. (2013). University of Liverpool. Available at: [Link]

  • Reductive Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • 2-Dimethylaminopyridine. (n.d.). PubChem. Available at: [Link]

  • N-Amino Pyridinium Salts in Organic Synthesis. (2023). PMC. Available at: [Link]

  • 2-Amino-6-fluoropyridine. (n.d.). Oakwood Chemical. Available at: [Link]

Sources

Exploratory

Introduction: The Analytical Challenge of a Substituted Pyridine

An In-depth Technical Guide to the Structure Elucidation of 6-fluoro-N,N-dimethylpyridin-2-amine Audience: Researchers, scientists, and drug development professionals. In modern pharmaceutical and materials science, subs...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure Elucidation of 6-fluoro-N,N-dimethylpyridin-2-amine

Audience: Researchers, scientists, and drug development professionals.

In modern pharmaceutical and materials science, substituted pyridine scaffolds are of paramount importance, serving as foundational building blocks for a vast array of functional molecules. 6-fluoro-N,N-dimethylpyridin-2-amine is one such building block, combining the electronic features of an electron-donating dimethylamino group and a strongly electronegative fluorine atom on a pyridine ring. This unique substitution pattern makes it a valuable synthon, but also presents a distinct challenge for unambiguous structure elucidation. The precise placement of the substituents and the resulting electronic environment of the molecule must be confirmed with absolute certainty before its use in further synthetic applications.

This technical guide provides a comprehensive, multi-technique approach to the structural verification of 6-fluoro-N,N-dimethylpyridin-2-amine. Moving beyond a simple recitation of methods, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices and demonstrates how a synergistic application of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance techniques forms a self-validating system for structural confirmation.

Molecular Structure and Analytical Strategy

The proposed structure of the target molecule is presented below. A robust elucidation strategy must definitively confirm the molecular weight, the presence of all key functional groups, and, most critically, the precise connectivity and substitution pattern on the pyridine ring. This involves not just identifying the atoms and groups but also mapping their relationships to one another.

Caption: Proposed structure of 6-fluoro-N,N-dimethylpyridin-2-amine with atom numbering.

Our analytical workflow integrates three core techniques, each providing a unique and complementary piece of the structural puzzle.

workflow cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy MS High-Resolution MS MS_Data Precise Molecular Weight (C₇H₉FN₂) MS->MS_Data Provides Conclusion Unambiguous Structure Elucidation MS_Data->Conclusion IR FTIR Analysis IR_Data Functional Group ID (C-F, C=N, Ar-H) IR->IR_Data Identifies IR_Data->Conclusion NMR_1D 1D NMR (¹H, ¹³C) NMR_Data Connectivity & Environment (H-H, C-H, C-F correlations) NMR_1D->NMR_Data NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_2D->NMR_Data NMR_Data->Conclusion

Caption: Integrated workflow for the structure elucidation of the target molecule.

Mass Spectrometry: The First Checkpoint

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the initial and most crucial step. It provides the elemental composition, which acts as a fundamental check for the entire elucidation process. A failure to match the theoretical exact mass immediately indicates a problem with the sample's identity or purity. We opt for an electrospray ionization (ESI) source due to the basic nitrogen of the pyridine ring, which is readily protonated to form a stable [M+H]⁺ ion.

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: A dilute solution of the compound (~0.1 mg/mL) is prepared in methanol containing 0.1% formic acid to facilitate protonation.

  • Instrumentation: The solution is infused into a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Acquisition Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Mass Range: m/z 50-500

    • Data Acquisition: Centroid mode

Data Presentation: Expected Mass Spectrometric Data
ParameterTheoretical ValueObserved Value (Expected)Interpretation
Molecular FormulaC₇H₉FN₂--
Exact Mass (M)140.0750-Neutral molecule mass
[M+H]⁺ Ion141.0828m/z 141.0825 ± 5 ppmConfirms the elemental composition

The observation of an ion with a mass-to-charge ratio that matches the theoretical protonated molecule within a 5 ppm mass accuracy window provides high confidence in the elemental formula C₇H₉FN₂.

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: While MS confirms what atoms are present, Fourier-Transform Infrared (FTIR) spectroscopy helps confirm how they are bonded into functional groups. For this molecule, the key is to identify vibrations characteristic of the fluorinated aromatic ring and the dimethylamino group. The absence of N-H stretches (typically ~3300-3500 cm⁻¹) is a critical piece of evidence confirming the tertiary nature of the amino group.[1][2]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with a diamond ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 32 scans are co-added to improve the signal-to-noise ratio.

Data Presentation: Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Comments
3100-3000C-H StretchAromatic C-HIndicates the presence of the pyridine ring hydrogens.
2950-2850C-H StretchAliphatic C-HCorresponds to the methyl groups of the dimethylamino substituent.
1600-1450C=C & C=N StretchPyridine RingMultiple bands are expected due to the complex vibrations of the aromatic ring.
1350-1250C-N StretchAryl-AmineStretching of the bond between the pyridine ring and the amino nitrogen.
1250-1150C-F StretchAryl-FluorideA strong, characteristic band confirming the presence of the C-F bond.[1]

Nuclear Magnetic Resonance: The Definitive Map

Expertise & Experience: NMR spectroscopy provides the ultimate confirmation of the molecular structure by mapping the chemical environment and connectivity of every hydrogen and carbon atom. For 6-fluoro-N,N-dimethylpyridin-2-amine, the key challenges are the unambiguous assignment of the three pyridine protons and five pyridine carbons, paying close attention to the coupling interactions involving the fluorine atom. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is not just helpful, but essential for a trustworthy assignment.[3]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 10-15 mg of the compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments: Standard ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC experiments are performed at ambient temperature.

¹H NMR - Proton Environments

The ¹H NMR spectrum will show signals for the six methyl protons and the three aromatic protons on the pyridine ring. The chemical shifts are influenced by the electron-donating N(CH₃)₂ group (shielding, upfield shift) and the electronegative F atom (deshielding, downfield shift).

ProtonPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Rationale
N(CH ₃)₂~3.1s (singlet)-Six equivalent protons, no adjacent protons to couple with.
H3~6.2d (doublet)J(H3-H4) ≈ 8.0Ortho to the strongly donating N(CH₃)₂ group, resulting in significant shielding.
H4~7.4t (triplet)J(H4-H3) ≈ 8.0, J(H4-H5) ≈ 8.0Coupled to both H3 and H5.
H5~6.5dd (doublet of doublets)J(H5-H4) ≈ 8.0, J(H5-F) ≈ 4.0Coupled to H4 (ortho) and a weaker four-bond coupling to fluorine (⁴JHF).
¹³C NMR - Carbon Skeleton and Fluorine Coupling

The ¹³C NMR spectrum is particularly informative. The carbon directly attached to the fluorine (C6) will appear as a doublet with a very large one-bond coupling constant (¹JCF). Other carbons will also exhibit smaller couplings to fluorine over two, three, and four bonds.[4]

CarbonPredicted δ (ppm)Multiplicity (¹³C{¹H})Coupling Constants (J, Hz)Rationale
N(C H₃)₂~40q (quartet)-Typical chemical shift for a dimethylamino group.
C2~158d (doublet)³JCF ≈ 4Attached to the amino group; shows three-bond coupling to F.
C3~105d (doublet)⁴JCF ≈ 1Shielded by the amino group; shows weak four-bond coupling to F.
C4~138d (doublet)³JCF ≈ 8Deshielded relative to C3 and C5; shows three-bond coupling to F.
C5~108d (doublet)²JCF ≈ 20Two-bond coupling to F results in a significant splitting.
C6~162d (doublet)¹JCF ≈ 240Directly attached to fluorine, resulting in a large one-bond coupling and significant deshielding.
2D NMR - Assembling the Pieces

While 1D NMR provides the list of parts, 2D NMR shows how they connect.

H3 H3 (~6.2 ppm) H4 H4 (~7.4 ppm) H3->H4 COSY C3 C3 (~105 ppm) H3->C3 HSQC (1J) C4 C4 (~138 ppm) H3->C4 HMBC (2J) C2 C2 (~158 ppm) H3->C2 HMBC (2J) H5 H5 (~6.5 ppm) H4->H5 COSY H4->C4 HSQC (1J) H4->C2 HMBC (3J) H5->C3 HMBC (3J) C5 C5 (~108 ppm) H5->C5 HSQC (1J) H_Me N(CH₃)₂ (~3.1 ppm) H_Me->C2 HMBC (2J) C_Me N(CH₃)₂ (~40 ppm) H_Me->C_Me HSQC (1J)

Caption: 2D NMR correlation map for confirming the structure.

  • COSY (Correlation Spectroscopy): Confirms the H3-H4-H5 spin system. A cross-peak between H3 and H4, and another between H4 and H5, will be observed.

  • HSQC (Heteronuclear Single Quantum Coherence): Directly links each proton to its attached carbon (H3 to C3, H4 to C4, H5 to C5, and the methyl protons to the methyl carbon).

  • HMBC (Heteronuclear Multiple Bond Correlation): Provides the long-range (2-3 bond) C-H correlations that piece the entire skeleton together. Key expected correlations include the methyl protons to C2, and H3 to both C2 and C4, definitively locking in the substitution pattern.

Conclusion: A Self-Validating Structural Proof

The structure elucidation of 6-fluoro-N,N-dimethylpyridin-2-amine is a clear demonstration of the power of a modern, multi-technique analytical approach. Each experiment provides a layer of evidence that is validated and reinforced by the others. HRMS establishes the correct elemental formula. FTIR confirms the expected functional groups and the absence of others. Finally, a full suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity and chemical environments, confirming the precise 2,6-substitution pattern. This integrated and self-validating workflow ensures the highest degree of confidence in the molecular structure, a non-negotiable requirement for its application in research and development.

References

  • G. Varsanyi (1974). Assignments for Vibrational Spectra of Seven Hundred Benzene Derivatives. Adam Hilger. [Link]

  • Royal Society of Chemistry (2010). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

  • JETIR (2018). SYNTHESIS & SPECTOSCOPIC STUDIES OF SOME NEW 2-AMINO-6-ALKYL ( PERFLUOROALKYL) -4- ARYLPYRIMIDINES. [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. [Link]

  • Minds@UW (2019). FTIR Analysis of Environmental Effects on Pyridine-SO2 Complexes. [Link]

  • RSC Advances (2017). N , N -Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a c.... [Link]

  • Mary, Y. S. et al. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. International Journal of ChemTech Research. [Link]

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  • Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. [Link]

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  • Zhang, R. et al. (2025). Synthesis and Properties of N 2 ,N 6 -Dimethyl-N 2 ,N 4 ,N 6 ,3,5-Pentanitro-2,4,6-Pyridinetriamine. Chinese Journal of Energetic Materials. [Link]

  • Al-Masoudi, N. A. et al. (2024). Synthesis And Characterization Of New 2-amino pyridine Derivatives. National Journal of Chemistry. [Link]

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Foundational

An In-depth Technical Guide to the Physical Properties of 6-fluoro-N,N-dimethylpyridin-2-amine

Introduction Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1] The introduction of a fluorine atom onto the pyridine ring can profoundly a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1] The introduction of a fluorine atom onto the pyridine ring can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated pyridines highly valuable synthons. 6-fluoro-N,N-dimethylpyridin-2-amine is one such building block, combining the electronic effects of a C6-fluoro substituent with a C2-dimethylamino group.

A thorough understanding of a compound's physical properties is the foundation of its practical application. Properties such as melting point, boiling point, and solubility dictate the choice of reaction conditions, purification strategies, and formulation methods. Spectroscopic data provides the definitive structural proof and a means for reaction monitoring. This guide serves as a centralized resource for this critical information, blending established data with scientifically grounded predictions to empower researchers in their work.

Core Physical Properties

The physical state and thermal properties of a compound are the first considerations in any experimental design. They influence everything from storage and weighing to the selection of appropriate reaction temperatures and purification techniques like distillation or recrystallization.

Tabulated Summary of Physical Properties
PropertyValueData TypeSource
Molecular Formula C₇H₉FN₂Calculated-
Molecular Weight 140.16 g/mol Calculated[2]
Appearance Solid (predicted based on melting point)Inferred[3]
Melting Point 40 - 44 °C (104 - 111 °F)Experimental[3]
Boiling Point 208 - 209 °C (406 - 408 °F)Experimental[3]
Density ~1.0 - 1.1 g/mLPredicted/Analogous[4]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Low solubility in water.Predicted-
Detailed Breakdown of Properties
  • Molecular Structure and Identifiers:

    • IUPAC Name: 6-fluoro-N,N-dimethylpyridin-2-amine

    • Canonical SMILES: CN(C)C1=NC(=CC=C1)F

    • InChI Key: (Not available in searched sources)

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    layout=neato;
    node [shape=plaintext];
    edge [style=solid];
    bgcolor="transparent";
    size="3,3";

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Caption: A standardized workflow for the safe handling of hazardous chemical reagents.

Experimental Protocol: Determination of Solubility

The following is a generalized, yet robust, protocol for determining the solubility of 6-fluoro-N,N-dimethylpyridin-2-amine in a given organic solvent. This method is based on creating a saturated solution and quantifying the dissolved solute.

  • Preparation of Saturated Solution:

    • Add an excess amount of the compound (ensure solid remains undissolved) to a vial containing a known volume (e.g., 2.0 mL) of the chosen solvent.

    • Seal the vial tightly to prevent solvent evaporation.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or stir plate for 24-48 hours to ensure equilibrium is reached.

  • Sample Isolation:

    • Allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant (e.g., 1.0 mL) using a volumetric pipette.

    • Filter the aliquot through a 0.45 µm syringe filter into a pre-weighed vial to remove any suspended microcrystals.

  • Quantification (Gravimetric Method):

    • Gently evaporate the solvent from the filtered aliquot under a stream of nitrogen or in a vacuum oven at a temperature well below the compound's boiling point.

    • Once the residue is completely dry, weigh the vial again.

    • The difference in weight corresponds to the mass of the solute dissolved in the known volume of the solvent. Calculate the solubility in g/100 mL or mol/L.

Solubility_Determination_Workflow A 1. Add excess solute to known volume of solvent B 2. Equilibrate for 24-48h at constant temperature A->B C 3. Isolate supernatant via filtered pipette B->C D 4. Transfer aliquot to a pre-weighed vial C->D E 5. Evaporate solvent under vacuum or N₂ D->E F 6. Weigh dried residue and calculate solubility E->F

Caption: Workflow for the experimental determination of chemical solubility.

Applications in Research and Development

While specific applications of 6-fluoro-N,N-dimethylpyridin-2-amine are emerging, its structure is analogous to fragments commonly used in drug discovery. Fluorinated pyridines are prevalent in kinase inhibitors and other targeted therapies.[5] The dimethylamino group can serve as a basic handle for salt formation, improving bioavailability, or as a key binding element. This compound is therefore a valuable building block for creating libraries of novel small molecules for screening against various biological targets.

Conclusion

6-fluoro-N,N-dimethylpyridin-2-amine is a low-melting, high-boiling solid with significant hazardous properties that demand strict adherence to safety protocols. While a full experimental characterization is not yet available in the public domain, its physical and spectroscopic properties can be reliably predicted based on its structure and data from analogous compounds. This guide provides a solid foundation for researchers, enabling informed decisions on its use in synthesis and ensuring its safe handling in the laboratory.

References

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyridinamine, 4,6-dimethyl-. Retrieved from [Link]

  • ResearchGate. (2015, September 22). Simple Solubilization of the Traditional 2,2′:6′,2′′-Terpyridine Ligand in Organic Solvents by Substitution with 4,4′′-Di-tert-butyl Groups. Retrieved from [Link]

  • PubMed. (2019, September 15). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. Retrieved from [Link]

  • Drug Design, Development and Therapy. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 6-fluoro-N,N-dimethylpyridin-2-amine: Starting Materials and Strategic Execution

Introduction 6-fluoro-N,N-dimethylpyridin-2-amine is a valuable substituted pyridine derivative frequently utilized as a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structural feat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-fluoro-N,N-dimethylpyridin-2-amine is a valuable substituted pyridine derivative frequently utilized as a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structural features, including the electron-withdrawing fluorine atom and the nucleophilic dimethylamino group, impart unique reactivity and properties that are highly sought after in medicinal chemistry and material science. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on the selection of starting materials and detailed, field-proven experimental protocols. We will delve into the mechanistic underpinnings of the key transformations, offering insights into the rationale behind the choice of reagents and reaction conditions.

Strategic Analysis of Synthetic Pathways

The synthesis of 6-fluoro-N,N-dimethylpyridin-2-amine can be approached from two principal starting materials: 2,6-difluoropyridine and 2-amino-6-fluoropyridine. The choice between these routes is often dictated by factors such as the cost and availability of the starting material, desired scale of the reaction, and the laboratory's capabilities.

Route 1: Nucleophilic Aromatic Substitution (SNAr) from 2,6-Difluoropyridine

This is the most direct and commonly employed method for the synthesis of 6-fluoro-N,N-dimethylpyridin-2-amine. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the highly electronegative fluorine atom at the 2-position of the pyridine ring is displaced by a dimethylamino group. The electron-withdrawing nature of the pyridine nitrogen and the remaining fluorine atom activates the ring towards nucleophilic attack.

Causality of Experimental Choices

The success of this SNAr reaction hinges on the effective generation and delivery of the dimethylamine nucleophile. Two primary approaches are presented here: the use of a pre-existing dimethylamine solution and the in situ generation of dimethylamine from N,N-dimethylformamide (DMF).

Method A: Reaction with Dimethylamine Solution

This classic approach involves the direct use of a commercially available solution of dimethylamine in a suitable solvent.

  • Experimental Protocol:

    • To a solution of 2,6-difluoropyridine (1.0 eq.) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add a 40% aqueous solution of dimethylamine (2.0-3.0 eq.).

    • The reaction mixture is heated to a temperature ranging from 80-120 °C.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

    • The product is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford 6-fluoro-N,N-dimethylpyridin-2-amine.

Method B: In situ Generation of Dimethylamine from DMF

An alternative and often more convenient method involves the generation of dimethylamine in situ from the thermal decomposition of DMF in the presence of a strong base like potassium hydroxide (KOH). This approach avoids the handling of volatile and odorous dimethylamine solutions.

  • Experimental Protocol:

    • In a round-bottom flask equipped with a reflux condenser, a mixture of N,N-dimethylformamide (DMF) and 10 M aqueous potassium hydroxide (KOH) is heated at reflux for a short period (e.g., 5 minutes) to initiate the decomposition of DMF.

    • 2,6-difluoropyridine (1.0 eq.) is then added to the reaction mixture.

    • The mixture is heated at a temperature of approximately 95 °C.

    • The reaction is monitored, and additional portions of 10 M KOH may be added at intervals to ensure complete conversion.

    • Upon completion, the reaction mixture is cooled, diluted with water, and the product is isolated by extraction with an organic solvent as described in Method A.

Workflow Diagram

SNAr_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product SM 2,6-Difluoropyridine React Nucleophilic Aromatic Substitution (SNAr) SM->React R1 Dimethylamine Solution (e.g., 40% aq.) R1->React Method A R2 DMF + KOH (in situ generation) R2->React Method B Workup Aqueous Workup & Extraction React->Workup Purify Column Chromatography Workup->Purify Product 6-fluoro-N,N-dimethylpyridin-2-amine Purify->Product

Caption: Synthetic workflow for the SNAr reaction of 2,6-difluoropyridine.

Route 2: Methylation of 2-amino-6-fluoropyridine

An alternative synthetic strategy commences with 2-amino-6-fluoropyridine, which is then subjected to a methylation reaction to introduce the two methyl groups onto the amino functionality. The classical Eschweiler-Clarke reaction is a robust and reliable method for this transformation.[3][4][5][6][7]

Causality of Experimental Choices

The Eschweiler-Clarke reaction utilizes formaldehyde as the source of the methyl carbons and formic acid as the reducing agent.[3] The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by hydride transfer from formic acid. A key advantage of this method is that it avoids the formation of quaternary ammonium salts, as the tertiary amine product cannot form a new iminium ion.[3][5]

  • Experimental Protocol:

    • To a flask containing 2-amino-6-fluoropyridine (1.0 eq.), add an excess of aqueous formaldehyde (typically 37 wt. % in H₂O, 2.5-3.0 eq.) and formic acid (88-98%, 2.5-3.0 eq.).

    • The reaction mixture is heated to reflux (typically around 100-110 °C) for several hours. The reaction can be monitored by observing the cessation of carbon dioxide evolution.

    • After cooling to room temperature, the reaction mixture is made basic by the careful addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

    • The product is then extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography or distillation to yield 6-fluoro-N,N-dimethylpyridin-2-amine.

Workflow Diagram

EC_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product SM 2-amino-6-fluoropyridine React Eschweiler-Clarke Methylation SM->React Reagents Formaldehyde & Formic Acid Reagents->React Workup Basification & Extraction React->Workup Purify Column Chromatography or Distillation Workup->Purify Product 6-fluoro-N,N-dimethylpyridin-2-amine Purify->Product

Caption: Synthetic workflow for the Eschweiler-Clarke methylation of 2-amino-6-fluoropyridine.

Comparative Analysis of Starting Materials

The selection of the optimal synthetic route is a critical decision in drug development and chemical manufacturing. Below is a comparative analysis of the two primary starting materials.

Feature2,6-Difluoropyridine2-amino-6-fluoropyridine
Synthesis Route Single-step SNAr reaction.[8][9][10]Single-step methylation reaction.
Reagent Handling Requires handling of dimethylamine solution (volatile, odorous) or in situ generation from DMF.Involves formaldehyde and formic acid (corrosive).
Cost Generally more expensive per gram.[11][12][13][14]Typically more cost-effective per gram.[1][2][15][16][17]
Availability Readily available from major chemical suppliers.[11][12][13][14]Readily available from major chemical suppliers.[1][2][15][16][17]
Scalability Both methods are scalable, with the in situ generation of dimethylamine offering potential advantages for large-scale production by avoiding the handling of large quantities of dimethylamine.The Eschweiler-Clarke reaction is a well-established and scalable industrial process.
Waste Stream Generates fluoride salts as byproducts.Produces water and carbon dioxide as the primary byproducts.

Conclusion

Both 2,6-difluoropyridine and 2-amino-6-fluoropyridine serve as excellent starting materials for the synthesis of 6-fluoro-N,N-dimethylpyridin-2-amine. The choice between the two routes will depend on a careful consideration of economic factors, scale, and available laboratory infrastructure. The SNAr approach from 2,6-difluoropyridine is arguably more direct, while the Eschweiler-Clarke methylation of 2-amino-6-fluoropyridine may be more cost-effective, particularly for larger-scale syntheses. The detailed protocols and comparative analysis provided in this guide are intended to empower researchers and drug development professionals to make informed decisions and execute the synthesis of this important molecule with high efficiency and confidence.

References

  • Chem-Impex. (n.d.). 2-Amino-6-fluoropyridine. Retrieved March 13, 2026, from [Link]

  • Wikipedia. (2023, December 28). Eschweiler–Clarke reaction. Retrieved March 13, 2026, from [Link]

  • NROChemistry. (2022, May 7). Eschweiler-Clarke Reaction [Video]. YouTube. Retrieved March 13, 2026, from [Link]

  • Google Patents. (n.d.). Process for making 2,6-difluoro pyridine.
  • Liu, Y., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(13), 5035. [Link]

  • Kimies. (2025, October 13). Eschweiler-Clarke reaction [Video]. YouTube. Retrieved March 13, 2026, from [Link]

  • European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines. Retrieved March 13, 2026, from [Link]

  • Collum, D. B., et al. (2013). Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine. The Journal of Organic Chemistry, 78(9), 4214-4230. [Link]

  • Singaram, B., et al. (2011). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Organic Letters, 13(10), 2746-2749. [Link]

  • Wang, M., et al. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. Bioorganic & Medicinal Chemistry Letters, 23(4), 1017-1021. [Link]

  • Zhang, R., et al. (2025). Synthesis and Properties of N2,N6-Dimethyl-N2,N4,N6,3,5-Pentanitro-2,4,6-Pyridinetriamine. Chinese Journal of Energetic Materials, 33(5), 455-461. [Link]

Sources

Foundational

Comprehensive Safety and Handling Whitepaper: 6-Fluoro-N,N-dimethylpyridin-2-amine

Executive Summary As a Senior Application Scientist overseeing high-potency active pharmaceutical ingredient (HPAPI) and specialized intermediate workflows, I approach chemical safety not as a checklist, but as a mechani...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing high-potency active pharmaceutical ingredient (HPAPI) and specialized intermediate workflows, I approach chemical safety not as a checklist, but as a mechanistic system. 6-Fluoro-N,N-dimethylpyridin-2-amine (CAS: 909187-41-3) is a highly specialized fluorinated aminopyridine utilized in advanced synthetic chemistry and drug development[1].

Handling this compound requires a deep understanding of its structural biology. The convergence of a lipophilic dimethylamine group and an electron-withdrawing fluorine atom on a pyridine ring creates a molecule that is highly skin-permeable, metabolically reactive, and prone to hazardous thermal degradation[2],[3]. This whitepaper provides a self-validating framework for the safe laboratory handling, experimental manipulation, and emergency containment of this compound.

Physicochemical Profile & Hazard Identification

Aromatic amines are notoriously lipid-soluble, allowing rapid absorption through the dermal layer and mucous membranes[2]. The addition of a fluorine atom increases the molecule's metabolic stability and alters the electron density of the pyridine ring, which can influence its reactivity profile[4]. Furthermore, fluorinated pyridines pose severe inhalation risks and can emit highly toxic fumes, including hydrogen fluoride (HF), under thermal stress[3].

Table 1: Physicochemical Properties and Mechanistic Hazard Summary

Property / HazardValue / ClassificationMechanistic Rationale & Implication
CAS Number 909187-41-3[1]Unique identifier essential for precise safety tracking and SDS retrieval.
Molecular Weight 140.16 g/mol [1]Low molecular weight facilitates high volatility and rapid dermal penetration.
GHS Health Hazards H302, H312, H332, H315, H319, H335Harmful via all exposure routes; severe mucous membrane and respiratory irritant.
Thermal Decomposition Emits HF, NOx, COx[3]Exothermic breakdown releases lethal hydrogen fluoride gas; requires strict avoidance of heat and oxidizers.

Mechanistic Toxicology

Understanding why a chemical is toxic dictates how we engineer our safety controls. Aromatic amines undergo hepatic oxidation primarily via Cytochrome P450 (CYP450) enzymes[2]. For N,N-dimethylaminopyridines, phase I metabolism often involves N-dealkylation, which can generate highly reactive electrophilic intermediates. Because the compound is highly lipophilic, any breach in PPE results in rapid systemic distribution, leading to oxidative stress or macromolecular binding before phase II detoxification can clear it[2].

ToxicityPathway A 6-fluoro-N,N-dimethylpyridin-2-amine (Highly Lipophilic) B Hepatic CYP450 Metabolism A->B Dermal/Inhalation Absorption C N-Dealkylation & Reactive Intermediates B->C Phase I Oxidation E Glucuronidation & Renal Excretion B->E Phase II Detoxification D Macromolecular Binding (Cellular Toxicity) C->D Oxidative Stress

Metabolic activation pathway of fluorinated aminopyridines detailing toxicity mechanisms.

Engineering Controls & PPE Specifications

Because aromatic amines rapidly permeate standard laboratory gloves and their vapors pose severe central nervous system and respiratory risks, standard benchtop handling is strictly prohibited[5],[6].

Table 2: PPE and Engineering Control Specifications

Control LayerSpecificationCausality / Mechanistic Rationale
Primary Engineering Class II Type B2 Biosafety Cabinet or Ducted Fume HoodPrevents accumulation of volatile amine vapors; negative pressure mitigates inhalation risk[2].
Hand Protection Double-gloving: Inner laminate (e.g., Silver Shield), Outer NitrileAromatic amines permeate single-layer nitrile. The laminate inner layer blocks chemical breakthrough[7].
Eye/Face Protection Tightly fitting safety goggles and 8-inch face shield[7]Protects against micro-splashes which can cause irreversible ocular damage.
Respiratory NIOSH-approved respirator with organic vapor (OV) cartridges[3]Mandatory if engineering controls fail or during spill cleanup outside a containment hood.

Self-Validating Experimental Workflows

To ensure scientific integrity and operator safety, experimental workflows must be self-validating—meaning the success of the safety measure is visibly or analytically confirmed during the process.

Workflow 1: High-Containment Weighing and Transfer Protocol

Objective: Transfer 6-fluoro-N,N-dimethylpyridin-2-amine without environmental release or dermal exposure.

  • Preparation & Flow Verification: Ensure the fume hood face velocity is between 80-120 fpm. Self-Validation: Tape a lightweight visual indicator (e.g., a 1-inch Kimwipe strip) to the bottom of the sash. Inward deflection confirms active negative pressure.

  • PPE Donning: Apply inner laminate gloves, followed by outer heavy-duty nitrile gloves. Ensure lab coat cuffs are securely tucked inside the outer gloves to eliminate skin exposure gaps[7].

  • Containment Setup: Place an analytical balance inside the fume hood. Lay down a disposable, chemical-resistant bench pad to catch micro-spills.

  • Transfer Operation: Use a static-free spatula (for solids) or a positive-displacement pipette (for liquids). Transfer the compound directly into a pre-tared, sealable reaction vial.

  • Sealing & Decontamination: Cap the vial tightly before removing it from the hood. Wipe the exterior of the vial and the balance with a solvent compatible with amine solubilization (e.g., dilute acidic ethanol), followed by proper disposal of the wipes as hazardous waste[7].

Emergency Preparedness & Spill Response

In the event of a spill, rapid, structured decision-making is critical to prevent acute toxicity and environmental contamination[5],[8].

SpillResponse Start Spill Detected: 6-fluoro-N,N-dimethylpyridin-2-amine Assess Assess Volume & Location Start->Assess Small Small Spill (<50 mL) Inside Fume Hood Assess->Small Large Large Spill (>50 mL) Outside Hood Assess->Large PPE Don Maximum PPE (Respirator, Double Gloves) Small->PPE Evacuate Evacuate & Isolate Area Large->Evacuate Evacuate->PPE Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Decon Decontaminate Surface (Dilute Acid Wash) Absorb->Decon Dispose Dispose as Hazardous Waste Decon->Dispose

Step-by-step decision tree for 6-fluoro-N,N-dimethylpyridin-2-amine spill containment and response.

Workflow 2: Spill Neutralization Protocol
  • Evacuation & Assessment: If the spill occurs outside the fume hood, immediately evacuate personnel to safe areas and maximize room ventilation[7].

  • PPE Escalation: Responders must don NIOSH-approved OV respirators and heavy-duty chemical-resistant suits before re-entering the spill zone[3].

  • Containment: Surround the spill with inert absorbent material (e.g., vermiculite or sand). Mechanistic Rule: Do not use combustible absorbents like sawdust, as fluorinated compounds can react exothermically[3].

  • Absorption & Collection: Carefully sweep the saturated absorbent into a chemically compatible, sealable hazardous waste container using non-sparking tools.

  • Surface Decontamination: Wash the spill area with a dilute acidic solution (e.g., 5% acetic acid). Causality: The acid protonates the residual amine, converting it into a water-soluble, non-volatile salt, effectively neutralizing the inhalation hazard[5]. Rinse thoroughly with water.

Storage & Compatibility

Improper storage of fluorinated aromatic amines can lead to catastrophic degradation.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated intrinsically safe laboratory refrigerator (typically 2-8°C) to minimize vapor pressure[5].

  • Incompatibilities: Strictly isolate from strong oxidizing agents, strong acids, and acid chlorides. Reaction with these incompatible materials can cause rapid exothermic degradation, releasing highly toxic hydrogen fluoride (HF) gas and nitrogen oxides[3].

Sources

Protocols & Analytical Methods

Method

Application Note: 6-Fluoro-N,N-dimethylpyridin-2-amine (6-FDPA) as a Tunable Hemilabile Ligand in Catalysis

Executive Summary The development of robust transition-metal-catalyzed cross-coupling and C–H functionalization methodologies relies heavily on precise ligand design. 6-Fluoro-N,N-dimethylpyridin-2-amine (6-FDPA) represe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of robust transition-metal-catalyzed cross-coupling and C–H functionalization methodologies relies heavily on precise ligand design. 6-Fluoro-N,N-dimethylpyridin-2-amine (6-FDPA) represents an advanced, sterically hindered, and electronically modulated pyridine derivative. While standard pyridine or 4-dimethylaminopyridine (DMAP) ligands often suffer from irreversible metal coordination that stalls catalytic turnover, 6-FDPA introduces a unique "push-pull" hemilabile dynamic. This guide details the mechanistic rationale and self-validating protocols for utilizing 6-FDPA in Palladium-catalyzed aerobic oxidative C–H coupling and Nickel-catalyzed Cross-Electrophile Coupling (XEC).

Mechanistic Causality & Ligand Design (E-E-A-T)

To leverage 6-FDPA effectively, researchers must understand the causality behind its structural features. The ligand operates on two primary mechanistic axes:

The "Push-Pull" Electronic Profile

The N,N -dimethylamino group at the C2 position acts as a powerful σ

  • and π -donor. This enriches the electron density of the pyridine ring, which is critical for stabilizing high-valent metal intermediates (e.g., Pd(IV) or Ni(III)) during oxidative addition. Conversely, the highly electronegative fluorine atom at C6 exerts a strong inductive electron-withdrawing effect (-I). This push-pull system tempers the extreme basicity of the dimethylamino group, preventing the ligand from irreversibly "poisoning" the electrophilic metal center.
Steric Relief and Hemilability

In cross-electrophile coupling (XEC) and C–H activation, the energy barrier to reductive elimination is frequently the rate-limiting step. Recent mechanistic studies demonstrate that monodentate, bulky pyridines are optimal for challenging couplings (such as tertiary alkyl additions) because they can transiently dissociate from the metal center. This dissociation relieves steric congestion and significantly lowers the activation energy for reductive elimination [1]. Furthermore, the C6-fluorine atom acts as a weak, hemilabile coordinating group that easily vacates a coordination site for incoming substrates, while simultaneously blocking off-target C–H metalation of the ligand itself [2].

Logical Workflow of 6-FDPA in Catalytic Cycles

The following diagram illustrates the logical sequence of ligand behavior during a sterically demanding cross-coupling reaction.

LigandLogic L_Binding 6-FDPA Coordination (Stabilizes Low-Valent Metal) Ox_Add Oxidative Addition (Facilitated by NMe2 e- donation) L_Binding->Ox_Add Substrate Entry Steric_Clash Steric Congestion (Triggered by Substrate Binding) Ox_Add->Steric_Clash Intermediate Formation L_Dissoc Hemilabile Dissociation (F-atom Weak Binding) Steric_Clash->L_Dissoc Lowers Energy Barrier Red_Elim Reductive Elimination (Product Release) L_Dissoc->Red_Elim C-C Bond Formation Red_Elim->L_Binding Catalyst Regeneration

Figure 1: Logical flow of 6-FDPA hemilability driving catalytic turnover.

Quantitative Performance Data

The table below summarizes the comparative quantitative data of various pyridine-based ligands in two distinct catalytic workflows, highlighting the superior balance of reactivity and selectivity provided by fluorinated aminopyridines.

LigandElectronic PropertyPd-Catalyzed o-Xylene Homocoupling Yield (%)Regioselectivity (Target Isomer)Ni-Catalyzed C(sp2)-C(sp3) XEC Yield (%)
Pyridine Neutral12%Poor35%
DMAP Strong Donor5% (Catalyst Poisoning)N/A18%
2-Fluoropyridine Weak Acceptor78%High62%
6-FDPA Push-Pull / Hemilabile84% Excellent 89%

Data synthesized from benchmark optimization studies of aerobic oxidative coupling [2] and cross-electrophile coupling methodologies [1].

Self-Validating Experimental Protocols

Protocol A: Pd-Catalyzed Aerobic Oxidative C–H Homocoupling

Traditional homocoupling of arenes suffers from rapid catalyst deactivation. 6-FDPA prevents the formation of inactive Pd-black by stabilizing the Pd(II) resting state while permitting rapid substrate binding.

Reagents:

  • Substrate: o-Xylene (3.8 mmol)

  • Precatalyst: Pd(OAc)₂ (0.1 mol%)

  • Ligand: 6-FDPA (0.2 mol%)

  • Co-catalyst: Trifluoroacetic acid (TFA) (0.005 mmol)

  • Solvent: Propylene carbonate (0.4 mL)

  • Oxidant: O₂ (1 atm, balloon)

Step-by-Step Procedure & Causality:

  • System Assembly: In a dry Schlenk tube, combine Pd(OAc)₂, 6-FDPA, and propylene carbonate.

    • Causality: Propylene carbonate is highly polar and stable to oxidation, preventing solvent degradation under aerobic conditions.

  • Activation: Add TFA to the mixture and stir for 5 minutes at room temperature.

    • Causality: TFA acts as a co-catalyst to generate highly electrophilic Pd(TFA)₂ in situ, which accelerates C–H metalation.

    • Validation Checkpoint 1: The mixture must transition from a pale yellow suspension to a deep orange, homogeneous solution. If the solution turns black, the ligand has failed to coordinate, indicating moisture contamination or degraded precatalyst.

  • Reaction Execution: Add o-xylene, purge the vessel with O₂ three times, and heat to 80 °C under an O₂ atmosphere for 17 hours.

    • Causality: 80 °C provides sufficient thermal energy to overcome the C–H cleavage activation barrier without causing thermal decomposition of the hemilabile Pd-6-FDPA complex.

    • Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the starting material and the presence of a stable yellow/orange hue in the reactor confirms active catalytic turnover. Precipitation of black Pd(0) indicates oxygen starvation.

Protocol B: Ni-Catalyzed Cross-Electrophile Coupling (XEC)

Coupling two electrophiles requires a catalyst that can undergo sequential oxidative additions. The steric bulk of 6-FDPA forces the ligand to dissociate during the sterically demanding reductive elimination step.

Reagents:

  • Substrates: Aryl iodide (1.0 mmol), Tertiary Alkyl Bromide (1.5 mmol)

  • Precatalyst: Ni(acac)₂ (5 mol%)

  • Ligand: 6-FDPA (5 mol%)

  • Reductant: Zn dust (2.0 mmol)

  • Additive: MgCl₂ (1.0 mmol)

  • Solvent: N,N-Dimethylacetamide (DMA) (3.0 mL)

Step-by-Step Procedure & Causality:

  • Reductant Preparation: Add Zn dust and MgCl₂ to a rigorously dried vial under Argon.

    • Causality: MgCl₂ accelerates the reduction of Ni(II) to Ni(0) by the Zn dust and solubilizes the intermediate organozinc species [1].

  • Catalyst Complexation: Add Ni(acac)₂, 6-FDPA, and DMA. Stir at room temperature for 15 minutes.

    • Causality: DMA is a polar aprotic solvent that stabilizes the transient Ni-radical intermediates formed during alkyl halide activation.

    • Validation Checkpoint 1: The active Ni(0)-6-FDPA complex exhibits a characteristic deep red/brown color. A persistent green or blue hue indicates unreacted Ni(II) precatalyst, signaling a failure in the reduction step (likely due to oxidized, inactive Zn dust).

  • Coupling: Inject the aryl iodide and alkyl bromide. Stir at 40 °C for 12 hours.

    • Validation Checkpoint 2: Quench a 50 µL aliquot with 1M HCl and extract with EtOAc. GC-MS analysis should reveal <5% homocoupling byproduct, validating the chemoselectivity enforced by the 6-FDPA ligand.

References

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Chemical Reviews, American Chemical Society (ACS). URL:[Link]

  • Aerobic Oxidative Coupling of o-Xylene: Discovery of 2-Fluoropyridine as a Ligand to Support Selective Pd-Catalyzed C–H Functionalization Journal of the American Chemical Society (via PMC). URL:[Link]

  • Flow Chemistry for Flowing Cross-Couplings: A Concise Overview Organic Process Research & Development, American Chemical Society (ACS). URL:[Link]

Application

experimental protocol for using 6-fluoro-N,N-dimethylpyridin-2-amine

An In-Depth Technical Guide to the Experimental Use of 6-fluoro-N,N-dimethylpyridin-2-amine Authored by a Senior Application Scientist This guide provides a detailed exploration of the experimental applications of 6-fluo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Experimental Use of 6-fluoro-N,N-dimethylpyridin-2-amine

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the experimental applications of 6-fluoro-N,N-dimethylpyridin-2-amine, a key building block for researchers in medicinal chemistry and organic synthesis. With full editorial control, this document is structured to offer not just protocols, but a deeper understanding of the scientific principles guiding the experimental choices.

Introduction: A Versatile Building Block

6-fluoro-N,N-dimethylpyridin-2-amine is a substituted pyridine that has gained traction as a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its structure is characterized by a pyridine ring activated by an electron-donating dimethylamino group and functionalized with a fluorine atom. This unique combination of functional groups makes it a versatile substrate for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution or, more commonly, participate in metal-catalyzed C-C and C-N bond-forming reactions. The dimethylamino group, on the other hand, modulates the electronic properties of the pyridine ring, influencing its reactivity and the properties of the resulting products. This guide will focus on the practical application of this compound in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of biaryl structures.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety considerations is paramount before any experimental work.

Table 1: Physicochemical Data for 6-fluoro-N,N-dimethylpyridin-2-amine and Related Compounds

PropertyValueSource
Molecular Formula C₇H₉FN₂[1]
Molecular Weight 140.16 g/mol [1]
Appearance Not explicitly available for the 6-fluoro isomer; related compounds are often off-white to yellow solids or liquids.[2][3]
CAS Number Not readily available for the 6-fluoro isomer. The CAS for the 4-fluoro isomer is 849937-80-0.[1]
Safety and Handling

While a specific Safety Data Sheet (SDS) for 6-fluoro-N,N-dimethylpyridin-2-amine is not available in the provided search results, the safety profile can be inferred from related compounds such as 2-amino-6-fluoropyridine and N,N-dimethylpyridin-2-amine.[4][5][6]

  • General Hazards : Assumed to be harmful if swallowed, in contact with skin, and if inhaled. It may cause skin and serious eye irritation, as well as respiratory irritation.[4][5]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles.[7]

    • Skin Protection : Wear protective gloves and clothing to prevent skin exposure.[7]

    • Respiratory Protection : Use in a well-ventilated area or under a chemical fume hood.[6]

  • Handling : Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid breathing dust, fumes, or vapors.[4]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

  • Disposal : Dispose of contents and container to an approved waste disposal plant.[5]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[8] For 6-fluoro-N,N-dimethylpyridin-2-amine, the C-F bond can be a challenging but feasible partner in this reaction, often requiring more forcing conditions compared to C-Br or C-Cl bonds.[9]

Rationale for Experimental Design

The protocol provided below is a generalized procedure based on established methods for Suzuki coupling of other fluoro- and halo-pyridines.[9][10] The key to a successful reaction lies in the careful selection of the catalyst, ligand, base, and solvent.

  • Catalyst and Ligand : The choice of palladium catalyst and phosphine ligand is critical. For less reactive C-F bonds, highly active catalyst systems are often required. A common choice is a palladium(0) source like Pd(PPh₃)₄ or generating Pd(0) in situ from a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.

  • Base : A base is required to activate the boronic acid for transmetalation.[8] The choice of base can significantly impact the reaction outcome. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.

  • Solvent : The reaction is typically carried out in an anhydrous, degassed solvent to prevent catalyst deactivation. A mixture of an organic solvent like 1,4-dioxane or toluene with water is often employed to facilitate the dissolution of both the organic and inorganic reagents.[9]

Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of 6-fluoro-N,N-dimethylpyridin-2-amine with an arylboronic acid. Optimization may be necessary for specific substrates.

Materials:

  • 6-fluoro-N,N-dimethylpyridin-2-amine (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup : To a dry Schlenk flask, add 6-fluoro-N,N-dimethylpyridin-2-amine (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

  • Inert Atmosphere : Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition : Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.

  • Reaction : Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up :

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water (20 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[10]

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purification : Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 6-aryl-N,N-dimethylpyridin-2-amine.[2]

Reaction Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants: - 6-fluoro-N,N-dimethylpyridin-2-amine - Arylboronic Acid - Pd Catalyst - Base Inert Establish Inert Atmosphere (Evacuate/Backfill Ar/N2) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (80-100 °C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool and Quench (Add Water) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash and Dry Organic Layer Extract->Wash Concentrate Concentrate in vacuo Wash->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

Table 2: Troubleshooting Common Issues in Suzuki-Miyaura Coupling

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Insufficiently degassed solvent- Impure starting materials- Inappropriate base or solvent- Use a fresh batch of catalyst or a different catalyst/ligand system.- Ensure thorough degassing of the solvent.- Verify the purity of all reagents.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents.
Incomplete Reaction - Insufficient reaction time or temperature- Catalyst deactivation- Increase the reaction time and/or temperature.- Add a fresh portion of the catalyst.
Homocoupling of Boronic Acid - Presence of oxygen- Reaction temperature is too high- Ensure a strictly inert atmosphere.- Optimize the reaction temperature, possibly lowering it.

Potential Alternative Applications

While Suzuki-Miyaura coupling is a primary application, the reactivity of 6-fluoro-N,N-dimethylpyridin-2-amine lends itself to other important transformations in organic synthesis:

  • Other Cross-Coupling Reactions : The C-F bond could potentially participate in other palladium- or copper-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination for the formation of C-N bonds.

  • Nucleophilic Aromatic Substitution (SNAr) : Although the C-F bond is strong, in highly activated systems or with potent nucleophiles, SNAr could be a viable pathway for further functionalization.

  • Synthesis of Bioactive Molecules : This compound serves as a key precursor in the synthesis of complex molecules with potential therapeutic applications, such as kinase inhibitors. For instance, related aminopyridine scaffolds are central to the development of potent CDK4/6 inhibitors for cancer treatment.[11]

Conclusion

6-fluoro-N,N-dimethylpyridin-2-amine is a valuable and versatile building block in modern organic synthesis. Its utility, particularly in Suzuki-Miyaura cross-coupling reactions, allows for the efficient construction of biaryl moieties that are prevalent in many biologically active compounds. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to successfully employ this reagent in their synthetic endeavors. As with any chemical process, careful optimization and attention to detail are crucial for achieving the desired outcomes.

References

  • Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. European Journal of Medicinal Chemistry.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • N, N -Dimethylpyridin-4-amine (DMAP)
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - MilliporeSigma. MilliporeSigma.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 4,6-difluoro-N-methylpyrimidin-2-amine. Benchchem.
  • Application Notes and Protocols: Synthesis of N-(6-formylpyridin-2-yl)pivalamide from 2-amino-6-methylpyridine. Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Application Notes and Protocols for the Suzuki Coupling Reaction of 6-Bromo-N,N-dimethylpyridazin-3-amine. Benchchem.
  • Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry.
  • 2-Fluoro-N, N-dimethylpyridin-4-amine, min 97%, 100 mg. Strem.
  • 2-Amino-6-methylpyridine Safety D

Sources

Method

reaction mechanism involving 6-fluoro-N,N-dimethylpyridin-2-amine

An In-Depth Guide to the Reaction Mechanisms and Applications of 6-fluoro-N,N-dimethylpyridin-2-amine Authored by: A Senior Application Scientist Introduction: A Versatile Building Block in Modern Chemistry 6-fluoro-N,N-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Reaction Mechanisms and Applications of 6-fluoro-N,N-dimethylpyridin-2-amine

Authored by: A Senior Application Scientist

Introduction: A Versatile Building Block in Modern Chemistry

6-fluoro-N,N-dimethylpyridin-2-amine is a pivotal heterocyclic building block for professionals in drug discovery, medicinal chemistry, and materials science. Its structure, which combines an electron-deficient pyridine ring, a highly electronegative fluorine atom, and a nucleophilic dimethylamino group, provides a unique combination of reactivity and molecular properties. The strategic incorporation of fluorine is a widely recognized strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1] The dimethylamine moiety, a common pharmacophore in FDA-approved drugs, often improves solubility and modulates biological activity.[2]

This guide provides a comprehensive overview of the core reaction mechanisms involving 6-fluoro-N,N-dimethylpyridin-2-amine, with a primary focus on Nucleophilic Aromatic Substitution (SNAr). We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and present data to empower researchers to effectively utilize this versatile compound in their synthetic endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is fundamental to its successful and safe application.

PropertyValue
Molecular Formula C₇H₉FN₂
Molecular Weight 140.16 g/mol
CAS Number 208518-81-0 (example, verify specific isomer)
Appearance Off-white to yellow solid or oil
Boiling Point Approx. 195-200 °C
Solubility Soluble in most organic solvents (DMSO, DMF, CH₂Cl₂, EtOAc)

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood.

  • Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

Part 1: The Dominant Pathway - Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for 6-fluoro-N,N-dimethylpyridin-2-amine is the Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which facilitates nucleophilic attack. This effect, combined with the strong inductive-withdrawing power of the fluorine atom, makes the carbon at the C6 position highly electrophilic and susceptible to substitution.

Mechanistic Deep Dive: The Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3]

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized across the aromatic system and is effectively stabilized by the ring nitrogen.

  • Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is an excellent leaving group in this specific mechanism.

A crucial point of understanding is the role of the leaving group. In contrast to Sₙ1 and Sₙ2 reactions where C-F bonds are exceptionally strong and fluorine is a poor leaving group, in SNAr, the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine activates the ring for this attack, making it the fastest step. The subsequent C-F bond cleavage is fast as it restores the highly stable aromatic system.[4]

Caption: SNAr mechanism via a Meisenheimer intermediate.

Application Protocol: SNAr with Amine Nucleophiles

This protocol describes a general procedure for the synthesis of 2,6-diaminopyridine derivatives, which are common scaffolds in kinase inhibitors and other therapeutic agents.[5]

Objective: To substitute the C6-fluorine with a primary or secondary amine.

Materials:

  • 6-fluoro-N,N-dimethylpyridin-2-amine (1.0 eq)

  • Amine nucleophile (e.g., Aniline, Morpholine) (1.2 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or DIPEA (2.0 - 3.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

  • Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Protocol:

  • Vessel Preparation: To a dry reaction vessel, add 6-fluoro-N,N-dimethylpyridin-2-amine (1.0 mmol, 140 mg) and the chosen base (e.g., K₂CO₃, 2.0 mmol, 276 mg).

  • Reagent Addition: Add the amine nucleophile (1.2 mmol) to the vessel.

  • Solvent Addition: Add anhydrous DMSO (3-5 mL) to the mixture.

  • Inerting: Seal the vessel and purge with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Reaction: Heat the reaction mixture to 100-150 °C. The choice of temperature is critical; higher temperatures are often required for less nucleophilic amines. Microwave irradiation can significantly reduce reaction times.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water (20 mL) and extract with a suitable organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired substituted pyridine.

Causality Behind Choices:

  • Solvent: Aprotic polar solvents like DMSO or NMP are ideal as they can solvate the charged Meisenheimer complex, stabilizing it and accelerating the reaction.[6]

  • Base: An inorganic base like K₂CO₃ or an organic base like DIPEA is used to deprotonate the amine nucleophile (if it is a primary or secondary amine salt) or to scavenge the HF formed in situ, driving the reaction to completion.

  • Temperature: Elevated temperatures provide the necessary activation energy for the nucleophilic attack, especially with electron-poor or sterically hindered amines.

SNAr_Workflow A 1. Combine Reagents (Substrate, Amine, Base) in Reaction Vessel B 2. Add Anhydrous Polar Aprotic Solvent (DMSO) A->B C 3. Purge with Inert Gas (N₂) B->C D 4. Heat Reaction (100-150°C or Microwave) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Aqueous Work-up & Extraction E->F Reaction Complete G 7. Dry & Concentrate Organic Layer F->G H 8. Purify by Column Chromatography G->H I Pure Product H->I

Caption: Experimental workflow for SNAr reactions.

Part 2: Cross-Coupling Reactions - Expanding Synthetic Utility

While SNAr is the most common reaction, the C-F bond of fluoropyridines can, under specific conditions, participate in metal-catalyzed cross-coupling reactions. Activating C-F bonds typically requires more forcing conditions or specialized catalyst systems compared to heavier halides.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, particularly in the synthesis of biaryl compounds.[7] While challenging, the coupling of fluoropyridines is achievable and provides a direct route to functionalized pyridine cores.

Mechanistic Consideration: The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-F bond of the pyridine. This is the most challenging step for C-F bonds.

  • Transmetalation: The boronic acid (or ester), activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, regenerating the Pd(0) catalyst and forming the final product.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) Complex1 L₂Pd(II)(Ar)(F) Pd0->Complex1 Oxa Oxidative Addition Oxa->Complex1 Complex2 L₂Pd(II)(Ar)(Ar') Complex1->Complex2 Trans Transmetalation Trans->Complex2 Complex2->Pd0 Complex2->Pd0 Red Reductive Elimination Complex2->Red ArAr Ar-Ar' (Product) Red->ArAr ArF Ar-F (6-fluoro-N,N-dimethyl...) ArF->Oxa ArB Ar'-B(OR)₂ + Base ArB->Trans

Caption: Generalized catalytic cycle for Suzuki coupling.

Generalized Protocol for Suzuki-Miyaura Coupling

Note: This protocol is a starting point and requires optimization for this specific substrate. The reactivity can be low, and catalyst screening is highly recommended.[8]

Materials:

  • 6-fluoro-N,N-dimethylpyridin-2-amine (1.0 eq)

  • Arylboronic acid or pinacol ester (1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5-10 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 3.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene)

Step-by-Step Protocol:

  • Setup: To a dry Schlenk flask or microwave vial, add the 6-fluoro-N,N-dimethylpyridin-2-amine (0.5 mmol, 70 mg), arylboronic acid (0.75 mmol), palladium catalyst (0.025 mmol), and base (1.5 mmol).

  • Inerting: Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 4 mL dioxane, 1 mL water) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to 80-120 °C. For challenging C-F activations, higher temperatures may be necessary.

  • Monitoring & Work-up: Follow steps 6-8 from the SNAr protocol.

Causality Behind Choices:

  • Catalyst: Catalysts with electron-rich, bulky phosphine ligands like dppf are often effective for cross-coupling reactions involving less reactive halides.[9]

  • Base & Water: The base is crucial for activating the boronic acid for transmetalation. A small amount of water can often accelerate this step, although excessive water can lead to catalyst decomposition or substrate hydrolysis.[9]

Conclusion

6-fluoro-N,N-dimethylpyridin-2-amine stands out as a robust and versatile intermediate in synthetic chemistry. Its reactivity is dominated by the highly efficient Nucleophilic Aromatic Substitution (SNAr) pathway, providing reliable access to a wide array of 2,6-disubstituted pyridine derivatives. While more challenging, metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling represent an expanding frontier for C-F bond functionalization, further broadening the synthetic possibilities. By understanding the underlying mechanisms and the rationale for protocol design, researchers can confidently and effectively leverage this powerful building block to construct complex molecular architectures for pharmaceutical and materials applications.

References

  • Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. European Journal of Medicinal Chemistry. Available at: [Link]

  • N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a catalyst for the synthesis of 1H-tetrazoles and 1,2,3-triazoles. RSC Advances. Available at: [Link]

  • Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • 6-Methylpyridin-2-amine. Acta Crystallographica Section E. Available at: [Link]

  • Dimethyl-pyridin-4-yl-amine (DMAP) catalysed alcoholysis reactions of 2-amino-N,N,N- trimethyl-9H-purine-6-ylammonium chloride. Johannes Gutenberg-Universität Mainz. Available at: [Link]

  • A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. ACS Omega. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and Properties of N 2 ,N 6 -Dimethyl-N 2 ,N 4 ,N 6 ,3,5-Pentanitro-2,4,6-Pyridinetriamine. Chinese Journal of Energetic Materials. Available at: [Link]

  • Directed nucleophilic aromatic substitution reaction. Chemical Communications. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Process for the preparation of fluorinated pyridines. European Patent Office. Available at: [Link]

  • p-Dimethylaminopyridine (DMAP): A highly efficient catalyst for one pot, solvent free synthesis of substituted 2-amino-2-chromen. Der Pharma Chemica. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

  • Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry. Available at: [Link]

  • Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine-Based Ruthenium(II) Dyads and Triads. Inorganic Chemistry. Available at: [Link]

  • 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E. Available at: [Link]

  • Process for the preparation of 2-amino-alkylpyridines. Google Patents.
  • 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. Catalysts. Available at: [Link]

  • 4,6-Dimethylpyrimidin-2-amine. ResearchGate. Available at: [Link]

Sources

Application

derivatization of 6-fluoro-N,N-dimethylpyridin-2-amine for biological screening

Application Note: Advanced Derivatization of 6-Fluoro-N,N-dimethylpyridin-2-amine for High-Throughput Biological Screening Executive Summary 2-Aminopyridines are universally recognized as privileged pharmacophores in dru...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Derivatization of 6-Fluoro-N,N-dimethylpyridin-2-amine for High-Throughput Biological Screening

Executive Summary

2-Aminopyridines are universally recognized as privileged pharmacophores in drug discovery, frequently serving as bioisosteres for anilines to optimize physicochemical profiles and target binding[1]. The strategic incorporation of fluorine into these heterocycles further enhances lipophilicity, metabolic stability, and membrane permeability, making compounds like 2-amino-6-fluoropyridine critical building blocks in pharmaceutical development[2][3].

6-Fluoro-N,N-dimethylpyridin-2-amine (CAS: 909187-41-3)[4] represents a highly specialized building block. The molecule features a unique "push-pull" electronic dichotomy: the strongly electron-donating N,N-dimethylamino group enriches the electron density of the aromatic system, while the highly electronegative fluorine atom and the pyridine nitrogen activate specific vectors for functionalization. This technical guide details validated methodologies for derivatizing this scaffold to generate robust, high-purity libraries for biological screening.

Physicochemical Profiling & Screening Relevance

Before initiating library synthesis, it is critical to understand the baseline physicochemical properties of the scaffold. The low molecular weight of 6-fluoro-N,N-dimethylpyridin-2-amine makes it an ideal starting point for fragment-based drug discovery (FBDD) or combinatorial expansion.

ParameterValueRelevance to Biological Screening
CAS Number 909187-41-3[4]Compound identification and commercial sourcing
Molecular Weight 140.16 g/mol Ideal fragment size; allows significant mass addition during derivatization without violating Lipinski's Rule of 5
Hydrogen Bond Donors 0Enhances passive membrane permeability and potential for blood-brain barrier (BBB) penetration
Hydrogen Bond Acceptors 2 (Pyridine N, F)Provides key interaction points for kinase hinge regions or GPCR binding pockets
LogP (Estimated) 1.8 - 2.2Optimal lipophilicity starting point to ensure aqueous solubility in standard biochemical assay buffers

Mechanistic Rationale & Reactivity Mapping

The derivatization of 6-fluoro-N,N-dimethylpyridin-2-amine requires precise control over its electronic properties. In a standard unactivated fluoroarene, an N,N-dimethylamino group would severely deactivate the ring toward Nucleophilic Aromatic Substitution (SNAr) due to its +M resonance effect. However, the intrinsic electron-withdrawing nature of the pyridine nitrogen heavily activates the C2 and C6 positions. Because the C6 position holds the highly electronegative fluoride—an excellent SNAr leaving group—the reaction proceeds efficiently via a Meisenheimer complex when subjected to strong nucleophiles.

For highly electron-rich derivatives or weaker nucleophiles (e.g., azoles, deactivated anilines) where thermal SNAr fails, organic photoredox catalysis offers a breakthrough alternative. By oxidizing the electron-rich fluoroarene to a transient radical cation, the electrophilicity of the C6 position is drastically increased, enabling nucleophilic defluorination under exceptionally mild conditions[5]. Furthermore, the scaffold can undergo selective C-H functionalization, providing orthogonal vectors for diversification[6].

Pathway Scaffold 6-Fluoro-N,N-dimethyl pyridin-2-amine SNAr Meisenheimer Complex (C6 Attack) Scaffold->SNAr Strong Nucleophiles (Thermal) Photoredox Radical Cation Intermediate Scaffold->Photoredox Weak Nucleophiles (Visible Light / Cat.) Product 2,6-Disubstituted Pyridine Library SNAr->Product -F⁻ (Elimination) Photoredox->Product Defluorination

Figure 1: Mechanistic pathways for derivatizing 6-fluoro-N,N-dimethylpyridin-2-amine.

Validated Experimental Protocols

Protocol A: Thermal SNAr with Aliphatic Amines (Combinatorial Library Generation)

This protocol is optimized for 96-well plate parallel synthesis using primary or secondary aliphatic amines.

Step-by-Step Methodology:

  • Preparation: In a 2 mL glass vial (or 96-well reaction block), dissolve 6-fluoro-N,N-dimethylpyridin-2-amine (0.1 mmol, 1.0 eq) in anhydrous DMSO (0.5 mL).

  • Reagent Addition: Add the amine nucleophile (0.12 mmol, 1.2 eq) followed by N,N-diisopropylethylamine (DIPEA) (0.2 mmol, 2.0 eq).

  • Reaction: Seal the vessel and heat to 100 °C for 16 hours under orbital shaking.

  • Workup/Purification: Cool to room temperature. Filter the crude mixture through a 0.45 µm PTFE plate. Purify directly via mass-directed preparative HPLC (Reverse Phase, MeCN/H2O with 0.1% Formic Acid) to validate product formation and achieve assay-ready purity.

Expertise & Causality Insight: DMSO is selected over less polar solvents because its high dielectric constant stabilizes the charge-separated Meisenheimer transition state. DIPEA acts as a non-nucleophilic base to neutralize the evolving HF, preventing the protonation of the incoming amine nucleophile, which would otherwise stall the reaction.

Protocol B: Photoredox-Catalyzed Defluorinative Amination (For Weak Nucleophiles)

Adapted from recent advances in cation radical-accelerated SNAr[5], this method is utilized when thermal SNAr yields no product.

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial equipped with a stir bar, combine 6-fluoro-N,N-dimethylpyridin-2-amine (0.1 mmol, 1.0 eq), the azole/aniline nucleophile (0.2 mmol, 2.0 eq), K2HPO4 (0.2 mmol, 2.0 eq), and a xanthylium-based photocatalyst (5 mol%).

  • Degassing: Add anhydrous acetonitrile (1.0 mL). Sparge the solution with dry N2 for 10 minutes to remove dissolved oxygen.

  • Irradiation: Seal the vial and irradiate with a 450 nm blue LED array at room temperature for 16 hours.

  • Workup: Dilute with EtOAc (5 mL), wash with water (2 x 5 mL), dry over Na2SO4, and concentrate in vacuo. Purify via flash chromatography.

Expertise & Causality Insight: The xanthylium photocatalyst is specifically chosen because its excited-state reduction potential is sufficient to oxidize the electron-rich 2-aminopyridine ring. This transient open-shell radical cation drastically lowers the LUMO energy at the C6 position, bypassing the electronic deactivation caused by the N,N-dimethylamino group and enabling attack by weak nucleophiles. Oxygen must be rigorously excluded to prevent quenching of the photocatalyst's excited state.

Protocol C: Directed ortho-Metalation (DoM) at C5

To functionalize the C5 position (meta to the NMe2 group), the fluorine atom can be leveraged as a Directed Metalation Group (DMG).

Step-by-Step Methodology:

  • Preparation: Dissolve 6-fluoro-N,N-dimethylpyridin-2-amine (1.0 mmol, 1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.1 mmol, 1.1 eq) in anhydrous THF (5 mL) under an argon atmosphere.

  • Metalation: Cool the solution to -78 °C. Dropwise add sec-butyllithium (sec-BuLi, 1.4 M in cyclohexane, 1.1 mmol, 1.1 eq). Stir at -78 °C for 45 minutes.

  • Electrophilic Quench: Add the desired electrophile (e.g., anhydrous DMF for formylation, 1.5 eq) dropwise. Stir for an additional 1 hour at -78 °C, then allow to warm to room temperature.

  • Quench & Workup: Quench with saturated aqueous NH4Cl (5 mL). Extract with EtOAc (3 x 10 mL), dry over MgSO4, and concentrate.

Expertise & Causality Insight: TMEDA is critical as it deaggregates sec-BuLi hexamers into highly reactive monomers, facilitating smooth deprotonation. The reaction must be strictly maintained at -78 °C; elevated temperatures risk the elimination of LiF to form a highly reactive pyridyne intermediate, leading to uncontrolled oligomerization and degradation.

High-Throughput Biological Screening Formatting

Once the derivatized library is synthesized and purified, compounds must be properly formatted for biological evaluation. The robust physicochemical nature of these 2,6-disubstituted pyridines makes them highly compatible with standard biochemical and phenotypic assays.

ScreeningWorkflow LibDesign 1. in silico Library Design (Targeting Kinase/GPCR) Synthesis 2. Parallel SNAr Derivatization (96-well format) LibDesign->Synthesis Purification 3. High-Throughput LC-MS Purification Synthesis->Purification Screening 4. Primary Biological Screening (Biochemical Assays) Purification->Screening HitGen 5. Hit Identification & SAR Elucidation Screening->HitGen

Figure 2: High-throughput library generation and biological screening workflow.

Screening Preparation Protocol:

  • Stock Generation: Dissolve purified library members in 100% sterile-filtered DMSO to a final concentration of 10 mM.

  • Acoustic Dispensing: Utilize an acoustic liquid handler (e.g., Echo) to transfer nanoliter volumes of the DMSO stock directly into 384-well or 1536-well assay plates, minimizing solvent carryover (final DMSO concentration in assay <1%).

  • Assay Execution: 2-aminopyridine derivatives are particularly well-suited for kinase inhibition screening, as the pyridine nitrogen and adjacent amino group frequently engage the kinase hinge region via bidentate hydrogen bonding.

Sources

Method

Application Note: 6-Fluoro-N,N-dimethylpyridin-2-amine as a Core Scaffold in Agrochemical Synthesis

Executive Summary The strategic incorporation of fluorine into heterocyclic scaffolds has revolutionized modern crop protection. Fluorinated motifs are prized for their ability to enhance metabolic stability, modulate li...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into heterocyclic scaffolds has revolutionized modern crop protection. Fluorinated motifs are prized for their ability to enhance metabolic stability, modulate lipophilicity, and improve target-site binding affinity[1]. Among these advanced building blocks, 6-fluoro-N,N-dimethylpyridin-2-amine (CAS 909187-41-3) has emerged as a highly versatile, bifunctional scaffold. This application note details the mechanistic rationale, physicochemical profiling, and validated synthetic protocols for utilizing this compound in the development of next-generation agrochemicals, such as Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Acetolactate Synthase (ALS) inhibiting herbicides.

Mechanistic Rationale: Structural Causality in Agrochemical Design

The selection of 6-fluoro-N,N-dimethylpyridin-2-amine as a starting material is not arbitrary; it is driven by precise electronic and steric requirements necessary for both late-stage functionalization and biological efficacy.

  • Electronic Modulation (The Push-Pull System): The molecule features a strong electron-donating group (EDG) in the form of the C2 N,N-dimethylamino moiety, paired with an electron-withdrawing group (EWG) at the C6 position (fluorine). This "push-pull" dynamic finely tunes the pKa of the central pyridine nitrogen. In agrochemical target binding, this optimized basicity ensures the pyridine nitrogen acts as a highly effective hydrogen-bond acceptor within enzyme active sites without rendering the molecule overly basic, which could impede plant cuticular penetration.

  • Metabolic Shielding: Cytochrome P450 enzymes in plants and soil microbes rapidly degrade agrochemicals via oxidative pathways, often targeting electron-rich positions on aromatic rings. The highly electronegative C-F bond at the C6 position acts as a metabolic block, preventing oxidative dealkylation and ring hydroxylation, thereby extending the environmental half-life of the active ingredient[2].

  • Regioselective Activation: The synergistic directing effects of the substituents are synthetically optimal. The C2-dimethylamino group acts as a strong ortho/para-director, while the C6-fluorine acts as an ortho/para-director. Consequently, both groups synergistically activate the C5 position toward electrophilic aromatic substitution, allowing for highly regioselective halogenation without the need for complex protecting group strategies.

Physicochemical Profiling

Understanding the baseline properties of the scaffold and its primary activated intermediate is critical for predicting the behavior of the final active ingredient.

Property6-fluoro-N,N-dimethylpyridin-2-amine5-bromo-6-fluoro-N,N-dimethylpyridin-2-amine
CAS Number 909187-41-3944401-65-4
Molecular Formula C 7​ H 9​ FN 2​ C 7​ H 8​ BrFN 2​
Molecular Weight 140.16 g/mol 219.05 g/mol
Hydrogen Bond Donors 00
Hydrogen Bond Acceptors 22
TPSA 16.1 Ų16.1 Ų
Predicted LogP ~1.8~2.6

Experimental Protocols: A Self-Validating System

The following protocols provide a reliable workflow for converting the base scaffold into an advanced cross-coupling partner, followed by its integration into a larger agrochemical core.

Protocol A: Regioselective C5-Bromination

Objective: Synthesize 5-bromo-6-fluoro-N,N-dimethylpyridin-2-amine[3] as a stable electrophile for subsequent cross-coupling. Causality: N-Bromosuccinimide (NBS) is chosen over elemental bromine (Br 2​ ) to prevent over-bromination and avoid the generation of highly acidic HBr, which could protonate the dimethylamino group and deactivate the ring. Dimethylformamide (DMF) is used as the solvent because it stabilizes the bromonium ion intermediate, ensuring smooth conversion at low temperatures.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 6-fluoro-N,N-dimethylpyridin-2-amine (1.0 equiv, 10 mmol) and anhydrous DMF (0.2 M).

  • Cooling: Submerge the reaction vessel in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Reagent Addition: Add NBS (1.05 equiv, 10.5 mmol) portion-wise over 30 minutes. Critical Insight: Slow addition prevents localized heating, which can lead to trace C3-bromination.

  • Reaction Monitoring: Stir the mixture at 0 °C for 2 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc, 4:1) or LC-MS.

  • Quenching & Workup: Pour the reaction mixture into ice-cold water containing 5% sodium thiosulfate (to quench trace unreacted bromine species). Extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure C5-bromo intermediate.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Couple the brominated intermediate with a heteroaryl boronic acid (e.g., 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-boronic acid) to form the core of a novel SDHI fungicide. Causality: Pd(dppf)Cl 2​ is selected as the catalyst because the bulky, bidentate dppf ligand suppresses catalyst poisoning by the basic pyridine nitrogen. The addition of water to the 1,4-dioxane solvent system (4:1 v/v) is critical; it dissolves the inorganic base (K 2​ CO 3​ ), facilitating the transmetalation step of the catalytic cycle, which is often the rate-limiting step when coupling electron-rich heteroaryls.

Step-by-Step Methodology:

  • Reagent Assembly: In a Schlenk tube, combine 5-bromo-6-fluoro-N,N-dimethylpyridin-2-amine (1.0 equiv), the pyrazole boronic acid (1.2 equiv), and K 2​ CO 3​ (3.0 equiv).

  • Degassing: Add a degassed mixture of 1,4-dioxane and H 2​ O (4:1 v/v, 0.1 M). Bubble argon through the solution for 15 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl 2​ (0.05 equiv) rapidly under a positive stream of argon. Seal the tube.

  • Heating: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 12 hours.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between water and dichloromethane. Extract, dry, and purify the organic phase via silica gel chromatography to isolate the final agrochemical candidate.

Pathway Visualization

G A 6-fluoro-N,N-dimethylpyridin-2-amine (Bifunctional Scaffold) B Regioselective C5-Bromination (NBS, DMF, 0°C) A->B C 5-bromo-6-fluoro- N,N-dimethylpyridin-2-amine (Cross-Coupling Partner) B->C D Suzuki-Miyaura Cross-Coupling (Pd(dppf)Cl2, K2CO3) C->D E Fluorinated Aminopyridine Agrochemical Candidate D->E F Target Binding: SDH Complex II / ALS E->F

Synthetic workflow from 6-fluoro-N,N-dimethylpyridin-2-amine to advanced agrochemical candidates.

References

  • The unique role of halogen substituents in the design of modern agrochemicals Source: Pest Management Science / PubMed (NIH) URL:[Link]

  • Essential Per- and Polyfluoroalkyl Substances (PFAS) in Our Society of the Future Source: MDPI URL: [Link]

Sources

Application

Application Notes &amp; Protocols: Fluorinated Pyridine Derivatives in Materials Science

Prepared by: Gemini, Senior Application Scientist Executive Summary The strategic incorporation of fluorine atoms into pyridine scaffolds imparts a unique and powerful set of physicochemical properties that are highly ad...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The strategic incorporation of fluorine atoms into pyridine scaffolds imparts a unique and powerful set of physicochemical properties that are highly advantageous in modern materials science. The high electronegativity and small size of fluorine dramatically alter the electronic landscape of the pyridine ring, leading to lower HOMO/LUMO energy levels, modified intermolecular interactions, and enhanced thermal and chemical stability.[1] These attributes make fluorinated pyridine derivatives exceptional candidates for a range of high-performance applications, including organic electronics, advanced polymers, and liquid crystals. This guide provides an in-depth exploration of the fundamental principles behind the "fluorine advantage" and delivers detailed, field-proven protocols for the synthesis and application of these versatile building blocks. It is intended for researchers and scientists seeking to leverage the unique properties of fluorinated pyridines to develop next-generation materials.

Introduction: The Fluorine Advantage in Pyridyl Systems

The substitution of hydrogen with fluorine on a pyridine ring is not a trivial modification; it is a strategic choice that fundamentally alters the molecule's behavior. Understanding the causality behind these changes is key to exploiting them in material design.

  • Profound Electronic Modulation: Fluorine's intense electron-withdrawing inductive effect significantly lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[2] This is a critical feature for designing electron-transporting materials (ETMs) in Organic Light-Emitting Diodes (OLEDs) and for tuning the energy level alignment in Organic Photovoltaics (OPVs).[3]

  • Altered Intermolecular Forces: Perfluorination of a pyridine ring can dramatically change its electrostatic potential, creating an electron-deficient "π-hole" at the center of the ring.[4][5] This transforms the ring from a traditional Lewis base into a Lewis acid, enabling unique non-covalent interactions, such as lone pair-π-hole stacking, which can dictate crystal packing and thin-film morphology.[4] This controlled organization is crucial for optimizing charge transport in organic semiconductors.

  • Enhanced Stability and Processability: The strength of the C-F bond (considerably stronger than a C-H bond) imparts exceptional thermal and oxidative stability to the resulting materials.[1] Furthermore, fluorination can increase hydrophobicity and influence solubility, which are key parameters for solution-based processing of materials.[6]

Application Focus 1: Organic Light-Emitting Diodes (OLEDs)

Fluorinated pyridine derivatives are workhorse molecules in modern OLEDs, primarily serving as highly efficient electron-transporting and hole-blocking materials. Their electron-deficient nature facilitates the acceptance and transport of electrons from the cathode to the emissive layer.[7]

Role and Causality: The electron-deficient pyridine ring, especially when fluorinated, ensures a low LUMO level, which reduces the energy barrier for electron injection from common cathodes like aluminum.[7] This leads to lower turn-on voltages and improved power efficiency. A deep HOMO level simultaneously creates a large energy barrier for holes, effectively confining them within the emissive layer and promoting efficient electron-hole recombination, which is the light-generating process.

Protocol: Synthesis of a Fluorinated Phenylpyridine-Based Electron Transport Material (ETM)

This protocol outlines a representative synthesis of a monofluorinated B3PyPB analogue, a class of ETMs known for high electron mobility. The fluorine atom enhances intermolecular interactions, leading to improved charge transport.[3]

Workflow Diagram: ETM Synthesis

cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Final Suzuki Coupling cluster_2 Step 3: Purification A Fluorinated Phenylboronic Acid C Intermediate Product A->C Pd(PPh₃)₄, Base (e.g., K₂CO₃) Toluene/H₂O, Reflux B Dihalogenated Pyridine Core B->C E Final Fluorinated ETM C->E Pd(PPh₃)₄, Base Toluene/H₂O, Reflux D Pyridine-3-boronic acid D->E F Crude Product E->F Workup G Purified ETM F->G Column Chromatography Sublimation

Caption: Synthetic workflow for a fluorinated ETM.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 250 mL three-neck flask under an argon atmosphere, add the dihalogenated pyridine core (1.0 eq), fluorinated phenylboronic acid (2.2 eq), potassium carbonate (4.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Add a degassed mixture of toluene (100 mL) and water (25 mL). Rationale: The biphasic solvent system is standard for Suzuki couplings, with the base residing in the aqueous phase and the organic reactants in the toluene.

  • First Coupling: Heat the mixture to reflux (approx. 110 °C) and stir vigorously for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Second Coupling: After cooling to room temperature, add pyridine-3-boronic acid (2.2 eq) and fresh palladium catalyst (0.05 eq) and base (2.0 eq). Reheat the mixture to reflux for another 24 hours. Rationale: This second coupling attaches the final pyridine units to the core.

  • Workup: Cool the reaction mixture and separate the organic layer. Wash the organic layer with water (3 x 50 mL) and brine (1 x 50 mL). Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is first purified by silica gel column chromatography. For high-purity material required for device fabrication, the product must be further purified by temperature-gradient vacuum sublimation. Rationale: Sublimation removes trace impurities that can act as charge traps or quenching sites in an OLED, which is critical for achieving high performance and long device lifetime.

Data Presentation: Impact of Fluorination on OLED Performance

The inclusion of fluorinated ETMs can dramatically improve device metrics.

MaterialHOMO (eV)LUMO (eV)Electron Mobility (cm²/Vs)Turn-on Voltage (V @ 1 cd/m²)Max EQE (%)
Non-fluorinated ETM-6.2-2.81 x 10⁻⁴3.818.5
Monofluorinated ETM -6.3-2.91 x 10⁻³ 3.5 22.1
Difluorinated ETM-6.4-3.05 x 10⁻⁴3.620.8
Data is representative and compiled based on trends reported in the literature.[3]

The monofluorinated ETM shows a tenfold increase in electron mobility, attributed to favorable intermolecular interactions introduced by the fluorine atom.[3] This leads to a lower operating voltage and higher external quantum efficiency (EQE).[3]

Application Focus 2: Perovskite Solar Cells (PSCs)

In the rapidly advancing field of PSCs, fluorinated pyridine derivatives are emerging as powerful interface passivation agents. They can neutralize defects at the perovskite surface and grain boundaries, which are notorious sites for non-radiative charge recombination.

Role and Causality: The lone pair of electrons on the pyridine's nitrogen atom can act as a Lewis base, coordinating with uncoordinated lead ions (Pb²⁺), which are common defects on the perovskite surface.[8][9] The addition of fluorine atoms to the pyridine ring enhances this interaction and, crucially, the fluorocarbon tail provides a hydrophobic umbrella at the surface, significantly improving the device's resistance to moisture-induced degradation.[8][10]

Protocol: Perovskite Surface Passivation with a Fluorinated Pyridine Derivative

This protocol describes the application of a fluorinated pyridine derivative (e.g., 2,3,5,6-Tetrafluoro-4-pyridinamine) as a surface treatment to a perovskite film.

Workflow Diagram: Perovskite Passivation

A Prepare Perovskite Film (e.g., via Spin-Coating) C Dynamic Spin-Coating: Apply Passivation Solution to Spinning Perovskite Film A->C B Prepare Passivation Solution (Fluorinated Pyridine in IPA) B->C D Thermal Annealing C->D 100 °C for 10 min E Passivated, High-Quality Perovskite Film D->E Defect Passivation & Improved Crystallinity A Fluorinated Pyridyl Carboxylic Acid C Crude FLC Product A->C DCC, DMAP DCM, 0 °C to RT B Chiral Phenolic Alcohol B->C D Purified FLC C->D Filtration Column Chromatography Recrystallization

Caption: Steglich esterification for FLC synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the fluorinated pyridyl carboxylic acid (1.1 eq) and the chiral phenolic alcohol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Add 4-dimethylaminopyridine (DMAP) (0.1 eq) as a catalyst.

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) portion-wise. Rationale: DCC is a common coupling agent for forming esters from carboxylic acids and alcohols. The reaction is performed at 0 °C initially to control the exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU), a byproduct, will form.

  • Workup: Filter off the DCU precipitate. Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Further purification by recrystallization from a suitable solvent system (e.g., ethanol/hexane) is typically required to obtain material with the high purity needed for liquid crystal characterization.

Data Presentation: Influence of Fluorination on LC Phase Transitions
Fluorine Substitution PatternPhase Sequence (°C)
Non-fluorinated analogueCr 85 SmA 105 N 120 I
Single lateral fluorine Cr 78 SmC 95 SmA 102 N 110 I
2,3-difluoro analogue Cr 80 SmC 115 N 118 I
Data is representative and illustrates general trends.

[11][12]The introduction of fluorine substituents clearly stabilizes the chiral ferroelectric smectic C* phase, increasing its temperature range. The 2,3-difluoro substitution pattern is particularly effective at promoting this desirable phase while suppressing the less ordered smectic A phase.

[12]### 6. General Protocols & Troubleshooting

Protocol: C-H Fluorination of Pyridine using AgF₂

Direct C-H fluorination is a powerful modern technique for accessing 2-fluoropyridines, which are versatile intermediates.

[13]1. Safety Note: AgF₂ is a powerful oxidizing and fluorinating agent. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood. 2. Reaction: In a glovebox, charge a vial with the pyridine substrate (1.0 eq) and AgF₂ (2.5 eq). Add anhydrous acetonitrile (MeCN). 3. Execution: Seal the vial and remove it from the glovebox. Heat the reaction mixture at 110-150 °C for 12-24 hours. Rationale: High temperatures are required to activate the C-H bond for fluorination. 4. Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove silver salts. Concentrate the filtrate. 5. Purification: Purify via silica gel chromatography.

Expert Insight & Troubleshooting:

  • Regioselectivity: This reaction is highly selective for the C-H bond adjacent to the ring nitrogen (the 2-position). F[13]or unsymmetrical pyridines, the fluorination generally favors the more electron-rich or less sterically hindered position. *[14] Substrate Scope: The reaction is tolerant of many functional groups, but is not compatible with free amines, alcohols, or electron-rich five-membered heterocycles. *[15] Moisture Sensitivity: AgF₂ is hygroscopic. Rigorously dry conditions are essential for good yields.

[15]### 7. References

Sources

Method

Application Note: Enzymatic Metabolism and CYP450 Profiling of 6-Fluoro-N,N-dimethylpyridin-2-amine

Introduction & Scientific Rationale 6-Fluoro-N,N-dimethylpyridin-2-amine (CAS: 909187-41-3) is a highly valued fluorinated building block utilized in the synthesis of advanced therapeutic agents. Notably, it serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

6-Fluoro-N,N-dimethylpyridin-2-amine (CAS: 909187-41-3) is a highly valued fluorinated building block utilized in the synthesis of advanced therapeutic agents. Notably, it serves as a critical intermediate in the development of p38 MAP kinase inhibitors for inflammatory diseases[1] and in the design of radiolabeled imaging agents for targeting Tau aggregates in Alzheimer's disease[2].

When drug candidates containing the N,N-dimethylpyridin-2-amine moiety enter biological systems, they are highly susceptible to enzymatic biotransformation. The primary metabolic route is Cytochrome P450 (CYP450)-catalyzed N-demethylation. Understanding the enzymatic kinetics of this specific substructure is crucial for predicting the pharmacokinetic (PK) clearance and potential drug-drug interactions (DDIs) of the parent compound[3].

Mechanistic Causality: The Enzymatic N-Demethylation Pathway

The enzymatic N-dealkylation of tertiary amines by CYP450 enzymes proceeds via either a Single Electron Transfer (SET) or a Hydrogen Atom Transfer (HAT) mechanism[4].

  • Oxidation: The high-valent iron-oxo species (Compound I) of the CYP450 enzyme abstracts an electron or hydrogen from the N-methyl group of 6-fluoro-N,N-dimethylpyridin-2-amine.

  • Hydroxylation: Oxygen rebound results in the formation of an unstable α -carbinolamine intermediate.

  • Cleavage: This intermediate spontaneously collapses in the aqueous environment, yielding the secondary amine (6-fluoro-N-methylpyridin-2-amine) and releasing formaldehyde as a byproduct[4][5].

Because different CYP isoforms (e.g., CYP2B6, CYP3A4, CYP1A2) exhibit varying affinities and capacities for N-demethylation, phenotyping the specific enzymes responsible for metabolizing this moiety is a self-validating step in early drug discovery.

Experimental Workflow & Pathway Visualization

G cluster_0 CYP450-Mediated N-Demethylation Pathway cluster_1 Experimental Workflow Substrate 6-Fluoro-N,N-dimethylpyridin-2-amine (Substrate) Enzyme Cytochrome P450 (e.g., CYP2B6 / CYP3A4) Substrate->Enzyme Binding Intermediate α-Carbinolamine Intermediate Enzyme->Intermediate SET/HAT Oxidation (O2, NADPH) Product1 6-Fluoro-N-methylpyridin-2-amine (N-Desmethyl Metabolite) Intermediate->Product1 Spontaneous Cleavage Product2 Formaldehyde (Byproduct) Intermediate->Product2 Spontaneous Cleavage Analysis LC-MS/MS Analysis (MRM Mode) Product1->Analysis Quantification Incubation HLM Incubation (37°C, NADPH regenerating system) Quenching Reaction Quenching (Cold Acetonitrile + IS) Incubation->Quenching Quenching->Analysis Modeling Kinetic Modeling (Michaelis-Menten) Analysis->Modeling

Fig 1: CYP450 N-demethylation pathway and in vitro metabolic profiling workflow.

Protocol: In Vitro CYP450 Phenotyping and Kinetic Profiling

This protocol outlines a self-validating system to determine the enzymatic kinetics ( Km​ , Vmax​ ) of 6-fluoro-N,N-dimethylpyridin-2-amine N-demethylation using Human Liver Microsomes (HLMs) and recombinant CYP enzymes.

Reagents and Preparation
  • Substrate Stock: 10 mM 6-fluoro-N,N-dimethylpyridin-2-amine in DMSO. (Note: Final DMSO concentration in the assay must be 0.1% to prevent solvent-induced CYP inhibition).

  • Enzyme Source: Pooled Human Liver Microsomes (HLMs) or recombinant human CYPs (e.g., rCYP2B6, rCYP3A4).

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4). Causality: Maintains physiological pH and provides optimal ionic strength to preserve the structural integrity of the membrane-bound CYP450 enzymes.

  • NADPH Regenerating System: Solution containing NADP + , glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. Causality: Ensures a continuous, steady-state supply of NADPH, preventing cofactor depletion during the kinetic timeframe[3].

  • Quench Solution: Ice-cold Acetonitrile containing an Internal Standard (IS). Causality: Instantly denatures microsomal proteins to stop the enzymatic reaction and extracts the small-molecule analytes for LC-MS/MS analysis.

Step-by-Step Methodology
  • Assay Assembly: In a 96-well plate, combine 100 mM potassium phosphate buffer (pH 7.4), HLMs (final concentration 0.5 mg/mL protein), and the substrate (serial dilutions ranging from 0.5 μ M to 200 μ M).

  • Pre-Incubation: Pre-warm the mixture at 37°C for 5 minutes. Causality: Ensures the system reaches physiological temperature before the reaction begins, eliminating temperature-dependent kinetic lag.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (10% of total assay volume).

    • Self-Validation Control: Include a "Minus-NADPH" control well for each concentration. This verifies that substrate depletion is strictly CYP-mediated and not due to chemical instability or non-specific protein binding.

  • Incubation: Incubate the plate in a shaking water bath at 37°C for 15 minutes. (Time should be optimized to ensure initial rate conditions, typically <20% substrate turnover).

  • Quenching: Terminate the reaction by adding a 3-fold volume of ice-cold Quench Solution (Acetonitrile + IS).

  • Precipitation & Extraction: Centrifuge the plate at 4,000 × g for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a clean plate. Quantify the formation of the N-desmethyl metabolite (6-fluoro-N-methylpyridin-2-amine) using Multiple Reaction Monitoring (MRM) mode.

Quantitative Data Presentation

The kinetic parameters are derived by plotting the velocity of metabolite formation ( v ) against substrate concentration ( [S] ) and fitting the data to the Michaelis-Menten equation: v=(Vmax​×[S])/(Km​+[S]) .

Table 1: Representative Kinetic Parameters for Enzymatic N-Demethylation of 6-Fluoro-N,N-dimethylpyridin-2-amine

Enzyme Source Km​ ( μ M) Vmax​ (pmol/min/mg)Intrinsic Clearance ( CLint​ ) ( μ L/min/mg)Primary Role
Pooled HLMs 5.2 ± 0.8145 ± 1227.8Overall hepatic clearance
rCYP2B6 4.8 ± 0.5310 ± 2564.5High-affinity catalyst[3]
rCYP3A4 45.1 ± 4.2520 ± 4011.5High-capacity, low-affinity
rCYP1A2 85.0 ± 7.5110 ± 151.3Minor contributor[6]

Note: Data represents typical kinetic profiles observed for N,N-dimethylpyridin-2-amine derivatives undergoing CYP-mediated metabolism. CYP2B6 often acts as the high-affinity component for sterically hindered or specific N,N-dimethylamines, while CYP3A4 provides high capacity at elevated concentrations.

Conclusion

The enzymatic profiling of 6-fluoro-N,N-dimethylpyridin-2-amine is a critical step when utilizing this fragment in drug design. By employing a robust, self-validating HLM and recombinant CYP assay, researchers can accurately map the N-demethylation kinetics. Understanding the specific contributions of CYP2B6 and CYP3A4 allows for the early prediction of pharmacokinetic liabilities and the rational design of metabolically stable analogs (e.g., via deuterium substitution at the N-methyl groups).

References
  • (12) Patent Application Publication (10) Pub. No.: US 2006/0199817 A1 - Googleapis.com (Details the synthesis of p38 kinase inhibitors using 6-fluoro-N,N-dimethylpyridin-2-amine).
  • WO2019214681A1 - Heteroaryl compounds and uses thereof - Google Patents (Outlines the use of the compound in radiolabeled Tau aggreg
  • SCHEME 1.
  • Cytochromes P450 2B1 and P450 2B2 demethylate N-nitrosodimethylamine and N-nitrosomethylaniline in vitro - ResearchGate (Evidence of N-demethylation kinetics and formaldehyde release).
  • Cytochrome P450 2B6 Catalyzes the Formation of Pharmacologically Active Sibutramine Metabolites - DOI (Highlights CYP2B6 as a high-affinity catalyst for N,N-dimethylamine metabolism).
  • Buy 3-bromo-N-methylpyridin-2-amine | 214977-38-5 - Smolecule (Discusses the role of related pyridin-2-amines in CYP1A2 interactions).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Yield in 6-fluoro-N,N-dimethylpyridin-2-amine Synthesis

This technical guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-fluoro-N,N-dimethylpyridin-2-amine. This valuable intermediate is frequently utilized in the de...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-fluoro-N,N-dimethylpyridin-2-amine. This valuable intermediate is frequently utilized in the development of complex molecules, including potent kinase inhibitors for cancer therapy[1]. The synthesis, while straightforward in principle, often presents challenges related to yield and purity. This document provides in-depth, experience-driven answers to common issues encountered in the laboratory, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your reaction effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most reliable and scalable synthetic route for preparing 6-fluoro-N,N-dimethylpyridin-2-amine?

The most robust and widely adopted method is the nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of a suitable di-substituted pyridine with dimethylamine.

Recommended Pathway: The preferred starting material is 2,6-difluoropyridine . The reaction proceeds via a bimolecular SNAr mechanism where dimethylamine acts as the nucleophile, attacking the C2 position of the pyridine ring. The pyridine nitrogen atom acts as an electron-withdrawing group, which activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack, thereby facilitating the substitution[2]. The fluoride ion is an excellent leaving group in this context.

The reaction mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by resonance, particularly by the ring nitrogen. The subsequent loss of the fluoride leaving group restores aromaticity and yields the desired product.

Caption: SNAr mechanism for the synthesis of 6-fluoro-N,N-dimethylpyridin-2-amine.

Table 1: Comparison of Typical Reaction Conditions

ParameterCondition 1: Gaseous AmineCondition 2: Amine SolutionCondition 3: In Situ Generation
Starting Material 2,6-Difluoropyridine2,6-Difluoropyridine2,6-Difluoropyridine
Dimethylamine Source Anhydrous Dimethylamine Gas2.0 M Solution in THFN,N-Dimethylformamide (DMF)
Solvent DMSO (anhydrous)THF / DMSO (anhydrous)DMF (serves as solvent and reagent)
Base K₂CO₃ (optional, excess amine)None (excess amine)KOH or NaOH[3]
Temperature 50-80 °C50-70 °C90-100 °C[3]
Key Advantage High concentration of nucleophileOperationally simple, good controlAvoids handling volatile dimethylamine gas
Key Disadvantage Requires sealed tube/pressure vesselDilutes reaction, may require longer timeHigher temperatures may lead to side reactions
Q2: My reaction has stalled, leaving significant unreacted 2,6-difluoropyridine. How can I drive the reaction to completion?

Incomplete conversion is a common hurdle. The root cause can typically be traced to reaction parameters or reagent quality. Before making drastic changes, it's crucial to diagnose the potential issue systematically.

Troubleshooting_Yield Start Low Yield: Incomplete Conversion Detected (via TLC/LCMS) Check_Temp Is Reaction Temperature Optimal? (Typically 50-80°C) Start->Check_Temp Check_Solvent Is the Solvent Anhydrous and Polar Aprotic (e.g., DMSO)? Check_Temp->Check_Solvent Yes Sol_LowTemp Action: Gradually increase temperature in 10°C increments. Monitor by TLC. Check_Temp->Sol_LowTemp No Check_Amine Is the Dimethylamine Source Active? (Fresh bottle/solution?) Check_Solvent->Check_Amine Yes Sol_Solvent Action: Use freshly dried solvent. Ensure reagents are anhydrous. Check_Solvent->Sol_Solvent No Check_Atmosphere Was an Inert Atmosphere (N₂/Ar) Maintained? Check_Amine->Check_Atmosphere Yes Sol_Amine Action: Use a fresh source of dimethylamine or increase stoichiometry (e.g., from 1.1 to 1.5 eq). Check_Amine->Sol_Amine No Sol_Atmosphere Action: Repeat reaction with flame-dried glassware under a strict inert atmosphere. Check_Atmosphere->Sol_Atmosphere No Sol_HighTemp Action: Consider if temperature is too high, causing decomposition.

Caption: Troubleshooting workflow for incomplete SNAr reactions.

Causality-Driven Solutions:

  • Reaction Temperature: SNAr reactions have a significant activation energy barrier. If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to decomposition of the starting material or product[4]. Actionable Insight: If your reaction is clean but stalled at room temperature, gently warm it to 50-70 °C and monitor its progress every hour by TLC or LC-MS.

  • Solvent and Water Content: The presence of water is highly detrimental. Water can hydrate the base (if used) and can compete as a nucleophile, leading to the formation of pyridone byproducts[4][5]. Furthermore, polar aprotic solvents like DMSO or DMF are essential as they solvate the counter-ion of the base but leave the nucleophile relatively "bare" and more reactive. Actionable Insight: Always use anhydrous solvents from a freshly opened bottle or one that has been dried over molecular sieves. Ensure your starting materials are dry and run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture.

  • Nucleophile Reactivity: The concentration and reactivity of dimethylamine are paramount. If using a solution, ensure it has been stored properly and is not from an old bottle where the volatile amine may have escaped. Actionable Insight: Consider using a slight excess of dimethylamine (1.1-1.5 equivalents) to ensure it is not the limiting reagent. For a more controlled and sustained release of the nucleophile, the in situ generation from DMF with a base like KOH is an excellent strategy, though it requires higher temperatures[3][6].

Q3: My reaction is producing significant impurities. What are they likely to be and how can I prevent them?

Byproduct formation is the primary challenge to achieving high purity and yield. The two most common impurities are the di-substituted product and the hydrolysis product.

Table 2: Common Byproducts and Mitigation Strategies

ByproductIdentificationProbable CausePrevention Strategy
2,6-bis(dimethylamino)pyridine Higher Rf on TLC (less polar); distinct mass in LC-MS.Excessive dimethylamine, high temperature, or prolonged reaction time.1. Control Stoichiometry: Use only a slight excess of dimethylamine (1.1 eq).2. Control Temperature: Avoid excessive heating. The first substitution deactivates the ring, making the second substitution slower. Milder conditions will favor mono-substitution.
6-fluoro-2-pyridone Lower Rf on TLC (more polar); distinct mass in LC-MS.Presence of water in the reaction mixture (from solvents, reagents, or atmosphere).1. Strict Anhydrous Conditions: Use flame-dried glassware, anhydrous solvents, and run under an inert atmosphere[4][5].2. Use a Non-Hydroxidic Base: If a base is required, opt for K₂CO₃ over KOH or NaOH if water is a concern.
Q4: What is the most effective protocol for the work-up and purification of 6-fluoro-N,N-dimethylpyridin-2-amine?

A well-designed purification protocol is critical for isolating the product in high purity. Due to the basic nature of the dimethylamino group, care must be taken during aqueous extractions.

Step-by-Step Purification Protocol:

  • Reaction Quench: Once the reaction is complete (as determined by TLC/LC-MS), cool the mixture to room temperature. Slowly pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Extraction: Extract the aqueous layer 2-3 times with the organic solvent. Combine the organic layers.

    • Expert Tip: Avoid acidic washes (e.g., 1M HCl) at this stage, as they will protonate your basic product and pull it into the aqueous layer. A neutral water wash is sufficient.

  • Washing: Wash the combined organic layers with brine to remove residual water and any remaining polar solvents like DMSO or DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Flash Column Chromatography: The resulting crude oil or solid should be purified by flash chromatography on silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes and gradually increasing to 20-30%) is typically effective.

    • Visualization: The product can be visualized on a TLC plate using UV light (254 nm) and/or by staining with a potassium permanganate (KMnO₄) solution.

  • Alternative Purification: For challenging separations where the product co-elutes with impurities, cation-exchange chromatography can be a powerful alternative. The basic product will bind to the acidic resin, allowing neutral impurities to be washed away, after which the product can be eluted with a basic solution (e.g., NH₃ in methanol)[7].

Reference Experimental Protocol

This protocol is a representative example and may require optimization.

Materials:

  • 2,6-Difluoropyridine (1.0 eq)

  • Dimethylamine solution (2.0 M in THF, 1.2 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc), Hexanes

  • Water, Brine

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 2,6-difluoropyridine (1.0 eq) and anhydrous DMSO (to make a ~0.5 M solution).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the dimethylamine solution (1.2 eq) dropwise over 15 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60 °C.

  • Monitor the reaction progress using TLC (e.g., 20% EtOAc/Hexanes). The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and EtOAc.

  • Extract the aqueous layer twice more with EtOAc.

  • Combine the organic layers and wash with brine (3x).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a gradient of EtOAc in Hexanes to afford 6-fluoro-N,N-dimethylpyridin-2-amine as the final product.

References

  • DeToma, A. S., et al. (2012). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. PMC. [Link]

  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link]

  • ResearchGate. (n.d.). Continuous Flow Nucleophilic Aromatic Substitution with Dimethylamine Generated in Situ by Decomposition of DMF. Request PDF. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Zhang, H., et al. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. PubMed. [Link]

  • Labaziewicz, H., & Taylor, E. C. (1975). The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. RSC Publishing. [Link]

  • European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines - EP 0192287 A2. Googleapis.com. [Link]

  • Nantz, M. H., et al. (2006). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. ResearchGate. [Link]

  • Wipf, P., & Soth, M. J. (2004). Fluorinated Amine Stereotriads via Allene Amination. PMC - NIH. [Link]

  • Itami, K., et al. (n.d.). Directed nucleophilic aromatic substitution reaction. chemrxiv.org. [Link]

  • Lee, Y. C., et al. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 6-Fluoro-N,N-dimethylpyridin-2-amine Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with 6-fluoro-N,N-dimethylpyridin-2-amine (CAS: 909187-41-3)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with 6-fluoro-N,N-dimethylpyridin-2-amine (CAS: 909187-41-3) 1. This molecule is a highly versatile fluorinated building block, heavily utilized in the development of BCL6 BTB domain inhibitors [[2]]() and various kinase inhibitors 3.

However, its unique electronic topology—combining a strongly electron-donating N,N-dimethylamino group with a highly electronegative, labile 6-fluoro substituent—frequently leads to complex side reactions. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure your workflows succeed.

Frequently Asked Questions (Troubleshooting Side Reactions)

Q1: Why am I seeing complete loss of the fluorine atom when attempting a base-catalyzed cross-coupling or alkylation elsewhere on the molecule? A1: You are observing an unintended Nucleophilic Aromatic Substitution (SNAr).

  • Causality: The 6-position of the pyridine ring is highly activated toward nucleophilic attack because the endocyclic nitrogen withdraws electron density via resonance. While fluorine is a poor leaving group in aliphatic SN2 reactions, it is an excellent leaving group in SNAr. The highly polarized C-F bond stabilizes the intermediate Meisenheimer complex transition state. If you use nucleophilic bases (e.g., NaOH, primary/secondary amines) or protic solvents (e.g., MeOH, EtOH) at elevated temperatures, they will rapidly displace the fluorine.

  • Resolution: Switch to strictly non-nucleophilic bases (e.g., DBU, DIPEA, or sterically hindered alkoxides like KOtBu) and employ anhydrous, aprotic solvents (DMF, THF, or 1,4-dioxane).

Q2: I am attempting a Directed ortho-Metalation (DoM) to functionalize the ring, but I am getting a mixture of C3 and C5 substituted products. How do I control regioselectivity? A2: Regioselectivity here is a battle between competing directing groups.

  • Causality: The N,N-dimethylamino group directs lithiation to the C3 position, while the fluoro group directs to the C5 position. Fluorine is a significantly stronger directing metalation group (DMG) due to its profound inductive electron-withdrawing effect, which kinetically acidifies the adjacent C5 proton. However, if metalation is performed at temperatures above -40 °C or with an inappropriate base, thermodynamic equilibration occurs, allowing the dimethylamino group's coordination to drive C3 metalation.

  • Resolution: Kinetically lock the lithiation at the C5 position by using n-butyllithium (n-BuLi) combined with 1,1,4,7,7-pentamethyldiethylenetriamine (PMDTA) at strictly cryogenic temperatures (-78 °C) 2.

Q3: During oxidative workups or transition-metal catalyzed reactions, I observe a mass corresponding to M-14 in my LC-MS. What is happening? A3: This indicates oxidative N-dealkylation (loss of a methyl group, -CH2) of the N,N-dimethylamino moiety.

  • Causality: Electron-rich dialkylarylamines are highly susceptible to single-electron transfer (SET) oxidation, forming an aminium radical cation. Subsequent deprotonation and hydrolysis lead to the loss of formaldehyde, leaving behind a secondary amine.

  • Resolution: Degas solvents thoroughly to remove dissolved oxygen, avoid strong oxidants, and if using Pd/Cu catalysis, ensure your ligand-to-metal ratio is optimized to prevent off-cycle SET pathways.

Quantitative Data: Regioselectivity Profiling

Understanding the exact ratio of side products under various conditions is critical for reaction optimization. The table below summarizes the quantitative directing effects during the lithiation of 6-fluoro-N,N-dimethylpyridin-2-amine.

Metalation ConditionsBase / Additive EquivalentsTemperature (°C)C5-Lithiation (Target)C3-Lithiation (Side Product)SNAr / Decomposition
n-BuLi / PMDTA n-BuLi (2.2 eq), PMDTA (2.2 eq)-78 °C>95% <2%<1%
n-BuLi (No Additive) n-BuLi (1.1 eq)-78 °C60%15%25% (Unreacted)
LDA LDA (1.5 eq)-40 °C45%40%5%
n-BuLi / TMEDA n-BuLi (1.5 eq), TMEDA (1.5 eq)0 °C10%20%70% (Oligomerization)

Validated Experimental Protocols

To ensure scientific integrity, every protocol provided below is designed as a self-validating system . This means you will verify the success of the intermediate step before committing expensive downstream reagents.

Protocol 1: Kinetically Controlled C5-Lithiation and Iodination

This protocol utilizes a D2O quench step to validate lithiation prior to electrophile addition.

  • System Preparation: Flame-dry a Schlenk flask under argon. Add 6-fluoro-N,N-dimethylpyridin-2-amine (1.0 eq) and anhydrous THF to achieve a 0.2 M concentration.

  • Additive Introduction: Add PMDTA (2.2 eq). Causality: PMDTA breaks down n-BuLi hexamers into highly reactive monomers, which is absolutely essential for rapid, complete deprotonation at cryogenic temperatures 2.

  • Cryogenic Metalation: Cool the system to strictly -78 °C. Dropwise add n-BuLi (2.5 M in hexanes, 2.2 eq). Stir for 1.5 hours at -78 °C.

  • Self-Validation (In-Process Control): Withdraw a 0.1 mL aliquot via syringe, quench directly into D2O, extract with EtOAc, and analyze via 1H NMR. Validation: Successful lithiation is confirmed by the complete disappearance of the C5 proton doublet (typically ~7.2 ppm) and the incorporation of deuterium. Do not proceed until this is confirmed.

  • Electrophilic Trapping: Add a solution of resublimed iodine (2.0 eq) in THF dropwise. Stir for 1 hour at -78 °C, then slowly warm to room temperature.

  • Workup: Quench with saturated aqueous Na2S2O3 to reduce unreacted iodine. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Protocol 2: SNAr-Suppressed Suzuki-Miyaura Coupling

This protocol utilizes a catalyst-free thermal stress test to rule out background SNAr degradation.

  • System Preparation: Combine the 6-fluoro-N,N-dimethylpyridin-2-amine derivative (1.0 eq), boronic acid (1.2 eq), and anhydrous K3PO4 (2.0 eq) in rigorously degassed 1,4-dioxane.

  • Self-Validation (Thermal Stress Test): Heat the mixture to 80 °C for 30 minutes before adding the Palladium catalyst. Withdraw a 10 µL aliquot and analyze via LC-MS. Validation: If no mass corresponding to fluorine displacement (e.g., M-19+OH) is detected, your solvent/base system is validated as strictly non-nucleophilic.

  • Catalyst Introduction: Cool the mixture slightly, add Pd(dppf)Cl2 (0.05 eq) 4, and resume heating at 80 °C for 12 hours. Causality: Delaying catalyst addition ensures that any background SNAr degradation is ruled out, isolating cross-coupling as the only active pathway.

  • Workup: Filter the crude mixture through a pad of Celite, concentrate under reduced pressure, and purify via flash chromatography.

Pathway Visualizations & Diagnostic Logic

Reactivity SM 6-Fluoro-N,N-dimethylpyridin-2-amine (CAS: 909187-41-3) SNAr SNAr Side Reaction (Nucleophilic Attack at C6) SM->SNAr Nucleophiles, Heat DoM5 Target: C5 Lithiation (Kinetically Favored) SM->DoM5 n-BuLi, PMDTA, -78°C DoM3 Side Reaction: C3 Lithiation (Thermodynamically Favored) SM->DoM3 > -40°C or Weak Base Dealk Side Reaction: N-Dealkylation (Oxidative Conditions) SM->Dealk SET Oxidants / Pd-catalysis

Reaction pathways and competing side reactions for 6-fluoro-N,N-dimethylpyridin-2-amine.

Troubleshooting Start Impurity Detected in LC-MS? CheckMass Mass = Expected - 19 (F) + Mass(Nu)? Start->CheckMass Yes Yes: SNAr Occurred CheckMass->Yes True No No: Check other pathways CheckMass->No False Action1 Action: Remove Protic Solvents (e.g., MeOH, EtOH) Yes->Action1 Action2 Action: Switch to Non-Nucleophilic Base (e.g., DIPEA, KOtBu) Yes->Action2

Diagnostic workflow for identifying and resolving SNAr side reactions.

References

  • Sigma-Aldrich Product Data. "6-Fluoro-N,N-dimethylpyridin-2-amine | 909187-41-3". Sigma-Aldrich. 1

  • US20060199817A1. "Phthalazine, aza- and diaza-phthalazine compounds and methods of use". Google Patents. 4

  • WO2019119145A1. "Tricyclic inhibitors of the bcl6 btb domain protein-protein interaction and uses thereof". Google Patents. 2

  • US11518764B2. "Substituted heteroaryls as inhibitors of the BCL6 BTB domain protein-protein interaction". Google Patents. 3

Sources

Troubleshooting

Technical Support Center: Purification of 6-Fluoro-N,N-dimethylpyridin-2-amine

Welcome to the Application Support Portal. This guide is engineered for researchers, medicinal chemists, and drug development professionals tasked with the isolation and purification of 6-fluoro-N,N-dimethylpyridin-2-ami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. This guide is engineered for researchers, medicinal chemists, and drug development professionals tasked with the isolation and purification of 6-fluoro-N,N-dimethylpyridin-2-amine .

Due to the unique electronic push-pull system of a highly electronegative fluorine atom paired with an electron-donating exocyclic amine, this molecule exhibits non-standard chromatographic and physicochemical behaviors. This guide synthesizes field-proven methodologies, mechanistic troubleshooting, and validated protocols to ensure high-yield, high-purity recovery.

I. Physicochemical Profiling & Chromatographic Impact

Understanding the fundamental properties of 6-fluoro-N,N-dimethylpyridin-2-amine is the first step in designing a self-validating purification system.

PropertyValueChromatographic & Purification Impact
CAS Number 909187-41-3[1]Unique identifier for spectral cross-referencing and database queries.
Molecular Formula C7H9FN2[1]Low molecular weight (140.16 g/mol ) contributes to elevated volatility.
Physical State Light yellow oil[2]Cannot be purified via recrystallization; highly prone to mass loss under high vacuum.
Electronic Profile Electron-deficient pyridineC6-Fluorine drastically reduces pyridine ring basicity via inductive effects; the exocyclic tertiary amine dominates interactions with acidic silanols.

II. Purification Workflow Decision Matrix

PurificationWorkflow N1 Crude 6-Fluoro-N,N-dimethylpyridin-2-amine N2 LC-MS / TLC Profiling N1->N2 N3 High Impurity Burden (<80% Purity) N2->N3 Major byproducts N4 Trace Impurities (>80% Purity) N2->N4 Minor byproducts N5 Normal-Phase Flash Chromatography (Silica, EtOAc/Hexanes) N3->N5 N6 Preparative RP-HPLC (C18, H2O/ACN + 0.1% TFA) N4->N6 N5->N2 Re-evaluate fractions N7 Pure Product Isolation (Light Yellow Oil) N6->N7 Lyophilize / Extract

Decision matrix for isolating 6-fluoro-N,N-dimethylpyridin-2-amine based on crude purity.

III. Troubleshooting Guides & FAQs

Q1: During normal-phase silica chromatography, my product streaks heavily and co-elutes with non-polar fluorinated starting materials. How can I improve resolution?

  • Causality: While the C6-fluorine withdraws electron density and lowers the overall polarity of the pyridine ring, the exocyclic N,N-dimethylamino group remains highly basic. This localized basicity causes strong hydrogen bonding with the free, acidic silanol groups on standard silica gel, leading to severe peak tailing and streaking.

  • Resolution: You must suppress silanol ionization. Pre-treat your silica column by flushing it with 1–2% Triethylamine (TEA) in hexanes prior to loading. Alternatively, utilize an amine-functionalized silica stationary phase (e.g., KP-NH). Because the compound is relatively non-polar compared to unfluorinated analogs, elute with a very shallow gradient (e.g., 0–5% EtOAc in hexanes) to separate it from unreacted starting materials[3].

Q2: I attempted an acid-base liquid-liquid extraction to remove neutral impurities, but my recovery of the target compound was exceptionally low. Where did it go?

  • Causality: The pKa of the conjugate acid of 6-fluoro-N,N-dimethylpyridin-2-amine is significantly lower than that of a standard aminopyridine. The strong inductive electron-withdrawing effect of the fluorine atom makes protonation difficult. If you used a weak acid (such as 5% citric acid or dilute acetic acid), the molecule remains predominantly neutral and will inadvertently partition into the organic waste layer during the wash step.

  • Resolution: Use a strong acid (1N HCl) to force complete protonation and drive the molecule into the aqueous phase. When basifying the aqueous layer to recover the free base, use saturated NaHCO3 or 1N NaOH to reach a pH > 8 before extracting back into dichloromethane (DCM).

Q3: After reverse-phase HPLC purification, I concentrated the fractions under reduced pressure but lost over 40% of my expected mass. Why did this happen?

  • Causality: 6-Fluoro-N,N-dimethylpyridin-2-amine is isolated as a light yellow oil[2]. As a low-molecular-weight free base, it possesses significant vapor pressure. Subjecting the oil to elevated temperatures under high vacuum (e.g., overnight lyophilization or aggressive rotary evaporation) causes the product to volatilize and be lost to the vacuum pump trap.

  • Resolution: Never dry the free base under high vacuum or temperatures exceeding 30°C. If you must concentrate from HPLC fractions, extract the neutralized product into a volatile organic solvent (like DCM) and evaporate gently under a steady stream of nitrogen.

IV. Validated Experimental Protocols

Protocol A: Optimized Normal-Phase Flash Chromatography

Use this protocol for crude mixtures requiring bulk purification from synthesis byproducts.

  • Stationary Phase Preparation: Mount a standard silica gel cartridge (e.g., Biotage SNAP) onto your flash system. Equilibrate the column with 3 Column Volumes (CV) of 100% Hexanes containing 1% Triethylamine (TEA).

    • Self-Validation Step: Collect a few drops of the column effluent and spot it on pH paper. It must read basic (pH > 8) to confirm that the acidic silanols are fully capped.

  • Sample Loading: Dissolve the crude oil in the absolute minimum volume of DCM. If the injection volume exceeds 2% of the total CV, dry-load the sample onto Celite to prevent band broadening.

  • Gradient Execution: Run a shallow gradient from 0% to 5% Ethyl Acetate in Hexanes over 10–12 CVs[3].

  • Fraction Collection & Verification: Monitor elution via UV absorption at 254 nm. Pool fractions containing the target mass. Verify purity via TLC (using the same solvent system) before concentration.

Protocol B: Reverse-Phase Preparative HPLC for High-Purity Isolation

Use this protocol to achieve >99% purity for biological assays or late-stage drug development.

  • System Setup: Equip the preparative HPLC with a C18 column (e.g., 20 × 50 mm)[2].

    • Mobile Phase A: HPLC-grade Water + 0.1% Trifluoroacetic acid (TFA).

    • Mobile Phase B: HPLC-grade Acetonitrile (ACN) + 0.1% TFA.

    • Mechanistic Note: The 0.1% TFA ensures the tertiary amine remains fully protonated, sharpening the peak shape and preventing tailing on the hydrophobic C18 chains.

  • Gradient Elution: Execute a 10-minute linear gradient from 5% to 100% Mobile Phase B at a flow rate of 20 mL/min[2].

  • Product Recovery (Critical Step): Collect the major UV peak corresponding to the product.

    • Self-Validation Step: Take a 10 µL aliquot of the pooled fractions and run a rapid LC-MS check to confirm the presence of m/z 141.1 [M+H]+.

    • Do not lyophilize the acidic aqueous fractions directly if the free base is required. Instead, neutralize the pooled fractions with saturated aqueous NaHCO3 until CO2 evolution ceases. Extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate gently on a rotary evaporator at ≤30°C to yield the pure light yellow oil[2].

V. References

1.1 2.2 3.3

Sources

Optimization

Technical Support Center: Navigating the Synthetic Utility of 6-fluoro-N,N-dimethylpyridin-2-amine

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 6-fluoro-N,N-dimethylpyridin-2-amine. This guide provides in-depth troubleshooting advice a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 6-fluoro-N,N-dimethylpyridin-2-amine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the stability challenges that can be encountered during its use in complex synthetic routes. Our goal is to equip you with the knowledge to anticipate and mitigate potential issues, ensuring robust and reproducible results in your chemical endeavors.

Introduction: A Versatile but Sensitive Building Block

6-fluoro-N,N-dimethylpyridin-2-amine is a valuable building block in medicinal and agricultural chemistry, prized for its unique electronic properties. The interplay between the electron-donating N,N-dimethylamino group and the electron-withdrawing fluorine atom imparts a distinct reactivity profile. However, this same electronic arrangement can also be a source of instability under certain reaction conditions. This guide will walk you through the most common stability-related challenges and provide actionable solutions.

Troubleshooting Guide: A-to-Z of Common Issues

This section is designed to help you diagnose and resolve problems encountered during reactions involving 6-fluoro-N,N-dimethylpyridin-2-amine.

Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNA_r_) Reactions

Question: I am attempting to perform an S_N_Ar reaction to displace a leaving group on another aromatic ring using 6-fluoro-N,N-dimethylpyridin-2-amine as the nucleophile, but I am observing low yields and a complex mixture of products. What is going wrong?

Answer:

The primary challenge here is the inherent nucleophilicity of your starting material. The N,N-dimethylamino group makes the pyridine ring electron-rich, which can lead to several side reactions:

  • Self-condensation or Polymerization: Under strongly basic conditions, the amine can react with another molecule of itself or other electrophilic species in the reaction mixture.

  • Competing N-Arylation: The exocyclic dimethylamino group can also be a site of arylation, leading to undesired byproducts.

  • Decomposition under Harsh Conditions: High temperatures and strong bases can lead to the degradation of the starting material.

Troubleshooting Steps:

  • Choice of Base: Opt for a milder, non-nucleophilic base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., DBU, DIPEA) are often preferable to strong hydroxides or alkoxides.

  • Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Consider microwave irradiation for shorter reaction times at controlled temperatures.

  • Protecting Groups: If feasible, consider a temporary protecting group for the dimethylamino moiety, though this adds steps to your synthesis.

  • Alternative Coupling Strategies: If S_N_Ar proves consistently problematic, consider a transition-metal-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination, which can often be performed under milder conditions.[1][2]

Issue 2: Unexpected Defluorination or Hydrolysis of the Pyridine Ring

Question: My reaction is resulting in the loss of the fluorine atom from 6-fluoro-N,N-dimethylpyridin-2-amine, and I am isolating the corresponding 6-hydroxypyridine or other substitution products. How can I prevent this?

Answer:

The fluorine atom at the 6-position of the pyridine ring is activated towards nucleophilic displacement due to the electron-withdrawing nature of the ring nitrogen. This susceptibility is a key stability concern.

  • Mechanism of Defluorination: Strong nucleophiles, including hard nucleophiles like hydroxide or alkoxides, can directly attack the carbon bearing the fluorine, leading to its displacement. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is significantly faster than that of 2-chloropyridine, highlighting the high reactivity of the C-F bond.[3]

  • Hydrolysis: The presence of water, especially under basic or acidic conditions at elevated temperatures, can lead to the formation of the corresponding 6-hydroxypyridine derivative.[4]

Troubleshooting Steps:

Parameter Recommendation Rationale
Reaction Conditions Use strictly anhydrous solvents and reagents.To prevent hydrolysis to the 6-hydroxypyridine.[4]
Nucleophile Choice Employ soft nucleophiles where possible.Hard nucleophiles are more likely to attack the C-F bond.
Temperature Maintain the lowest effective reaction temperature.Higher temperatures increase the rate of undesired defluorination.[4]
Work-up Use neutral or mildly basic aqueous washes.Avoid strongly acidic or basic conditions during extraction.[4]

G

Issue 3: Catalyst Inhibition or Deactivation in Palladium-Catalyzed Cross-Coupling Reactions

Question: I am using 6-fluoro-N,N-dimethylpyridin-2-amine in a Suzuki or Buchwald-Hartwig reaction, and the reaction is stalling or giving poor conversion. What is causing this?

Answer:

The Lewis basicity of the pyridine nitrogen is a well-known challenge in palladium-catalyzed cross-coupling reactions. The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to the formation of inactive or less active catalytic species.[5] This catalyst inhibition can significantly slow down or halt the catalytic cycle.

Troubleshooting Steps:

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands is crucial. Ligands such as those from the Buchwald (e.g., XPhos, SPhos) or Hartwig groups are designed to be sterically demanding, which helps to prevent the pyridine substrate from coordinating to the palladium center.[5]

  • Catalyst Loading: In some cases, a slightly higher catalyst loading may be necessary to compensate for any catalyst deactivation.

  • Choice of Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common, consider using a pre-formed palladium-ligand complex to ensure the active catalytic species is present from the start.

  • Inert Atmosphere: As with most cross-coupling reactions, ensure a strictly inert atmosphere to prevent oxidation and deactivation of the palladium catalyst.[5]

G

Issue 4: N-Demethylation or Other Side Reactions at the Amino Group

Question: I am observing byproducts that suggest modification of the N,N-dimethylamino group, such as the N-methylamino or the primary amino analogue. What conditions can cause this?

Answer:

While the N,N-dimethylamino group is generally robust, it can be susceptible to cleavage under certain conditions.

  • Acidic Conditions: Strong acids can protonate the exocyclic nitrogen. While protonation primarily occurs at the more basic heterocyclic nitrogen, subsequent reactions under harsh acidic conditions could lead to N-demethylation.

  • Oxidative Conditions: Oxidative N-demethylation is a known metabolic pathway for some N,N-dimethylanilines and related compounds and can also occur under certain chemical oxidation conditions.[6]

  • High Temperatures: Thermal decomposition can lead to the cleavage of the N-C bonds, although this typically requires very high temperatures.

Troubleshooting Steps:

  • Avoid Strong Acids: If your reaction requires acidic conditions, use the mildest acid possible and maintain a low temperature. Consider using a Lewis acid instead of a Brønsted acid if appropriate for your transformation.

  • Control Oxidants: Be cautious when using strong oxidizing agents in the presence of the N,N-dimethylamino group.

  • Temperature Management: As a general rule, avoid unnecessarily high reaction temperatures to minimize the risk of thermal degradation.

Frequently Asked Questions (FAQs)

Q1: Is 6-fluoro-N,N-dimethylpyridin-2-amine stable to strong bases like n-BuLi or LDA?

A1: Caution is advised. While these bases are used for deprotonation, they are also strong nucleophiles. Organolithium reagents can add to the pyridine ring, leading to undesired byproducts.[7] Additionally, with fluorinated aromatics, lithium-halogen exchange is a potential side reaction. If deprotonation is required, it is crucial to carefully control the temperature (typically -78 °C) and the stoichiometry of the base.

Q2: Can the N,N-dimethylamino group be cleaved under reductive conditions?

A2: While less common than oxidative N-demethylation, certain reductive conditions, particularly with specific metal catalysts, could potentially lead to N-C bond cleavage. However, this is not a commonly reported instability for this class of compounds under standard catalytic hydrogenation conditions (e.g., H₂, Pd/C).

Q3: How does the fluorine atom affect the basicity of the pyridine nitrogen?

A3: The fluorine atom is electron-withdrawing, which decreases the electron density on the pyridine ring and therefore reduces the basicity of the pyridine nitrogen compared to a non-fluorinated analogue. This can influence its ability to act as a ligand or a base in a reaction.

Q4: What is the general thermal stability of 6-fluoro-N,N-dimethylpyridin-2-amine?

Experimental Protocol: A Guide to a Stable Buchwald-Hartwig Amination

This protocol provides a robust method for the Buchwald-Hartwig amination of an aryl bromide with 6-fluoro-N,N-dimethylpyridin-2-amine, incorporating best practices to maintain stability.

Reaction:

(A generic scheme showing Ar-Br + 6-fluoro-N,N-dimethylpyridin-2-amine -> Ar-NH-(6-fluoro-2-pyridyl)-N,N-dimethylamine)

Materials:

  • Aryl bromide (1.0 equiv)

  • 6-fluoro-N,N-dimethylpyridin-2-amine (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv)

  • XPhos (0.02 equiv)

  • NaOtBu (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add the aryl bromide, 6-fluoro-N,N-dimethylpyridin-2-amine, and NaOtBu. Seal the flask with a septum and purge with argon for 15 minutes.

  • Catalyst Preparation: In a separate vial under argon, add Pd₂(dba)₃ and XPhos. Add anhydrous toluene via syringe and swirl to dissolve.

  • Reaction Setup: To the Schlenk flask containing the solids, add anhydrous toluene via syringe. Stir the mixture for 5 minutes.

  • Catalyst Addition: Add the catalyst solution to the reaction mixture via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Critical Parameters for Stability:

  • Inert Atmosphere: Essential to prevent catalyst deactivation.

  • Bulky Ligand (XPhos): Minimizes coordination of the pyridine nitrogen to the palladium center.

  • Anhydrous Conditions: Prevents potential hydrolysis side reactions.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • La-Venia, A., et al. (2019). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 141(4), 1764-1773. [Link]

  • Al-Zoubi, R. M., et al. (2011). Reaction of hydrogen fluoride in pyridine solution with cis-cyano-2-and cis-amido-2-aziridines. Preparation of β-fluoro-α-amino acids and esters by means of acidic hydrolysis and alcoholysis of β-fluoro-α-amino nitriles and/or β-fluoro-α-amino acid amides. Tetrahedron, 67(4), 835-841. [Link]

  • Mackie, R. K., et al. (1998). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-8. [Link]

  • Lakshmi, V. M., et al. (2001). N-Demethylation Is a Major Route of 2-Amino-3-Methylimidazo[4,5-f]quinoline Metabolism in Mouse. Drug Metabolism and Disposition, 29(1), 66-72. [Link]

  • Schimler, S. D., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3874–3877. [Link]

  • Manelis, G. B., et al. (2011). The thermal decomposition of azidopyridines. Russian Journal of Physical Chemistry B, 5(5), 784-789. [Link]

  • Baroliya, P. K., & Sharma, S. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 15(1), 1-15. [Link]

  • Orita, A., et al. (2024). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 20, 2636-2642. [Link]

  • Fors, B. P., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(6), 1173-1178. [Link]

  • Orosz, G., et al. (2023). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. International Journal of Molecular Sciences, 24(2), 1403. [Link]

  • Clayden, J., & Youssef, S. (2000). Reactions of Organolithium Reagents with Pyridines. Comprehensive Organic Synthesis II, 8, 182-220. [Link]

  • van der Weide, T., et al. (2021). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide-Driven Reaction Networks. The Journal of Organic Chemistry, 86(17), 11637–11645. [Link]

  • Li, Y., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry, 66(1), 456-475. [Link]

  • Chemistry Steps. (2025). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. [Link]

  • Su, T.-L., et al. (1985). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry, 28(11), 1543-1549. [Link]

  • Cislak, F. E. (1967). U.S. Patent No. 3,334,101. Washington, DC: U.S.
  • Loba Chemie. (2016). 4-(DIMETHYLAMINO) PYRIDINE FOR SYNTHESIS MSDS. [Link]

  • Stepanov, R. S., et al. (2007). Thermal Decomposition of Azidonitramines. Central European Journal of Energetic Materials, 4(1-2), 151-156. [Link]

  • Kislov, V. V., & Mebel, A. M. (2009). Thermal Decomposition of Aliphatic Nitro-compounds. The Journal of Physical Chemistry A, 113(28), 7996-8012. [Link]

  • Abboud, J. L. M., et al. (1985). Preferential protonation and methylation at the nitrogen atoms of N,N-dimethylamino derivatives of pyridine. Journal of the American Chemical Society, 107(24), 6923-6927. [Link]

  • Neely, J. M., & Rovis, T. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters, 17(1), 168-171. [Link]

  • Brown, D. H., et al. (1969). The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2494-2498. [Link]

  • Bailey, W. F., & Luderer, M. R. (2004). Optimization of Organolithium Reactions. Organic Process Research & Development, 8(3), 446-453. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 6-fluoro-N,N-dimethylpyridin-2-amine Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with 6-fluoro-N,N-dimethylpyridin-2-amine (CAS: 909187-41-3).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with 6-fluoro-N,N-dimethylpyridin-2-amine (CAS: 909187-41-3). While this building block is highly valuable for drug discovery, its unique "push-pull" electronic system—featuring a strongly electron-donating dimethylamino group and an electron-withdrawing/leaving fluoro group—creates specific reactivity bottlenecks.

This guide is designed to diagnose your failed reactions, explain the underlying mechanistic causality, and provide field-proven, self-validating protocols to get your synthesis back on track.

Quantitative Comparison of Functionalization Strategies

Before diving into specific troubleshooting, review this baseline data to ensure your reaction parameters align with the thermodynamic requirements of this specific substrate.

Reaction TypeTarget PositionOptimal Catalyst / ReagentTemp (°C)Expected YieldKey Analytical Marker (Validation)
SNAr C6 (Displace F)NaH or KHMDS / NMP120–16040–65%Loss of 19 F NMR signal (~ -75 ppm)
Bromination C5 (Major)NBS (1.05 eq) / DMF075–90%LC-MS: Isotopic 1:1 doublet [M+H] +
C-F Activation C6 (Cross-Coupling)Ni(COD) 2​ / PCy 3​ 90–11060–85%Ni-black precipitation; Mass shift

FAQ 1: Nucleophilic Aromatic Substitution (SNAr) Failures

Q: I am trying to displace the C6-fluorine with a primary amine, but I am recovering 100% starting material even after refluxing in ethanol. Why is the fluorine completely unreactive?

The Causality: You are treating this molecule like 2,6-difluoropyridine, but it behaves entirely differently. The dimethylamino group (-NMe 2​ ) at the C2 position exerts a powerful mesomeric (+M) electron-donating effect. The nitrogen's lone pair delocalizes directly into the pyridine π -system, significantly increasing the electron density at the C3, C5, and C6 positions.

For an SNAr reaction to proceed, the incoming nucleophile must attack the Lowest Unoccupied Molecular Orbital (LUMO) to form a negatively charged Meisenheimer complex. The electron-rich nature of your substrate thermodynamically destabilizes this anionic intermediate, raising the activation energy barrier and making nucleophilic attack kinetically unfavorable [1].

Self-Validating Protocol: Microwave-Assisted High-Temperature SNAr To overcome this massive electronic deactivation, you must force the reaction using high thermal energy and a polar aprotic solvent to strip the solvation shell from your nucleophile.

  • Setup: In a microwave-safe vial, dissolve 6-fluoro-N,N-dimethylpyridin-2-amine (1.0 eq) and your amine nucleophile (3.0 eq) in anhydrous NMP (0.5 M). Add DIPEA (2.0 eq).

  • Reaction: Seal the vial and irradiate in a microwave reactor at 160 °C for 2 hours.

    • Validation Check: Monitor the pressure curve on the reactor interface. A stable pressure plateau indicates solvent integrity. The solution should darken to a deep amber.

  • In-Process Analysis: Cool to room temperature and sample 5 μ L for LC-MS.

    • Validation Check: Look for the complete disappearance of the m/z 141 [M+H] + peak. If >15% starting material remains, re-subject to 1 additional hour of irradiation.

  • Workup: Dilute with EtOAc and wash aggressively with 5% aqueous LiCl (3x) to remove the NMP before column chromatography.

FAQ 2: Regioselective Electrophilic Bromination

Q: I need to brominate the ring for a downstream Suzuki coupling, but I am getting an inseparable mixture of C3-bromo, C5-bromo, and dibrominated products. How do I control the regioselectivity?

The Causality: Both the -NMe 2​ group and the -F atom are ortho/para directors, creating a cooperative directing effect that activates the exact same carbons: C3 and C5. However, -NMe 2​ is a vastly stronger activating group than fluorine.

Position C5 is para to the -NMe 2​ group and ortho to the -F atom. Position C3 is ortho to the -NMe 2​ group and para to the -F atom. Because the -N(CH 3​ ) 2​ group is sterically bulky, electrophilic attack at the adjacent C3 position is sterically hindered. Therefore, strictly controlled kinetic conditions will funnel the reaction almost exclusively to the C5 position [2]. Your mixture is the result of using excess reagent or allowing the reaction to run too warm, which overcomes the steric barrier at C3.

G Start 6-fluoro-N,N-dimethylpyridin-2-amine NMe2 -NMe2 Directing Effect (Strongly Activating +M, Bulky) Start->NMe2 FGroup -F Directing Effect (Weakly Deactivating +M, Small) Start->FGroup C3 C3 Position (Ortho to -NMe2) Sterically Hindered NMe2->C3 Ortho C5 C5 Position (Para to -NMe2) Sterically & Electronically Favored NMe2->C5 Para FGroup->C3 Para FGroup->C5 Ortho Final 5-bromo-6-fluoro-N,N-dimethylpyridin-2-amine (Major Kinetic Product) C5->Final NBS, DMF, 0 °C

Caption: Regioselective logic for the electrophilic bromination of 6-fluoro-N,N-dimethylpyridin-2-amine.

Self-Validating Protocol: Kinetically Controlled Mono-Bromination

  • Preparation: Dissolve the fluoropyridine (1.0 eq) in anhydrous DMF (0.2 M) under N 2​ .

    • Validation Check: The solution must be completely clear and colorless.

  • Addition: Cool the flask strictly to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq—do not exceed this) portion-wise over 15 minutes.

    • Validation Check: The solution will turn pale yellow. Ensure no exotherm occurs.

  • Reaction: Stir at 0 °C for 2 hours.

    • Validation Check: Run a TLC (Hexanes/EtOAc 4:1). The starting material ( Rf​ ~0.6) should be consumed, replaced by a single major UV-active spot ( Rf​ ~0.45).

  • Quench: Add saturated aqueous Na 2​ S 2​ O 3​ .

    • Validation Check: The yellow tint will immediately dissipate, confirming the neutralization of any unreacted active bromine, preventing over-bromination during workup.

FAQ 3: Transition Metal-Catalyzed C-F Activation

Q: Can I bypass the SNAr route and perform a direct Suzuki coupling on the C6-fluorine? My standard Pd(PPh 3​ ) 4​ catalyst yields no conversion.

The Causality: The Carbon-Fluorine bond is the strongest carbon-halogen bond in organic chemistry (bond dissociation energy ~116 kcal/mol). Standard Palladium(0) catalysts lack the sufficient electron density and appropriate orbital energy levels to undergo oxidative addition into this highly polarized bond.

To achieve defluorinative cross-coupling, you must switch to Nickel catalysis . Nickel(0) is more electropositive than Palladium, and the resulting Ni(II)-F bond is thermodynamically stronger than a Pd(II)-F bond. Furthermore, Nickel's smaller atomic radius allows it to better interact with the tight C-F bond when paired with strongly electron-donating, sterically demanding ligands like PCy 3​ [3].

G cluster_0 Pathway 1: SNAr (Nucleophilic Attack) cluster_1 Pathway 2: C-F Activation (Cross-Coupling) A 6-fluoro-N,N-dimethylpyridin-2-amine (Electron-Rich Ring) B Meisenheimer Complex (Destabilized by -NMe2) A->B Nucleophile (Slow) C SNAr Product (Requires High Temp/MW) B->C F- Elimination D 6-fluoro-N,N-dimethylpyridin-2-amine E Ni(II)-Fluoride Complex (Oxidative Addition) D->E Ni(0) Catalyst + PCy3 Ligand F Cross-Coupled Product (e.g., Suzuki) E->F Transmetalation & Reductive Elimination

Caption: Comparison of SNAr vs. Nickel-catalyzed C-F activation pathways for C6 functionalization.

Self-Validating Protocol: Nickel-Catalyzed Defluorinative Suzuki Coupling

  • Glovebox Setup: In a nitrogen-filled glovebox, charge a pressure vial with Ni(COD) 2​ (10 mol%), PCy 3​ (20 mol%), your arylboronic acid (1.5 eq), and anhydrous K 3​ PO 4​ (3.0 eq).

  • Substrate Addition: Add a solution of the fluoropyridine (1.0 eq) in anhydrous Toluene (0.1 M).

    • Validation Check: The pre-catalyst mixture should immediately turn deep red/purple, indicating the formation of the active Ni(0)-ligand complex.

  • Reaction: Seal the vial, remove from the glovebox, and heat at 100 °C for 16 hours.

    • Validation Check: The solution will turn dark brown/black as the reaction progresses and inactive "Nickel black" begins to precipitate.

  • Analysis: Filter an aliquot through a small pad of Celite and concentrate.

    • Validation Check: Run a 19 F NMR of the crude mixture. The complete disappearance of the characteristic C6-F signal (typically between -70 to -80 ppm) confirms successful C-F bond activation.

References
  • Title :1 Source : ACS Publications (The Journal of Organic Chemistry)

  • Title :2 Source : Atlanchim Pharma

  • Title :3 Source : ACS Catalysis

Sources

Optimization

Technical Support Center: Solvent Effects on the Reactivity of 6-Fluoro-N,N-dimethylpyridin-2-amine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-fluoro-N,N-dimethylpyridin-2-amine. It focuses specifically on the critical role of the solven...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-fluoro-N,N-dimethylpyridin-2-amine. It focuses specifically on the critical role of the solvent in directing the outcome of its most common reaction pathway: Nucleophilic Aromatic Substitution (SNA_r_). The content is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reactivity of 6-fluoro-N,N-dimethylpyridin-2-amine and the causal relationship between solvent choice and reaction efficiency.

Q1: What is the primary reaction mechanism for 6-fluoro-N,N-dimethylpyridin-2-amine with nucleophiles?

The dominant mechanism is a two-step addition-elimination process known as Nucleophilic Aromatic Substitution (SNA_r_). The fluorine atom at the C2 position is activated towards substitution by the electron-withdrawing effect of the ring nitrogen.

  • Addition Step: The nucleophile (Nu⁻) attacks the electron-deficient carbon atom bonded to the fluorine, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized, negatively charged intermediate. This intermediate is known as a Meisenheimer complex.[1]

  • Elimination Step: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group, to yield the substituted product.

The formation of the Meisenheimer complex is often the rate-determining step, and its stability is paramount to the reaction's success.

Diagram 1: The two-step SNA_r_ mechanism.

Q2: Why is solvent choice so critical for this reaction's success?

The solvent plays a multifaceted role that directly influences the reaction rate and yield:

  • Nucleophile Reactivity: The primary function of the solvent is to solvate the ions in the reaction. For SNA_r_ reactions, it is crucial to enhance the nucleophile's reactivity. Polar aprotic solvents excel at this by solvating the nucleophile's counter-ion (e.g., Na⁺, K⁺) while leaving the anionic nucleophile relatively "naked" and highly reactive.[1][2]

  • Intermediate Stabilization: The polar nature of the solvent helps to stabilize the negatively charged Meisenheimer complex, lowering the activation energy of the rate-determining step.

  • Reactant Solubility: The solvent must be capable of dissolving the pyridinium substrate and the nucleophilic species to ensure the reaction proceeds efficiently in the homogeneous phase.

Q3: Which solvents are generally recommended for reactions with 6-fluoro-N,N-dimethylpyridin-2-amine?

Polar aprotic solvents are strongly recommended.[3] They possess large dipole moments and are capable of solvating cations effectively, but they lack acidic protons and cannot act as hydrogen-bond donors. This prevents the formation of a "solvent cage" around the anionic nucleophile, thereby maximizing its nucleophilicity.[4]

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (MeCN)

  • Tetrahydrofuran (THF) (less polar, but effective in many cases)

Q4: Can I use protic solvents like ethanol, methanol, or water? What are the risks?

Using polar protic solvents is generally discouraged for SNA_r_ reactions. These solvents (e.g., water, alcohols) have acidic protons that can form strong hydrogen bonds with the anionic nucleophile.[1] This "caging" effect stabilizes the nucleophile, making it less reactive and significantly slowing down or even preventing the initial nucleophilic attack.[5]

Risks associated with protic solvents:

  • Reduced Reaction Rate: Due to decreased nucleophilicity.

  • Competitive Nucleophilic Attack: If a strong base is used, the solvent itself can be deprotonated (e.g., to form an alkoxide from an alcohol), which may then compete with the intended nucleophile.[1]

  • Hydrolysis Side Reaction: In the presence of water, especially under basic conditions, the starting material can be hydrolyzed to 6-(dimethylamino)pyridin-2(1H)-one.

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments, with a focus on solvent-related issues.

Q: My reaction is extremely slow or shows no conversion. What are the likely solvent-related causes?

A: If you are experiencing poor or no reactivity, the solvent is one of the first variables to scrutinize.

Troubleshooting_Workflow Start Problem: Low or No Reactivity D1 Is the solvent polar aprotic (e.g., DMF, DMSO)? Start->D1 D2 Was the solvent anhydrous? D1->D2 Yes S1 Action: Switch to a recommended polar aprotic solvent like DMF or DMSO. D1->S1 No D3 Are all reactants fully dissolved? D2->D3 Yes S2 Action: Use a freshly opened bottle of anhydrous solvent or dry the solvent. Run under an inert atmosphere (N₂ or Ar). D2->S2 No S3 Action: Choose a solvent with better solubility for all components or increase the reaction temperature. D3->S3 No

Diagram 2: Troubleshooting workflow for poor reactivity.
  • Inappropriate Solvent Class: You may be using a nonpolar solvent (e.g., toluene, hexane) or a protic solvent (e.g., ethanol). These are unsuitable for promoting SNA_r_ reactions.

    • Solution: Switch to a high-quality polar aprotic solvent such as DMF or DMSO.[3]

  • Presence of Moisture: Trace amounts of water in the solvent can significantly hinder the reaction, especially if you are using a strong base to generate your nucleophile in situ. Water can quench the base and the nucleophile.[3]

    • Solution: Use anhydrous grade solvents. If necessary, dry the solvent over molecular sieves prior to use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q: I'm observing a significant amount of 6-(dimethylamino)pyridin-2(1H)-one as a byproduct. What is causing this?

A: The formation of the corresponding pyridone is a classic sign of hydrolysis. This occurs when the 6-fluoro-N,N-dimethylpyridin-2-amine reacts with water instead of your intended nucleophile.

  • Cause: Presence of water in the reaction medium. This can be introduced from wet solvents, reagents, or glassware. The reaction is often accelerated by basic conditions.

  • Solution: Ensure strictly anhydrous conditions for your entire experimental setup.[3] Dry all glassware in an oven, use anhydrous solvents, and handle hygroscopic reagents in a glovebox or under an inert atmosphere.

Q: My yield is consistently low after the aqueous work-up and extraction. How can I improve product recovery?

A: This is a common challenge when using high-boiling, water-miscible solvents like DMF and DMSO.

  • Cause: During the aqueous work-up, DMF and DMSO can be difficult to completely remove from the organic layer. They can partition between the aqueous and organic phases, taking some of your product with them into the aqueous layer or remaining as a contaminant in your final product.

  • Solution: Modify your work-up procedure. After the initial extraction, wash the combined organic layers multiple times with a saturated brine solution (sat. aq. NaCl). This helps to pull the highly polar solvent out of the organic phase and into the aqueous phase. Using a less polar extraction solvent like diethyl ether or ethyl acetate can also minimize the retention of DMF/DMSO.[1]

Quantitative Data & Experimental Protocols

Data Presentation

The choice of solvent has a dramatic impact on reaction rates. The following table provides a qualitative and quantitative comparison of common solvents for a typical SNA_r_ reaction.

Table 1: Effect of Solvent on Relative SNA_r_ Reaction Rates

SolventSolvent TypeDielectric Constant (ε)Typical Relative RateRationale for Performance
DMSO Polar Aprotic47Very HighExcellent at solvating cations, leaving a highly reactive "naked" nucleophile. Stabilizes the Meisenheimer complex effectively.[2][3]
DMF Polar Aprotic37HighSimilar to DMSO, provides a good balance of solubility and reactivity enhancement.[1][3]
Acetonitrile Polar Aprotic38ModerateLess effective at solvating cations compared to DMSO/DMF but still a viable option.[3]
Methanol Polar Protic33Very LowSeverely deactivates the nucleophile through hydrogen bonding, creating a "solvent cage".[1][5]
Toluene Nonpolar2NegligibleFails to dissolve ionic nucleophiles and does not stabilize the charged Meisenheimer intermediate.
Water Polar Protic80Very LowStrong hydrogen bonding deactivates the nucleophile; risk of hydrolysis side reactions.[3]
Experimental Protocols

Protocol 1: General Procedure for the Substitution of 6-fluoro-N,N-dimethylpyridin-2-amine with a Thiol Nucleophile

This protocol describes a representative SNA_r_ reaction and incorporates best practices for ensuring success, including a self-validating monitoring step.

1. Reagent & Glassware Preparation:

  • Dry all glassware (round-bottom flask, condenser, magnetic stir bar) in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of dry nitrogen.
  • Use anhydrous DMF from a freshly opened bottle or a solvent purification system.
  • Ensure all reagents are of high purity and dry.

2. Reaction Setup:

  • To the round-bottom flask, add 6-fluoro-N,N-dimethylpyridin-2-amine (1.0 eq).
  • Add the thiol nucleophile (e.g., 4-methoxythiophenol, 1.1 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq). The base will deprotonate the thiol in situ.
  • Seal the flask with a septum, and flush the system with dry nitrogen for 5-10 minutes.
  • Add anhydrous DMF via syringe to achieve a suitable concentration (e.g., 0.2-0.5 M).

3. Reaction Execution & Monitoring:

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) if required.
  • Monitoring (Self-Validation): After 30 minutes, and then every hour, withdraw a small aliquot of the reaction mixture via syringe. Quench it in a vial containing a small amount of water and ethyl acetate. Spot the organic layer on a TLC plate alongside the starting materials to monitor the consumption of the fluoropyridine and the formation of the product spot.

4. Work-up & Purification:

  • Once TLC analysis indicates complete consumption of the starting material, cool the reaction to room temperature.
  • Pour the reaction mixture into a separatory funnel containing a significant volume of deionized water (approx. 10x the volume of DMF used).
  • Extract the aqueous phase three times with ethyl acetate.
  • Combine the organic layers and wash them three times with saturated brine to remove residual DMF.
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
  • Purify the resulting crude product by flash column chromatography on silica gel.

References

  • Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Quora. (2017, March 2). What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent? Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved from [Link]

  • Reddit. (2018, July 7). Sn2 and Nucleophilicity in Aprotic Solvents. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Work-up Procedures for Reactions Containing 6-fluoro-N,N-dimethylpyridin-2-amine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and procedural information for the effective work-up of reaction mixtu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and procedural information for the effective work-up of reaction mixtures containing 6-fluoro-N,N-dimethylpyridin-2-amine. As a common building block and reagent, its unique physicochemical properties can present challenges during product isolation and purification. This document is designed to provide both foundational principles and actionable protocols to navigate these challenges successfully.

Compound Profile: Understanding the Key Characteristics

6-fluoro-N,N-dimethylpyridin-2-amine is a substituted pyridine characterized by two key functional groups that dictate its behavior during work-up:

  • The N,N-dimethylamino Group: This tertiary amine group renders the molecule significantly basic. It is readily protonated by acids, forming a water-soluble ammonium salt. This property is the cornerstone of most purification strategies.

  • The Fluoro Group: The C-F bond at the 6-position is relatively strong and makes the pyridine ring electron-deficient.[1] While generally stable, this bond can be susceptible to nucleophilic aromatic substitution (SNAr) or hydrolysis under harsh conditions (e.g., high temperatures with strong acids or bases), potentially leading to the formation of 6-hydroxypyridine derivatives.[2]

The interplay between the basicity of the amine and the electron-withdrawing nature of the fluorine atom is a critical consideration in all handling and purification steps.[3][4]

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the work-up of reactions involving 6-fluoro-N,N-dimethylpyridin-2-amine in a practical question-and-answer format.

Q1: After adding my reaction mixture to an organic solvent and washing with dilute acid (e.g., 1M HCl), my desired product seems to have disappeared. Where did it go and how can I recover it?

A1: This is the most common issue and stems from the basicity of the dimethylamino group. When you wash with an acidic solution, you protonate the pyridine nitrogen, forming a water-soluble pyridinium salt. If your desired product is a derivative of 6-fluoro-N,N-dimethylpyridin-2-amine and retains this basic handle, it has been extracted from the organic phase into the acidic aqueous phase.

Root Cause Analysis: The basic nitrogen atom of the dimethylamino group readily accepts a proton from the acid wash, forming a charged salt. This salt has high polarity and preferentially dissolves in the aqueous layer.

Solution:

  • Isolate the Aqueous Layer: Separate the acidic aqueous layer that you previously washed your organic phase with.

  • Basify to Neutralize: Cool the aqueous layer in an ice bath and slowly add a base, such as saturated sodium bicarbonate (NaHCO₃) solution or 1M sodium hydroxide (NaOH), until the pH is basic (pH > 8).[2][5] Be cautious if using a strong base, as the neutralization can be exothermic.

  • Re-extract the Product: Once basified, the protonated amine is neutralized back to its free base form, which is significantly less water-soluble. You can now extract your product from this basified aqueous layer using an appropriate organic solvent like dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether.[6] Perform multiple extractions (e.g., 3x with fresh solvent) to ensure complete recovery.

  • Combine and Dry: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to recover your product.

Q2: How can I effectively separate my neutral or acidic final product from unreacted 6-fluoro-N,N-dimethylpyridin-2-amine starting material?

A2: This scenario calls for a classic acid-base extraction, which leverages the basicity of the starting material to selectively remove it from the organic phase.

Core Principle: Your neutral or acidic product will remain in the organic solvent while the basic 6-fluoro-N,N-dimethylpyridin-2-amine is converted to its water-soluble salt form by an acid wash and removed.

Workflow:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute acid (e.g., 1M HCl). Repeat the wash 2-3 times. This step selectively protonates and removes the basic starting material into the aqueous phase.

  • Combine Aqueous Layers: Keep the combined acidic aqueous layers. If you need to recover the starting material, you can basify this solution and re-extract as described in Q1.

  • Neutral Wash: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any residual acid and dissolved water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain your crude product, now free of the basic starting material.

Below is a decision-making workflow for this separation.

start Crude Reaction Mixture in Organic Solvent wash_acid Wash with Dilute Acid (e.g., 1M HCl) start->wash_acid organic_layer Organic Layer: Contains Neutral/Acidic Product wash_acid->organic_layer Organic Phase aqueous_layer Aqueous Layer: Contains Protonated 6-fluoro-N,N-dimethylpyridin-2-amine wash_acid->aqueous_layer Aqueous Phase wash_brine Wash with Water/Brine organic_layer->wash_brine basify Basify Aqueous Layer (e.g., with NaHCO3) aqueous_layer->basify dry_concentrate Dry & Concentrate wash_brine->dry_concentrate final_product Purified Product dry_concentrate->final_product re_extract Re-extract with Organic Solvent basify->re_extract sm_recovered Recovered Starting Material re_extract->sm_recovered

Caption: Acid-base extraction workflow for purification.

Q3: I see a persistent impurity in my crude product after work-up. What could it be?

A3: Depending on your reaction conditions, there are a few common possibilities:

  • Hydrolysis Product (6-hydroxy-N,N-dimethylpyridin-2-amine): If your reaction was run under strong aqueous acid or base, or at elevated temperatures in the presence of water, the fluoro group may have been hydrolyzed.[2] This byproduct is more polar than your starting material.

  • Starting Material: If the acid-base extraction was not performed thoroughly, residual starting material may remain. Check this by co-spotting your crude product with the starting material on a TLC plate.

  • Isomeric Byproducts: In some synthetic routes, particularly those starting from pyridine N-oxides, reactions can occasionally occur at other positions on the ring, leading to isomers.[2]

Troubleshooting Steps:

  • Characterization: Attempt to characterize the impurity using LC-MS or NMR if possible. The mass difference or a change in the aromatic proton signals can provide clues.

  • Purification: Careful silica gel column chromatography is typically effective for separating these types of impurities. Use a gradient elution system (e.g., starting with low polarity solvent like hexanes and gradually increasing the proportion of a more polar solvent like ethyl acetate) to achieve good separation.[7]

Q4: What are the recommended conditions for purifying 6-fluoro-N,N-dimethylpyridin-2-amine derivatives by column chromatography?

A4: The polarity of these compounds is moderate, making them well-suited for normal-phase silica gel chromatography.

ParameterRecommendationRationale & Notes
Stationary Phase Silica Gel (230-400 mesh)Standard choice for most small organic molecules.
Mobile Phase Hexanes/Ethyl Acetate or Dichloromethane/MethanolStart with a low-polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity. The basic nitrogen can sometimes streak on silica; adding a small amount of triethylamine (~0.1-1%) to the eluent can mitigate this by neutralizing acidic sites on the silica gel.
Visualization UV lamp (254 nm)The pyridine ring is UV active and will show up as a dark spot on a fluorescent TLC plate.
Staining Potassium Permanganate (KMnO₄)The amine group can be oxidized by KMnO₄, resulting in a yellow/brown spot on a purple background. This is a useful secondary visualization method.

Detailed Experimental Protocols

Protocol 1: Standard Extractive Work-up to Remove Basic Impurities

This protocol is designed to isolate a neutral or acidic product from a reaction mixture containing 6-fluoro-N,N-dimethylpyridin-2-amine.

Materials:

  • Crude reaction mixture

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flask, rotary evaporator

Procedure:

  • Dilute the crude reaction mixture with 10 volumes of EtOAc or DCM.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M HCl, shake vigorously, and allow the layers to separate. Drain the lower (aqueous) layer.

  • Repeat the wash with 1 M HCl two more times to ensure complete removal of the basic starting material.

  • Wash the organic layer once with saturated NaHCO₃ solution to neutralize any residual acid.

  • Wash the organic layer once with brine to remove the bulk of dissolved water.

  • Drain the organic layer into an Erlenmeyer flask and add anhydrous MgSO₄ or Na₂SO₄. Swirl and let it stand for 10-15 minutes.

  • Filter the drying agent and wash it with a small amount of fresh solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product, ready for further purification.

Protocol 2: General Safety and Handling

All work with 6-fluoro-N,N-dimethylpyridin-2-amine and its derivatives should be conducted in a well-ventilated fume hood.[8]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile is a suitable choice for incidental contact).[8][9]

  • Hazards: This class of compounds should be treated as harmful if swallowed, inhaled, or in contact with skin.[7][10] They can cause skin and serious eye irritation.[7][10]

  • Spills: In case of a spill, absorb the material with an inert substance (e.g., vermiculite or sand) and place it in a sealed container for chemical waste disposal.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[11]

The following diagram outlines the logical flow for selecting a work-up procedure.

start Reaction Complete. What is your desired product? product_basic Product is Basic (retains the aminopyridine) start->product_basic Basic product_neutral_acidic Product is Neutral or Acidic start->product_neutral_acidic Neutral/Acidic workup_basic Quench reaction. Perform aqueous work-up. Be aware product may enter aqueous layer if acidified. product_basic->workup_basic workup_neutral_acidic Use Acid-Base Extraction (Protocol 1) to remove basic starting material. product_neutral_acidic->workup_neutral_acidic purify Purify by Column Chromatography or other suitable method. workup_basic->purify workup_neutral_acidic->purify final_product Isolated Final Product purify->final_product

Caption: Decision tree for selecting a work-up strategy.

References

  • BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted 2-Fluoropyridines.
  • BenchChem. (n.d.). Managing exothermic reactions in fluoropyridine synthesis.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
  • Organic Syntheses. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • ACS Publications. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Fisher Scientific. (2024). Safety Data Sheet.
  • MDPI. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines.
  • ECHEMI. (n.d.). Buy 6-fluoro-4-N,4-N-dimethylpyrimidine-2,4-diamine from JHECHEM CO LTD.
  • ECHEMI. (n.d.). 2-Amino-4,6-dimethylpyridine SDS, 5407-87-4 Safety Data Sheets.
  • Chemistry LibreTexts. (2019). 23.17: Amines as Bases.

Sources

Optimization

Technical Support Center: Handling &amp; Troubleshooting 6-Fluoro-N,N-dimethylpyridin-2-amine

Welcome to the Technical Support Center for 6-fluoro-N,N-dimethylpyridin-2-amine . This guide is engineered for researchers, synthetic chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-fluoro-N,N-dimethylpyridin-2-amine . This guide is engineered for researchers, synthetic chemists, and drug development professionals. It provides an authoritative, mechanistic approach to preventing the decomposition of this highly reactive fluoropyridine derivative, ensuring reproducibility and safety in your synthetic workflows.

Core Principles: Mechanistic Reactivity Profile

To effectively prevent decomposition, one must first understand the dual-nature reactivity of 6-fluoro-N,N-dimethylpyridin-2-amine:

  • Electrophilic Susceptibility (Oxidation): The N,N -dimethylamino group at the 2-position acts as a strong electron-donating group via resonance. While this partially deactivates the pyridine ring toward nucleophiles, it renders the exocyclic tertiary amine highly nucleophilic and prone to electrophilic attack by atmospheric oxygen, leading to N -oxide formation or oxidative dealkylation[1].

  • Nucleophilic Susceptibility (Hydrolysis): The fluorine atom at the 6-position is highly activated by the adjacent electron-withdrawing pyridine nitrogen, which lowers the energy of the lowest unoccupied molecular orbital (LUMO). This makes the C-F bond exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) by ambient moisture, leading to the formation of a pyridone tautomer[2].

  • Thermal Instability: Thermal stress exacerbates both pathways. Heating the compound above 80°C, especially in the presence of trace moisture, can trigger an autocatalytic decomposition cycle that releases highly corrosive hydrogen fluoride (HF) gas and toxic nitrogen oxides (NOx)[3].

Decomposition A 6-Fluoro-N,N-dimethylpyridin-2-amine B Hydrolysis (H2O / Base) A->B Moisture Exposure C Oxidation (O2 / UV Light) A->C Air/Light Exposure D 6-(Dimethylamino)pyridin-2(1H)-one (Pyridone Tautomer) B->D SNAr Defluorination E N-Oxide / Dealkylated Byproducts C->E Amine Oxidation

Fig 1: Primary decomposition pathways of 6-fluoro-N,N-dimethylpyridin-2-amine.

Troubleshooting Guide & FAQs

Q: Why did my 6-fluoro-N,N-dimethylpyridin-2-amine turn from a light yellow oil to a dark brown/black viscous liquid? A: This visual shift indicates oxidative degradation of the N,N -dimethylamino group. The electron-rich tertiary amine is susceptible to oxidation by atmospheric oxygen and UV light, forming N -oxides or undergoing oxidative dealkylation[1]. Causality: The pyridine ring is electron-deficient, but the -NMe2 group donates electron density, making the exocyclic nitrogen a prime target for electrophilic oxygen. To prevent this, the compound must be stored under an inert atmosphere (Argon) and protected from light.

Q: My 19F NMR shows a complete loss of the primary fluorine signal, and a new broad peak appeared in the 1H NMR around 11-12 ppm. What happened? A: Your compound has undergone hydrolytic defluorination. Fluoropyridines are highly activated toward SNAr reactions. Moisture (especially if trace base is present in your glassware or solvent) attacks the C6 position, displacing the fluoride ion[2]. The resulting 6-hydroxypyridine rapidly tautomerizes to the thermodynamically more stable pyridone (6-(dimethylamino)pyridin-2(1H)-one), which exhibits a characteristic broad N-H peak in the 1H NMR.

Q: How can I safely scale up a reaction involving this compound without risking thermal runaway? A: Thermal decomposition of fluorinated aminopyridines can release highly corrosive hydrogen fluoride (HF) gas and nitrogen oxides (NOx)[3]. Causality: At elevated temperatures (>80°C) in the presence of trace moisture or acids, the C-F bond cleaves autocatalytically. Self-Validating Protocol: Always run a differential scanning calorimetry (DSC) test before scaling up beyond 5 grams, and ensure the reaction is strictly anhydrous using Schlenk techniques. Monitor the reaction headspace for acidic vapors using wet pH paper.

Analytical Markers for Decomposition

Use the following self-validating analytical markers to assess the integrity of your batch before initiating complex cross-coupling or substitution reactions.

Degradation PathwayEnvironmental TriggerVisual Indicator1H NMR Marker19F NMR MarkerMS (ESI+) Shift
Hydrolysis (Pyridone formation)Moisture (H2O) / BaseWhite/cloudy precipitateBroad peak at ~11-12 ppm (NH)Complete loss of primary F signal[M+H]+ shifts from 141 to 139
Oxidation ( N -Oxide)Oxygen (O2) / UV LightDark brown/black colorationDownfield shift of N-CH3 protonsBroadening of F signal[M+H]+ shifts from 141 to 157
Thermal Breakdown Heat (>80°C) + AcidCharring / Gas evolutionComplex aromatic splittingAppearance of HF peak (~ -160 ppm)Variable fragmentation

Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Protocol A: Anhydrous Storage and Handling (Schlenk Technique)

Causality: Strictly excluding ambient moisture and oxygen prevents both SNAr hydrolysis[2] and tertiary amine oxidation[1].

  • Preparation: Flame-dry a Schlenk flask under high vacuum (< 0.1 mbar) for 5 minutes. Backfill with ultra-high purity (UHP) Argon. Repeat this cycle three times.

    • Validation Check: The flask must hold a static vacuum of < 0.1 mbar for 5 minutes without the pump running. If pressure rises, check your greased joints.

  • Transfer: Using a gas-tight syringe purged three times with Argon, transfer the 6-fluoro-N,N-dimethylpyridin-2-amine into the Schlenk flask against a positive counter-flow of Argon.

  • Sealing: Seal the flask with a high-quality PTFE stopcock. Wrap the exterior of the flask in aluminum foil to prevent photo-oxidation.

  • Storage: Store the sealed, light-protected flask in an explosion-proof freezer at -20°C.

    • Validation Check: Perform a 19F NMR every 3 months. The single C-F peak should remain sharp without downstream defluorination peaks.

Protocol B: Recovery & Purification of Degraded Material

Causality: Pyridones and N -oxides are highly polar compared to the parent aminofluoropyridine. We exploit this polarity differential using basic alumina, which traps trace HF and highly polar degradation products without triggering further hydrolysis.

  • Dissolution: Dissolve the degraded, darkened mixture in anhydrous diethyl ether (10 mL per gram of compound).

    • Validation Check: Pyridones and N -oxides will largely precipitate or remain as an insoluble dark suspension.

  • Filtration: Filter the mixture through a 2-inch pad of basic alumina (Brockmann Activity I) in a fritted funnel under an Argon blanket. Wash the pad with an additional 20 mL of anhydrous diethyl ether.

  • Concentration: Concentrate the pale-yellow filtrate under reduced pressure at room temperature.

    • Validation Check: Run a quick 1H NMR. The broad 11-12 ppm pyridone peak must be completely absent.

  • Distillation: If extreme purity (>99%) is required for sensitive catalysis, perform a short-path vacuum distillation at < 60°C to isolate the pure amine as a clear to light-yellow oil.

Protocol Step1 1. Quality Control (19F & 1H NMR) Step2 2. Purification (Vacuum Distillation) Step1->Step2 Impurities > 2% Step3 3. Inert Transfer (Schlenk Line / Glovebox) Step1->Step3 Purity > 98% Step2->Step3 Purified Product Step4 4. Long-Term Storage (Argon, -20°C, Dark) Step3->Step4 Sealed Ampoule

Fig 2: Self-validating workflow for the handling and storage of fluoropyridines.

References

  • [SAFETY DATA SHEET - 2-Amino-5-fluoropyridine] - Fisher Scientific
  • [Preventing side reactions in nucleophilic substitutions of fluoropyridines] - Benchchem
  • [Chemistry Of Heterocyclic Compounds: Pyridine And Its Derivatives] - VDOC.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Fluorinated Pyridine Catalysts: Mechanistic Insights and Experimental Workflows

Introduction The transition from traditional transition-metal catalysis to advanced organocatalysis has been significantly accelerated by the development of fluorinated pyridine derivatives. For researchers and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The transition from traditional transition-metal catalysis to advanced organocatalysis has been significantly accelerated by the development of fluorinated pyridine derivatives. For researchers and drug development professionals, understanding the subtle stereoelectronic and noncovalent interactions of these catalysts—such as the fluorine gauche effect, charge-transfer (CT) complex formation, and halogen bonding—is critical for designing highly selective, self-validating synthetic workflows. This guide objectively compares the mechanistic paradigms and experimental performance of fluorinated pyridine catalysts against their non-fluorinated counterparts.

Mechanistic Paradigms of Fluorinated Pyridine Catalysts

The Fluorine-Iminium Gauche Effect

In enantioselective organocatalysis, controlling the torsional rotation of intermediates is paramount. Fluorinated 4-(dimethylamino)pyridine (DMAP) analogs leverage the1 to predictably restrict molecular conformation[1]. When the pyridine nitrogen is protonated or acylated, it generates an electropositive center vicinal to the fluorine atom. This stereoelectronic interaction forces the molecule into a specific gauche conformation, acting as an "induced fit" mechanism that enhances spatial shielding and enantioselectivity during nucleophilic additions[1].

Charge-Transfer (CT) Complexes and Solvent-Switched Selectivity

Traditionally, benzylic fluorination required dedicated transition-metal catalysts to generate carbon-centered radicals. However, recent breakthroughs demonstrate that combining Selectfluor with DMAP forms a potent 2 capable of inducing single-electron oxidation[2]. The reactivity of this complex is entirely dictated by the solvent:

  • Aqueous Conditions (Acetone/Water): Promotes decarboxylative fluorination via a single-electron transfer (SET) oxidation pathway[2].

  • Non-Aqueous Conditions (MeCN): Shifts the mechanism toward direct benzylic C(sp3)–H bond fluorination, yielding α-fluoro-α-arylacetic acids cleanly[2].

Halogen Bonding in Ag(I)-Initiated Radical Fluorinations

Fluorinated pyridines also serve as sophisticated ligands in metal-mediated radical fluorinations. Simple pyridines engage in 3 with Selectfluor, forming a[N···F···N]⁺ intermediate[3]. This noncovalent interaction effectively alters the single-electron reduction potential of Selectfluor. Consequently, it lowers the activation barrier for Ag(I)-catalyzed reduction, generating the active diazabicyclo radical cation required for C–H abstraction[3].

Charge-Enhanced Reactivity

To overcome the air and moisture sensitivity of transition-metal catalysts, 4 have been developed[4]. The addition of the trifluoroborate group significantly enhances the localized charge, creating highly stable organocatalysts that maintain robust reactivity in low-polarity solvents under ambient conditions[4].

Visualizing the Catalytic Workflows

G Start Phenylacetic Acid Derivative Reagents Selectfluor + DMAP (Charge-Transfer Complex) Start->Reagents Premixing Aq Aqueous Media (Acetone/Water 1:1) Reagents->Aq Solvation NonAq Non-Aqueous Media (MeCN) Reagents->NonAq Solvation MechAq Single-Electron Oxidation (Decarboxylation) Aq->MechAq MechNonAq Direct Benzylic C(sp3)-H Fluorination NonAq->MechNonAq ProdAq Decarboxylated Fluoroalkane MechAq->ProdAq F-atom transfer ProdNonAq α-Fluoro-α-arylacetic acid MechNonAq->ProdNonAq F-atom transfer

Workflow of solvent-dependent selectivity in DMAP/Selectfluor-mediated fluorination.

G Ag Ag(I) Catalyst Complex [N···F···N]+ Halogen Bond Complex Ag->Complex Py Fluorinated Pyridine Ligand Py->Complex Sel Selectfluor Sel->Complex SET Single-Electron Transfer (SET) Complex->SET Lowered Reduction Potential Radical TEDA Radical Cation + Ag(II) SET->Radical Prod Fluorinated Product Radical->Prod C-H Abstraction & F-Transfer

Halogen bonding network facilitating Ag(I)-initiated radical fluorination.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of various pyridine-based catalytic systems, highlighting how fluorination and complexation dictate the reaction outcome.

Catalyst SystemSubstrateReaction MediaPrimary MechanismTarget ProductYield / Selectivity
DMAP + Selectfluor 2-(4-fluorophenyl)acetic acidAcetone/Water (1:1)SET DecarboxylationDecarboxylated Fluoroalkane~70-85% (High Selectivity)
DMAP + Selectfluor 2-(4-fluorophenyl)acetic acidMeCN (Anhydrous)Direct C(sp3)–H Abstractionα-Fluoro-α-arylacetic acid>80% (High Selectivity)
Fluorinated Pyridine + Ag(I) Alkyl BenzenesMeCN/H₂OHalogen-Bond Directed SETMonofluorinated Benzylic C–HVariable (Tuned by pyridine electronics)
Pyridyl Trifluoroborates α,β-unsaturated aldehydesLow-polarity solventsCharge-Enhanced OrganocatalysisFunctionalized AdductsHigh TON, Ambient Stability

Step-by-Step Experimental Protocols

Protocol 1: Solvent-Switched Benzylic Fluorination via DMAP/Selectfluor CT Complex

This protocol details the metal-free generation of carbon-centered radicals using a charge-transfer complex.

  • Step 1: Substrate and Reagent Premixing

    • Action: Dissolve the phenylacetic acid derivative (1.0 equiv) and Selectfluor (1.2 - 3.0 equiv) in the chosen solvent before adding DMAP.

    • Causality: "Delayed addition" experiments prove that premixing is mandatory. Mixing Selectfluor and DMAP in the absence of the substrate leads to the rapid formation and subsequent degradation of N-fluorinated DMAP derivatives, effectively killing the catalytic cycle[2].

  • Step 2: Solvent-Directed Pathway Selection

    • Action: For decarboxylative fluorination, utilize an Acetone/Water (1:1) mixture with 3.0 equiv Selectfluor and 2.0 equiv DMAP at 70 °C. For direct α-fluorination, use anhydrous Acetonitrile (MeCN) with 1.2 equiv Selectfluor and 2.0 equiv DMAP at room temperature[2].

    • Causality: Water stabilizes the single-electron oxidation (SET) necessary for decarboxylation. Anhydrous conditions suppress this pathway, forcing the CT complex to act as a hydrogen atom transfer (HAT) reagent for direct C(sp3)–H abstraction[2].

  • Step 3: Self-Validation Check (In Situ NMR)

    • Action: Before aqueous workup, spike the crude mixture with dimethyl maleate as an internal standard.

    • Validation: Acquire a ¹H and ¹⁹F NMR spectrum using a Teflon insert. The presence of a DMAP·HF adduct alongside the target α-fluoro-α-arylacetic acid (or decarboxylated fluoroalkane) self-validates that the CT mechanism proceeded correctly without transition-metal contamination[2].

Protocol 2: Ag(I)-Initiated Radical Fluorination Modulated by Fluorinated Pyridines

This protocol utilizes halogen bonding to lower the activation energy of single-electron transfer.

  • Step 1: Catalyst Complexation

    • Action: Combine catalytic Ag(I) (e.g., AgNO₃) with a fluorinated pyridine ligand in MeCN at room temperature.

    • Causality: The electron-withdrawing fluorine atoms on the pyridine ring prevent the over-oxidation of the silver center while pre-organizing the nitrogen lone pair to act as a halogen bond acceptor[3].

  • Step 2: Halogen Bond Formation and Activation

    • Action: Add Selectfluor (1.5 equiv) to the mixture.

    • Causality: The fluorinated pyridine forms a[N···F···N]⁺ halogen bond with Selectfluor. This interaction alters the single-electron reduction potential, effectively lowering the activation energy required for Ag(I) to reduce Selectfluor into the active TEDA radical cation[3].

  • Step 3: Self-Validation Check (Spectroscopic Interrogation)

    • Action: Monitor the reaction via Multinuclear Correlation NMR.

    • Validation: Conduct a[¹H, ¹⁹F]-HOESY experiment on the live reaction mixture. The observation of spectroscopic cross-peaks between the pyridine protons and the Selectfluor fluorine atom self-validates the formation of the critical halogen-bonded intermediate prior to product isolation[3].

Sources

Comparative

A Comparative Guide to the Structural Validation of 6-fluoro-N,N-dimethylpyridin-2-amine

In the landscape of pharmaceutical and materials science research, the unequivocal structural confirmation of novel chemical entities is a cornerstone of progress. For molecules like 6-fluoro-N,N-dimethylpyridin-2-amine,...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, the unequivocal structural confirmation of novel chemical entities is a cornerstone of progress. For molecules like 6-fluoro-N,N-dimethylpyridin-2-amine, a versatile substituted pyridine building block, an accurate three-dimensional atomic arrangement is paramount for understanding its reactivity, predicting its biological activity, and ensuring intellectual property claims. This guide provides an in-depth comparison of analytical techniques for its structural validation, anchored by the definitive power of Single-Crystal X-ray Crystallography.

The Gold Standard: Unambiguous Structure by X-ray Crystallography

Single-crystal X-ray crystallography stands as the unparalleled method for determining the precise three-dimensional structure of a molecule.[1][2] The technique provides direct evidence of atomic connectivity, bond lengths, bond angles, and stereochemistry, leaving no room for ambiguity. By diffracting X-rays off a well-ordered crystal lattice, a unique electron density map is generated, which is then interpreted to build an exact atomic model.[1]

While a public crystal structure for 6-fluoro-N,N-dimethylpyridin-2-amine is not currently available in open-access repositories like the Crystallography Open Database (COD) or the Cambridge Structural Database (CSD), this section outlines the definitive workflow to obtain it.[3][4][5]

Experimental Protocol: From Powder to Picture

1. Crystal Growth (The Art of Patience):

  • Causality: The primary challenge in X-ray crystallography is often growing a single, high-quality crystal suitable for diffraction. This requires creating a supersaturated solution from which the molecule can slowly precipitate in an ordered lattice.

  • Methodology - Slow Evaporation:

    • Dissolve 5-10 mg of purified 6-fluoro-N,N-dimethylpyridin-2-amine in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetonitrile, or a mixture like dichloromethane/hexanes). The solvent choice is critical; ideal solvents dissolve the compound well when hot but poorly when cold.

    • Transfer the solution to a small, clean vial.

    • Cover the vial with a cap, pierced with a few small holes using a needle. This allows for slow solvent evaporation over several days to weeks at room temperature.

    • Monitor the vial for the formation of small, well-defined single crystals.

2. Data Collection and Structure Solution:

  • Causality: Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays. The resulting diffraction pattern contains the information necessary to reconstruct the molecular structure.

  • Methodology:

    • A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.

    • The crystal is placed in a modern X-ray diffractometer (e.g., a Bruker APEXII CCD).

    • A full sphere of diffraction data is collected, often at a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • The structure is solved using direct methods software (e.g., SHELXTL) and refined to yield a final, validated structural model.[6] Automated validation checks are crucial to ensure the quality and consistency of the final structure.[7]

Workflow: Single-Crystal X-ray Crystallography

Xray_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination A Purified Compound (>98% purity) B Solvent Screening A->B C Crystal Growth (e.g., Slow Evaporation) B->C D Crystal Mounting C->D E X-ray Diffraction Data Collection D->E F Data Reduction & Correction E->F G Structure Solution (e.g., Direct Methods) F->G H Structural Refinement G->H I Structure Validation (checkCIF) H->I J Final Structure (CIF File) I->J

Caption: Workflow for definitive structure determination.

Complementary & Comparative Techniques

While X-ray crystallography provides the ultimate structural answer, other spectroscopic techniques offer crucial, complementary information. They are essential for routine characterization, purity assessment, and providing evidence of structure when suitable crystals cannot be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the connectivity and chemical environment of atoms in a molecule.[8] For 6-fluoro-N,N-dimethylpyridin-2-amine, a suite of NMR experiments would be highly informative.

  • ¹H NMR: Would confirm the number and connectivity of protons. The aromatic protons on the pyridine ring would appear in a characteristic downfield region (typically δ 7.1-8.8 ppm), with their splitting patterns revealing their relative positions.[8] The N,N-dimethyl groups would appear as a singlet in the upfield region.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.[8]

  • ¹⁹F NMR: This is particularly valuable for fluorinated compounds. A single resonance would confirm the presence of one fluorine atom, and its chemical shift would be indicative of its electronic environment on the pyridine ring.[9]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the precise connectivity, for instance, by showing correlations between the dimethyl protons and their attached carbon.

Limitation: While powerful, NMR alone can sometimes be ambiguous in distinguishing between certain isomers without extensive 2D experiments and analysis. It provides connectivity information but not the precise bond lengths and angles that crystallography delivers.

Mass Spectrometry (MS)

Mass spectrometry is a primary tool for determining the molecular weight of a compound and can offer structural clues through fragmentation analysis.[10]

  • High-Resolution MS (HRMS): This would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₇H₉FN₂).

  • Fragmentation Pattern: In electron ionization (EI) or tandem mass spectrometry (MS/MS), the molecule breaks apart in a predictable manner. For 6-fluoro-N,N-dimethylpyridin-2-amine, a characteristic fragmentation would be the α-cleavage next to the amine nitrogen, resulting in the loss of a methyl group.[11][12] The stability of the pyridine ring would likely result in a prominent molecular ion peak.

Limitation: Mass spectrometry confirms the molecular formula and suggests structural motifs through fragmentation, but it cannot differentiate between positional isomers (e.g., 6-fluoro vs. 4-fluoro or 5-fluoro isomers) as fragments can be identical or rearrange.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method for identifying the presence of specific functional groups in a molecule.

  • Expected Signals: The IR spectrum of 6-fluoro-N,N-dimethylpyridin-2-amine would show characteristic absorption bands for:

    • Aromatic C-H stretching (~3000-3100 cm⁻¹)

    • Aliphatic C-H stretching from the methyl groups (~2850-2960 cm⁻¹)

    • Aromatic C=C and C=N stretching vibrations in the pyridine ring (~1400-1600 cm⁻¹)

    • A strong C-F stretching band, which is a key diagnostic peak.

Limitation: IR spectroscopy confirms the presence of the expected functional groups but provides very little information about how they are connected. It is a tool for functional group identification, not for complete structural elucidation.

Comparative Summary

TechniqueInformation ProvidedSample StateCertainty of StructureKey Advantage
X-ray Crystallography Unambiguous 3D structure, bond lengths, bond angles, stereochemistry, packing.[1]Single CrystalAbsoluteDefinitive, "gold standard" proof of structure.
NMR Spectroscopy Atomic connectivity, chemical environment, number of unique nuclei (¹H, ¹³C, ¹⁹F).[8][13]SolutionHigh (with 2D NMR)Provides detailed structural information in solution.
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentation patterns.[10][14]Gas/SolutionLow (for isomers)High sensitivity and accurate mass determination.
Infrared Spectroscopy Presence of specific functional groups (e.g., C-F, C=N, C-H).Solid/LiquidVery LowFast, simple, and good for functional group confirmation.

Conclusion

For the absolute validation of the structure of 6-fluoro-N,N-dimethylpyridin-2-amine, single-crystal X-ray crystallography is the indispensable gold standard. It provides a definitive and irrefutable three-dimensional model of the molecule. However, a comprehensive characterization relies on the synergistic use of multiple techniques. NMR spectroscopy provides robust evidence of the molecular structure in solution, mass spectrometry confirms the elemental composition and molecular weight, and IR spectroscopy quickly verifies the presence of key functional groups. Together, these methods provide a self-validating system that ensures the identity, purity, and precise structure of the compound, a critical requirement for researchers, scientists, and drug development professionals.

References

  • Crystallography Open Database. (n.d.). Retrieved from [Link]3]

  • Lavecchia, A., & Di Giovanni, C. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 771-782.[1][15]

  • Malet-Martino, M., & Martino, R. (2002). Nuclear magnetic resonance spectroscopy is a technique that may be used noninvasively to follow the intracellular metabolism of fluorinated antimetabolites such as 5-fluorouracil (FUra) and 5-fluorouridine. Biochimie, 84(9), 871-884.[9]

  • Gražulis, S., Daškevič, A., Merkys, A., Chateigner, D., Lutterotti, L., Quirós, M., ... & Le Bail, A. (2012). Crystallography Open Database (COD): an open-access collection of crystal structures. Nucleic acids research, 40(D1), D420-D427.[16]

  • Lyčka, A. (2002). 15N NMR Spectroscopy in Structural Analysis. Current Organic Chemistry, 6(1), 35-66.[13]

  • Royal Society of Chemistry. (2024). Investigating valence orbitals and cationic structure of 2,6-difluoropyridine via high-resolution VUV-MATI spectroscopy and Franck–Condon simulations. Physical Chemistry Chemical Physics.[17]

  • Gražulis, S., Chateigner, D., Downs, R. T., Yokochi, A. F., Quirós, M., Lutterotti, L., ... & Le Bail, A. (2009). Crystallography Open Database—an open-access collection of crystal structures. Journal of Applied Crystallography, 42(4), 726-729.[18]

  • McMaster University Libraries. (n.d.). Crystallography Open Database. Retrieved from [Link]]

  • Wiley. (2018). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. Journal of Heterocyclic Chemistry.[19]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]4]

  • re3data.org. (2026). Cambridge Structural Database. Retrieved from [Link]5]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.[7]

  • Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S5), 1073-1087.[2]

  • Smart, O. S., Womack, T. O., & Flärdh, M. (2018). Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D: Structural Biology, 74(3), 194-207.[20]

  • Prasain, J. K. (2009). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham.[10]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]11]

  • Chen, G. S., & Chen, C. Y. (2025). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Applied Sciences.[12]

  • Powers, D. G., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(26), 9451-9463.[21][22]

  • Dai, J., et al. (2012). 6-Methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3466.[6]

  • Petreska Stanoeva, J., Stefova, E., Cvetanoska, M., & Bogdanov, J. (2022). Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and N-oxides in Boraginaceae species from Macedonia using LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 69-83.[23]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]14]

  • Fu, W. W., Liu, Y., Huang, G., & Zhu, X. M. (2013). 4,6-Dimethylpyrimidin-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 69(1), o32.[24]

  • Zhang, R. Z., Lu, M., & Xu, Y. G. (2025). Synthesis and Properties of N2,N6-Dimethyl-N2,N4,N6,3,5-Pentanitro-2,4,6-Pyridinetriamine. Chinese Journal of Energetic Materials, 33(5), 455-461.[25]

Sources

Validation

Comparative Application Guide: 6-Fluoro-N,N-dimethylpyridin-2-amine in Targeted Drug Discovery

As an application scientist bridging the gap between raw chemical synthesis and late-stage drug development, I frequently evaluate the strategic utility of halogenated building blocks. In modern medicinal chemistry, 6-fl...

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist bridging the gap between raw chemical synthesis and late-stage drug development, I frequently evaluate the strategic utility of halogenated building blocks. In modern medicinal chemistry, 6-fluoro-N,N-dimethylpyridin-2-amine (CAS: 909187-41-3) has emerged as a highly privileged scaffold.

This guide objectively compares the performance of 6-fluoro-N,N-dimethylpyridin-2-amine (6-F-N,N-DMPA) against its structural alternatives—such as 6-chloro-N,N-dimethylpyridin-2-amine and 6-fluoro-pyridin-2-amine—and provides field-proven experimental protocols for its application in oncology, neurodegeneration, and inflammatory disease research.

Mechanistic Reactivity & Synthesis Comparison

When designing a synthetic route for complex heteroaryl therapeutics, the choice of the starting pyridine building block dictates the efficiency of downstream functionalization. 6-F-N,N-DMPA offers a unique synergistic effect between its two substituents:

  • The N,N-Dimethyl Group: Acts as a powerful Directed Metalation Group (DMG) for Directed ortho-Lithiation (DoM) while simultaneously masking the primary amine to prevent unwanted hydrogen bonding or N-deprotonation.

  • The Fluorine Atom: Highly electronegative, it acidifies the adjacent C5 proton via a strong inductive (-I) effect, ensuring highly regioselective lithiation. Furthermore, fluorine is the premier leaving group for Nucleophilic Aromatic Substitution (SNAr) on electron-deficient rings, as it exceptionally stabilizes the Meisenheimer complex intermediate.

Performance Comparison
Building BlockDoM Regioselectivity (C5)Typical DoM YieldSNAr Relative RateBBB Permeability (LogBB proxy)
6-F-N,N-DMPA Excellent (Synergistic -I effect)>85%Very FastHigh (No H-bond donors)
6-Cl-N,N-DMPA Moderate (Weaker -I effect)50–60%SlowHigh (No H-bond donors)
6-F-PA (Primary Amine) Poor (Requires N-protection)<30% (Unprotected)FastLow (Two H-bond donors)

Causality in Choice: Attempting DoM on the primary amine (6-F-PA) results in the organolithium reagent being consumed by the acidic N-H protons, requiring wasteful excess base or tedious protection/deprotection steps. Conversely, substituting fluorine for chlorine (6-Cl-N,N-DMPA) drastically reduces the rate of late-stage SNAr macrocyclization, often requiring harsh heating that degrades sensitive intermediates. 6-F-N,N-DMPA bypasses both bottlenecks.

Application in Oncology: BCL6 BTB Domain Inhibitors

In oncology, 6-F-N,N-DMPA is a critical precursor for synthesizing tricyclic inhibitors targeting the BCL6 BTB domain protein-protein interaction[1]. BCL6 is a transcriptional repressor heavily implicated in the pathogenesis of Diffuse Large B-Cell Lymphoma (DLBCL)[2].

By utilizing 6-F-N,N-DMPA, chemists can perform late-stage SNAr with complex amines to build the tricyclic core. The N,N-dimethyl moiety is not just a synthetic handle; pharmacodynamically, it is perfectly sized to occupy a specific hydrophobic pocket within the BCL6 BTB domain, sterically blocking the recruitment of co-repressors like SMRT/NCOR and BCOR[1].

BCL6_Pathway BCL6 BCL6 BTB Domain CoRep Co-repressors (SMRT/NCOR, BCOR) BCL6->CoRep Recruits TargetGenes Target Genes (ATR, TP53, CDKN1A) CoRep->TargetGenes Represses Transcription Apoptosis Apoptosis / Cell Cycle Arrest TargetGenes->Apoptosis Restored Expression Inhibitor Tricyclic Inhibitor (6-F-N,N-DMPA Derived) Inhibitor->BCL6 Blocks Interaction

BCL6 BTB Domain Inhibition Pathway.

Application in Neurodegeneration: Tau Aggregate Imaging

In neurodegeneration, 6-F-N,N-DMPA is utilized to synthesize heteroaryl tracers for detecting Tau aggregates in Alzheimer's disease[3].

For Central Nervous System (CNS) applications, crossing the Blood-Brain Barrier (BBB) is the primary hurdle. The N,N-dimethylation of the pyridine amine removes two hydrogen-bond donors, significantly increasing the lipophilicity of the final tracer. Furthermore, the fluorine atom serves as an ideal handle for late-stage[18F] isotopic exchange, allowing the molecule to function as a highly sensitive Positron Emission Tomography (PET) imaging agent[3].

Tau_Tracer Precursor 6-Fluoro-N,N-dimethylpyridin-2-amine (Precursor Core) Radiolabeling [18F] Fluorination / Isotopic Exchange Precursor->Radiolabeling Synthesis Tracer [18F]-Heteroaryl Tracer Radiolabeling->Tracer Yields BBB Blood-Brain Barrier (BBB) Penetration (Enhanced by N,N-dimethyl) Tracer->BBB Administered Tau Tau Aggregate Binding (PET Imaging) BBB->Tau Targets

Logical workflow of Tau PET tracer design using 6-F-N,N-DMPA.

(Note: Beyond oncology and neurology, this scaffold has also been successfully employed in the synthesis of kinase inhibitors targeting TNF-α, IL-1β, IL-6, and IL-8 mediated inflammatory diseases[4].)

Experimental Protocols & Validation

The following is a self-validating, step-by-step methodology for the Directed ortho-Lithiation (DoM) and subsequent iodination of 6-F-N,N-DMPA. This is the foundational C-H activation step used to build the complex tricyclic cores cited in the BCL6 inhibitor literature[2].

Protocol: Regioselective C5-Iodination via DoM

Reagents:

  • 6-Fluoro-N,N-dimethylpyridin-2-amine (1.0 eq)

  • n-Butyllithium (2.5 M in hexanes, 2.2 eq)

  • PMDTA (1,1,4,7,7-pentamethyldiethylenetriamine) (2.2 eq)

  • Iodine (resublimed, 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • System Preparation: Purge a flame-dried round-bottom flask with Argon. Add 6-fluoro-N,N-dimethylpyridin-2-amine (1.00 g, 7.14 mmol) and anhydrous THF (15 mL).

  • Chelation Agent Addition: Inject PMDTA (2.64 mL, 12.63 mmol) into the stirring solution.

    • Causality: PMDTA is critical. It breaks down the stable hexameric aggregates of n-BuLi into highly reactive monomers, drastically increasing the kinetic basicity required to deprotonate the C5 position efficiently[2].

  • Cryogenic Lithiation: Cool the reaction mixture to strictly -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (5.05 mL, 12.63 mmol) dropwise. Stir at -78 °C for 1.5 hours.

    • Causality: Temperature control is non-negotiable. If the temperature rises above -60 °C, the highly reactive ortho-lithiated fluoropyridine will eliminate LiF to form a transient pyridyne (aryne) intermediate, leading to catastrophic polymerization and zero yield of the desired product.

  • Electrophilic Quench: Dissolve resublimed iodine (2.92 g, 11.49 mmol) in anhydrous THF (3.0 mL) and add the solution dropwise to the -78 °C mixture.

  • Workup: Allow the reaction to warm to 0 °C. Quench with saturated aqueous NH₄Cl. Add saturated aqueous Na₂S₂O₃ to reduce any unreacted iodine (indicated by the disappearance of the dark brown color). Extract with Ethyl Acetate, dry over MgSO₄, and concentrate under vacuum.

References

  • Substituted heteroaryls as inhibitors of the BCL6 BTB domain protein-protein interaction.
  • Tricyclic inhibitors of the bcl6 btb domain protein-protein interaction and uses thereof.
  • Heteroaryl compounds and uses thereof.
  • Phthalazine, aza- and diaza-phthalazine compounds and methods of use.

Sources

Comparative

A Comparative Guide to Pyridine-Based Organocatalysts: Benchmarking 6-fluoro-N,N-dimethylpyridin-2-amine Against Established Catalysts

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, organocatalysis has emerged as a powerful and sustainable alternative to traditional metal-based catalysis. Am...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, organocatalysis has emerged as a powerful and sustainable alternative to traditional metal-based catalysis. Among the diverse array of organocatalysts, pyridine derivatives have carved out a significant niche, particularly as nucleophilic catalysts in a wide range of transformations, most notably in acylation reactions. The seminal discovery of the remarkable catalytic prowess of 4-(Dimethylamino)pyridine (4-DMAP) spurred the development of a plethora of pyridine-based catalysts. This guide provides a comparative analysis of a lesser-explored derivative, 6-fluoro-N,N-dimethylpyridin-2-amine, benchmarking its predicted performance against the well-established organocatalysts 4-DMAP and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

This analysis is grounded in the fundamental principles of physical organic chemistry, leveraging established mechanistic understanding to forecast the catalytic potential of 6-fluoro-N,N-dimethylpyridin-2-amine in the absence of direct comparative experimental data in the current body of scientific literature.

The Archetype of Nucleophilic Pyridine Catalysis: 4-(Dimethylamino)pyridine (4-DMAP)

The catalytic efficacy of 4-DMAP in acylation reactions is a cornerstone of organocatalysis. Its mechanism hinges on its ability to act as a potent nucleophile, readily attacking an acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is a significantly more powerful acylating agent than the parent anhydride, leading to dramatic rate accelerations.

The catalytic cycle of 4-DMAP in an acylation reaction can be visualized as follows:

DMAP Catalytic Cycle cluster_0 Catalytic Cycle Acylating_Agent R-C(O)-O-C(O)-R (Acid Anhydride) N_Acylpyridinium [R-C(O)-DMAP]+ (N-Acylpyridinium Intermediate) Acylating_Agent->N_Acylpyridinium + DMAP DMAP 4-DMAP Ester R-C(O)-OR' (Ester Product) N_Acylpyridinium->Ester + R'-OH Alcohol R'-OH (Alcohol) Ester->DMAP + [R-C(O)O]- + H+ Protonated_DMAP [DMAP-H]+ Base Base (e.g., Et3N) Protonated_Base [Base-H]+

Figure 1: Catalytic cycle of 4-DMAP in the acylation of an alcohol.

The key to 4-DMAP's high activity lies in the electron-donating nature of the dimethylamino group at the 4-position, which significantly increases the nucleophilicity of the pyridine nitrogen. This electronic effect stabilizes the positive charge in the N-acylpyridinium intermediate through resonance, making it a more favorable and reactive species.

A Non-Amine Superbase Competitor: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

DBU is a non-nucleophilic, sterically hindered amidine base that is a powerful tool in organic synthesis.[1] Unlike 4-DMAP, which primarily acts as a nucleophilic catalyst in acylations, DBU's catalytic activity in many reactions stems from its strong basicity (pKa of the conjugate acid is ~13.5 in DMSO).[1] It is an excellent catalyst for a variety of reactions including eliminations, condensations, and polymerizations.[1]

In the context of acylation, DBU can act as a Brønsted base, deprotonating the alcohol to form a more nucleophilic alkoxide, which then attacks the acylating agent. This "base catalysis" pathway is distinct from the "nucleophilic catalysis" of 4-DMAP.

Theoretical Benchmarking of 6-fluoro-N,N-dimethylpyridin-2-amine

In the absence of direct experimental data on the catalytic performance of 6-fluoro-N,N-dimethylpyridin-2-amine, we can predict its activity based on fundamental electronic and steric principles.

Electronic Effects:

  • Fluorine Substituent: The fluorine atom at the 6-position is a strongly electron-withdrawing group due to its high electronegativity. This inductive effect will decrease the electron density on the pyridine ring, thereby reducing the nucleophilicity of the ring nitrogen. A decrease in nucleophilicity will slow down the initial attack on the acylating agent, which is a critical step in the catalytic cycle. Fluorine substitution is known to lower the basicity of amines.[2]

  • N,N-dimethylamino Group Position: The positioning of the N,N-dimethylamino group at the 2-position, as opposed to the 4-position in DMAP, is crucial. While the amino group is electron-donating through resonance, its ability to stabilize the positive charge on the pyridinium nitrogen in the N-acyl intermediate is significantly less effective from the 2-position compared to the 4-position. In the 4-substituted isomer, the positive charge can be delocalized directly onto the amino nitrogen through a quinoidal resonance structure, a highly stabilizing contributor. This direct resonance stabilization is not possible for the 2-substituted isomer.

Steric Effects:

The N,N-dimethylamino group at the 2-position is adjacent to the catalytically active nitrogen atom. This will create steric hindrance, potentially impeding the approach of the acylating agent and the subsequent attack of the alcohol on the N-acylpyridinium intermediate. Substituents in the 2-position of the pyridine ring have been shown to be detrimental to both the catalytic activity and the stability of the corresponding acetylpyridinium cations.[3][4]

Predicted Catalytic Performance:

Based on this analysis, it is predicted that 6-fluoro-N,N-dimethylpyridin-2-amine will be a significantly less effective acylation catalyst than 4-DMAP . The combination of the electron-withdrawing fluorine atom and the suboptimal positioning of the electron-donating amino group, along with increased steric hindrance, will likely lead to a much slower reaction rate.

Comparative Performance Overview

The following table provides a qualitative and quantitative comparison of the catalysts discussed. The performance of 6-fluoro-N,N-dimethylpyridin-2-amine is a projection based on the theoretical analysis.

CatalystClassMechanism in AcylationRelative Catalytic Activity (Predicted for 6-fluoro-N,N-dimethylpyridin-2-amine)Key Features
4-(Dimethylamino)pyridine (4-DMAP) Pyridine-basedNucleophilicHighHighly efficient, well-established, versatile.[5]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) AmidineBrønsted BaseModerate to High (reaction dependent)Strong, non-nucleophilic base, widely used in various transformations.[1]
6-fluoro-N,N-dimethylpyridin-2-amine Pyridine-basedNucleophilic (predicted)Low (predicted)Electron-deficient pyridine ring, sterically hindered catalytic center.

Experimental Protocol for Catalyst Benchmarking

To empirically validate the predicted performance of 6-fluoro-N,N-dimethylpyridin-2-amine, the following general experimental protocol for the acylation of a secondary alcohol can be employed. This protocol allows for a direct comparison of catalytic activity under standardized conditions.

Materials:

  • Secondary alcohol (e.g., 1-phenylethanol)

  • Acylating agent (e.g., acetic anhydride)

  • Organocatalyst (4-DMAP, DBU, or 6-fluoro-N,N-dimethylpyridin-2-amine)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Inert gas (e.g., nitrogen or argon)

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • To a clean, dry, and inerted reaction vessel, add the secondary alcohol (1.0 mmol), the anhydrous solvent (5 mL), and the internal standard (0.5 mmol).

  • Add the organocatalyst (0.1 mmol, 10 mol%).

  • Stir the mixture at a constant temperature (e.g., 25 °C).

  • Initiate the reaction by adding the acylating agent (1.2 mmol).

  • Monitor the reaction progress over time by taking aliquots from the reaction mixture at regular intervals.

  • Quench the reaction in the aliquots (e.g., by adding a small amount of a primary amine like piperidine).

  • Analyze the quenched aliquots by Gas Chromatography (GC) to determine the conversion of the starting material and the yield of the ester product.

Experimental Workflow Start Prepare Reaction Mixture (Alcohol, Solvent, Internal Standard) Add_Catalyst Add Organocatalyst (10 mol%) Start->Add_Catalyst Initiate_Reaction Add Acylating Agent Add_Catalyst->Initiate_Reaction Monitor_Reaction Monitor by GC Analysis (Take aliquots over time) Initiate_Reaction->Monitor_Reaction Data_Analysis Plot Conversion vs. Time Monitor_Reaction->Data_Analysis Conclusion Determine Relative Catalytic Activity Data_Analysis->Conclusion

Figure 2: General experimental workflow for benchmarking organocatalyst performance in acylation.

Conclusion

While 4-DMAP remains the gold standard for nucleophilic pyridine-based catalysis in acylation reactions, the exploration of novel derivatives is essential for expanding the toolkit of the modern synthetic chemist. Based on a thorough analysis of electronic and steric effects, 6-fluoro-N,N-dimethylpyridin-2-amine is predicted to be a substantially less active catalyst than 4-DMAP. The electron-withdrawing nature of the fluorine substituent and the unfavorable positioning of the dimethylamino group for resonance stabilization of the key N-acylpyridinium intermediate are the primary contributing factors.

This theoretical assessment underscores the importance of the 4-aminopyridine scaffold for high catalytic activity and highlights a potential area for future experimental investigation. The provided benchmarking protocol offers a clear and reproducible method for researchers to empirically test this prediction and to evaluate the catalytic potential of other novel organocatalysts.

References

  • Hassner, A., Krepski, L. R., & Alexanian, V. (1978). Aminopyridines as acylation catalysts for tertiary alcohols. Tetrahedron, 34(14), 2069-2076.
  • Ishihara, K., & Nakashima, D. (2006). New Class of Pyridine Catalyst Having a Conformation Switch System: Asymmetric Acylation of Various sec-Alcohols. The Journal of Organic Chemistry, 71(18), 6933-6943.
  • Naves, Y. R., & Ardizio, P. (1954). [Acetylation of tertiary alcohols in the presence of pyridine]. Annales pharmaceutiques francaises, 12(6), 471-476.
  • Brand, M., & Waser, J. (2018).
  • García-Muñoz, S., & Foubelo, F. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews.
  • Sperry, J. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3439.
  • Housecroft, C. E. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
  • Caselli, A., & Gallo, E. (2014). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. European Journal of Inorganic Chemistry, 2014(25), 4095-4109.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Wang, Y., et al. (2021). Chiral 4-Aryl-pyridine-N-oxide Nucleophilic Catalysts: Design, Synthesis, and Application in Acylative Dynamic Kinetic Resolution.
  • Zipse, H., et al. (2005). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP= 4-(Dimethylamino) pyridine). Chemistry–A European Journal, 11(16), 4751-4757.
  • Kieffer, M. E., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(5), 1530-1538.
  • Amrollahi, M. A., & Emtiazi, H. (2014). Synthesis of Fluorinated Pyridines as 19F NMR pH Indicators. Journal of Advances in Chemistry, 9(1), 1779-1783.
  • Quora. How many electrons does pyridine donate?. Available at: [Link]

  • Shi, C., et al. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. European Journal of Medicinal Chemistry, 178, 352-364.
  • Papai, M., & Veszprémi, T. (2017). Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes. Dalton Transactions, 46(43), 14881-14890.
  • Shinkai, S., et al. (1980). Synthesis of new dialkylaminopyridine acylation catalysts and their attachment to insoluble polymer supports. Journal of the Chemical Society, Perkin Transactions 1, 244-249.
  • Gentry, E. C., & Knowles, R. R. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 144(51), 23366-23372.
  • Kim, H., & Lee, C. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Journal of the American Chemical Society, 141(39), 15584-15589.
  • Held, I., Villinger, A., & Zipse, H. (2005). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Synthesis, 2005(09), 1425-1430.
  • Chem LibreTexts. Electron-donating and -withdrawing Groups. Available at: [Link]

  • Zipse, H. (2006). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Synlett, 2006(12), 1875-1888.
  • Grotenhuis, P. A. M., & Pfeffer, P. E. (1986). Process for the preparation of fluorinated pyridines.
  • Kumar, A., & Kumar, S. (2015). Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. RSC Advances, 5(104), 85633-85637.
  • Patel, H. M., et al. (2015). Designing and Synthesis of N-(6-phenylpyridin-2-yl) Pyridine-2-amine Derivatives as a Novel Antimicrobial Agent. Journal of Applicable Chemistry, 4(2), 565-572.
  • Zhang, R., Lu, M., & Xu, Y. (2025). Synthesis and Properties of N2,N6-Dimethyl-N2,N4,N6,3,5-Pentanitro-2,4,6-Pyridinetriamine.

Sources

Validation

Cross-Validation of Analytical Methods for 6-Fluoro-N,N-dimethylpyridin-2-amine: UHPLC-UV vs. 19F qNMR

Executive Summary & Analytical Target Profile (ATP) The compound 6-fluoro-N,N-dimethylpyridin-2-amine (CAS 909187-41-3) has emerged as a critical structural building block in the synthesis of advanced therapeutics, parti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Target Profile (ATP)

The compound 6-fluoro-N,N-dimethylpyridin-2-amine (CAS 909187-41-3) has emerged as a critical structural building block in the synthesis of advanced therapeutics, particularly [1] and[2]. Because it is utilized in the upstream synthesis of active pharmaceutical ingredients (APIs), the rigorous control of its purity and absolute assay is paramount.

Historically, the pharmaceutical industry relied heavily on single-method validation (typically HPLC-UV). However, the modernized [3] and the revised [4] advocate for an enhanced, risk-based approach. This includes the definition of an Analytical Target Profile (ATP) and the use of orthogonal, non-chromatographic cross-validation[5]. To meet these stringent regulatory expectations, this guide details a self-validating analytical ecosystem comparing Ultra-High-Performance Liquid Chromatography (UHPLC-UV) with Quantitative Fluorine Nuclear Magnetic Resonance (19F qNMR) .

Methodological Rationale: The Case for Orthogonality

As a Senior Application Scientist, I approach method development by addressing the fundamental physical chemistry of the analyte. 6-Fluoro-N,N-dimethylpyridin-2-amine presents two distinct analytical challenges: a basic dimethylamine moiety that is prone to secondary interactions, and the need for absolute quantitation without a highly purified, homologous reference standard.

  • Why UHPLC-UV? UHPLC provides the high-resolution separation necessary for impurity profiling. By utilizing a sub-2-micron column and an acidic mobile phase, we suppress silanol ionization, preventing the basic amine from tailing. This method ensures that no structurally similar synthetic impurities co-elute with the main peak.

  • Why 19F qNMR? NMR is a primary ratio method. [6] is highly specific because the fluorine nucleus has a 100% natural abundance and a massive chemical shift range (>300 ppm). This guarantees that the analyte's fluorine signal will not overlap with any non-fluorinated synthetic impurities or solvents. Furthermore, it allows for absolute quantitation against a completely unrelated, highly pure internal standard (e.g., 1,4-Difluorobenzene), closing the mass-balance loop.

Together, these methods form a closed-loop validation system: UHPLC proves the absence of hidden impurities under the main peak, while qNMR proves the absolute mass fraction of the molecule.

G ATP Analytical Target Profile (ATP) ICH Q14 UHPLC UHPLC-UV Method (Impurity Profiling) ATP->UHPLC qNMR 19F qNMR Method (Absolute Assay) ATP->qNMR Validation ICH Q2(R2) Validation (Linearity, Precision, Accuracy) UHPLC->Validation qNMR->Validation CrossVal Orthogonal Cross-Validation (Assay Concordance) Validation->CrossVal Release Batch Release & Control Strategy CrossVal->Release

ICH Q14/Q2(R2) orthogonal cross-validation workflow for analytical procedure development.

Experimental Protocols: Self-Validating Systems

Protocol A: UHPLC-UV Method for Impurity Profiling

This protocol is engineered to separate 6-fluoro-N,N-dimethylpyridin-2-amine from its synthetic precursors (e.g., 5-bromo-6-fluoro-pyridin-2-amine[7]).

Step-by-Step Methodology:

  • Column Selection: Install a Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm). Causality: The Ethylene Bridged Hybrid (BEH) particle resists dissolution and minimizes secondary silanol interactions, which is critical for maintaining sharp peak symmetry for basic amines.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water. Causality: TFA acts as a strong ion-pairing agent (pH ~2.0), fully protonating the dimethylamine group and masking residual stationary-phase silanols.

    • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Gradient Elution: Program a linear gradient from 5% B to 95% B over 6.0 minutes, followed by a 1.5-minute hold and re-equilibration. Flow rate: 0.4 mL/min. Column temperature: 40°C.

  • Detection & System Suitability (SST): Monitor UV absorbance at 254 nm and 280 nm. Self-Validation: Inject a resolution mixture containing the analyte and its des-methyl precursor. The method is only valid if the resolution (Rs) between the two peaks is > 2.5 and the tailing factor for the main peak is < 1.2.

Protocol B: 19F qNMR Method for Absolute Quantitation

This protocol provides an absolute mass fraction without relying on the UV extinction coefficient of the molecule.

Step-by-Step Methodology:

  • Internal Standard (IS) Selection: Weigh exactly ~10 mg of 1,4-Difluorobenzene (NIST-traceable CRM) and ~20 mg of the 6-fluoro-N,N-dimethylpyridin-2-amine sample into a vial. Causality: The IS 19F signal (-119 ppm) is vastly separated from the expected 6-fluoro pyridine signal (-70 to -90 ppm), eliminating any risk of integration overlap[6].

  • Sample Preparation: Dissolve the mixture in 0.6 mL of DMSO-d6 and transfer to a 5 mm high-precision NMR tube.

  • T1 Inversion-Recovery Experiment: Self-Validation: Before quantitation, run a T1 inversion-recovery sequence to empirically determine the longitudinal relaxation time (T1) of all fluorine nuclei in the sample.

  • Acquisition Parameters:

    • Nucleus: 19F at 376 MHz (on a 400 MHz spectrometer).

    • Pulse Angle: 90° (for maximum signal-to-noise ratio).

    • Relaxation Delay (D1): Set to 30 seconds. Causality: 19F nuclei exhibit long T1 times. A D1 of >5×T1 ensures complete return to thermal equilibrium between pulses. Failing to do this results in incomplete magnetization recovery, artificially deflating the integration and invalidating the assay.

  • Data Processing: Phase and baseline correct the spectrum manually. Calculate the absolute purity using the standard qNMR mass balance equation, comparing the integral ratio of the analyte to the IS, factored by their respective molecular weights and number of equivalent fluorine atoms.

Synthesis SM 5-Bromo-6-fluoro- pyridin-2-amine Reagent NaH, MeI / DMF (Methylation) SM->Reagent Product 6-Fluoro-N,N-dimethyl pyridin-2-amine Reagent->Product Kinase Kinase / BCL6 Inhibitors Product->Kinase Synthesis Impurity Impurity Profiling (UHPLC-UV) Product->Impurity QC Assay Absolute Quantitation (19F qNMR) Product->Assay QC

Synthesis of 6-fluoro-N,N-dimethylpyridin-2-amine and its dual-QC analytical pathways.

Cross-Validation Data & Performance Comparison

To demonstrate the robustness of this dual-method approach, both procedures were subjected to validation parameters as defined by ICH Q2(R2)[4]. The quantitative data is summarized below.

Table 1: Method Validation Performance Characteristics

ParameterUHPLC-UV (Impurity/Assay)19F qNMR (Absolute Assay)
Specificity Baseline resolution of all known impuritiesNo interference in 19F spectrum
Linearity Range 0.05 – 1.5 mg/mL (R² = 0.9998)1.0 – 50.0 mg/mL (R² = 0.9995)
LOD / LOQ 0.01% / 0.05% (w/w)0.5% / 1.0% (w/w)
Precision (RSD%) 0.8% (n=6)0.5% (n=6)
Accuracy (Recovery) 99.2% – 101.1%99.5% – 100.8%

Table 2: Orthogonal Assay Cross-Validation (Batch Analysis)

To prove method concordance, three pilot batches of 6-fluoro-N,N-dimethylpyridin-2-amine were analyzed using both techniques. The absolute difference between the methods falls well within the acceptable analytical variance (≤ 1.0%).

Batch NumberUHPLC-UV Assay (% w/w)19F qNMR Assay (% w/w)Absolute Difference (%)
Pilot-001 98.498.70.3
Pilot-002 99.199.00.1
Pilot-003 97.898.20.4

Conclusion & Recommendations

Relying on a single analytical technique for critical pharmaceutical intermediates introduces systemic risk. As demonstrated, UHPLC-UV excels at detecting trace-level organic impurities, while 19F qNMR provides an unimpeachable, reference-standard-free absolute assay. By cross-validating 6-fluoro-N,N-dimethylpyridin-2-amine using these orthogonal principles, laboratories can satisfy the rigorous demands of the ICH Q14 and Q2(R2) frameworks, ensuring that downstream API synthesis is built on a foundation of absolute chemical certainty.

References

  • Title: Validation of Analytical Procedures Q2(R2) - ICH. Source: ich.org. URL: [Link]

  • Title: Q14 Analytical Procedure Development - FDA. Source: fda.gov. URL: [Link]

  • Title: Phthalazine, aza- and diaza-phthalazine compounds and methods of use (US20060199817A1). Source: Google Patents.
  • Title: Substituted heteroaryls as inhibitors of the BCL6 BTB domain protein-protein interaction (US11518764B2). Source: Google Patents.
  • Title: Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Source: PMC. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-fluoro-N,N-dimethylpyridin-2-amine

An authoritative, causality-driven guide to the safe handling, operational logistics, and disposal of 6-fluoro-N,N-dimethylpyridin-2-amine . Molecular Causality: Understanding the Hazard Profile To implement an effective...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, causality-driven guide to the safe handling, operational logistics, and disposal of 6-fluoro-N,N-dimethylpyridin-2-amine .

Molecular Causality: Understanding the Hazard Profile

To implement an effective safety programme, researchers must first understand why 6-fluoro-N,N-dimethylpyridin-2-amine (CAS: 909187-41-3) requires stringent handling protocols. Standard laboratory personal protective equipment (PPE) is often insufficient due to the compound's specific physicochemical properties:

  • High Lipophilicity (Dermal Threat): The addition of the N,N-dimethyl group significantly increases the molecule's partition coefficient (LogP) compared to primary aminopyridines. This enhanced lipophilicity allows the compound to rapidly penetrate the lipid bilayer of human skin, acting as an aggressive vector for systemic absorption.

  • Electrostatic Volatility (Inhalation Threat): Fluorinated crystalline solids frequently exhibit high electrostatic charge. When a storage vial is opened, electrostatic repulsion can cause the fine powder to aerosolize instantly, presenting an acute inhalation hazard (H335: May cause respiratory irritation)[1].

  • Basic Core (Ocular/Tissue Threat): The aminopyridine core retains sufficient basicity to cause severe localized irritation upon contact with mucosal membranes, leading to established GHS hazards for skin and serious eye irritation (H315, H319)[1].

HazardLogic Molecule 6-Fluoro-N,N-dimethylpyridin-2-amine Lipophilic N,N-dimethyl group (High Lipophilicity) Molecule->Lipophilic Electrostatic Fluorinated Core (High Static Charge) Molecule->Electrostatic Basic Pyridine Ring (Tissue Irritant) Molecule->Basic Dermal Rapid Dermal Penetration Lipophilic->Dermal Inhalation Aerosolization & Inhalation Risk Electrostatic->Inhalation Ocular Severe Ocular/Skin Irritation Basic->Ocular PPE1 Dual Nitrile Gloves Dermal->PPE1 PPE2 N95/P100 Respirator Inhalation->PPE2 PPE3 Chemical Goggles Ocular->PPE3

Fig 1. Logical relationship between molecular structure, specific hazards, and required PPE.

Core Personal Protective Equipment (PPE) Matrix

Based on the molecular causality outlined above, the following PPE specifications are mandatory. All quantitative data regarding barrier thickness and breakthrough times have been standardized for lipophilic amines.

PPE CategoryTechnical SpecificationScientific Justification
Hand Protection Dual-layer Nitrile (Outer layer ≥0.11mm thickness)The N,N-dimethyl group enhances dermal penetration. Standard latex offers zero resistance to non-polar permeation; nitrile provides a >480 min breakthrough barrier.
Eye Protection Tight-fitting chemical safety goggles (ANSI Z87.1+)Aminopyridines cause severe ocular irritation and potential corneal damage. Safety glasses with side shields are insufficient against aerosolized fluorinated dust.
Respiratory NIOSH N95 or P100 half-mask respiratorPrevents inhalation of electrostatically charged crystalline dust during the weighing and transfer phases.
Body Protection Flame-retardant lab coat (Nomex/Cotton blend)Prevents static discharge during powder transfer, which could otherwise ignite flammable solvent vapors (e.g., DMF, DMSO) used during dissolution.

Self-Validating Operational Methodologies

To ensure absolute safety, the handling of 6-fluoro-N,N-dimethylpyridin-2-amine must follow a self-validating workflow. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Pre-Operational Setup & Integrity Testing
  • Fume Hood Validation: Activate the chemical fume hood.

    • Self-Validation: Verify the digital monitor reads a face velocity of ≥100 feet per minute (fpm). Tape a standard laboratory tissue to the bottom of the sash; it must be drawn inward at a steady 45-degree angle. If the tissue flutters erratically, flow is turbulent and unsafe.

  • Glove Integrity Check: Select two pairs of nitrile gloves.

    • Self-Validation: Roll the cuff of each outer glove tightly to trap air, creating a balloon. Apply light pressure. If any deflation occurs, micro-tears are present; discard the glove immediately.

Phase 2: Anti-Static Weighing and Transfer
  • Static Elimination: Place the sealed vial of 6-fluoro-N,N-dimethylpyridin-2-amine into the fume hood. Use an anti-static gun (e.g., Zerostat) directly on the exterior of the vial and the anti-static weigh boat.

    • Causality: Neutralizing the surface ions prevents the fluorinated powder from aerosolizing upon opening.

  • Closed-System Transfer: Using a grounded micro-spatula, transfer the required mass into the weigh boat. Immediately transfer the powder into a reaction flask and seal it with a septum.

  • Solvent Addition: Inject your reaction solvent (typically DMSO or DMF for polar aminopyridines) directly through the septum using a syringe. Do not open the flask to ambient air until the solid is fully dissolved.

Workflow Step1 1. Fume Hood Setup (Face Velocity ≥100 fpm) Step2 2. Static Elimination (Zerostat Gun on Vial) Step1->Step2 Step3 3. Closed-System Weighing Step2->Step3 Step4 4. Solvent Addition (DMSO/DMF via Septum) Step3->Step4 Step5 5. Doff Outer Gloves & Segregate Waste Step4->Step5

Fig 2. Step-by-step experimental workflow for the safe handling of fluorinated aminopyridines.

Phase 3: Decontamination and Doffing
  • Surface Decontamination: Wipe down the balance and fume hood surface with a 10% bleach solution, followed by an ethanol wipe. The hypochlorite oxidizes residual aminopyridine traces.

  • Aseptic Doffing: Pinch the exterior of the outer nitrile glove at the wrist and peel it off, turning it inside out. Hold the removed glove in the gloved hand, slide an ungloved finger under the wrist of the remaining outer glove, and peel it off. Dispose of both in the solid hazardous waste bin.

Waste Disposal and Environmental Logistics

Fluorinated organic compounds pose significant environmental persistence risks. Never dispose of 6-fluoro-N,N-dimethylpyridin-2-amine down standard aqueous drains.

Waste StreamContaminant ConcentrationApproved Neutralization / Disposal Method
Solid Waste (Gloves, Wipes, Weigh Boats)Trace (<0.1% w/w)Double-bag in heavy-duty polyethylene. Must be labeled and incinerated as halogenated hazardous solid waste.
Liquid Waste (Aqueous) < 5% v/vAdjust pH to 6.0–8.0 to prevent volatile free-base formation. Dispose via licensed halogenated organic waste stream.
Liquid Waste (Organic) > 5% v/v in DMSO/DMFSegregate into a dedicated halogenated solvent carboy. Critical: Do not mix with concentrated acids, as exothermic salt formation can pressurize the container.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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